molecular formula C7H9NO2 B3268673 ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 492468-13-0

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B3268673
CAS No.: 492468-13-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate ( 3999-56-2) is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a high-energy cyclopropane ring functionalized with both a cyano group and an ethyl ester, making it a versatile and valuable building block for constructing complex molecules . The (1R,2R) stereochemistry is critical for its application in asymmetric synthesis, where it serves as a precursor for various stereoselective reactions. Its primary research value lies in its role as a synthetic intermediate. The compound is particularly important in the synthesis of protein degraders and other pharmacologically active targets . Furthermore, activated cyclopropanes like this one are key substrates in rearrangement reactions, such as the Cloke–Wilson rearrangement, which provides a unique gateway to access five-membered heterocycles like dihydrofurans and pyrrolines that are core structures in many natural products and pharmaceuticals . Handling and storage recommendations include storing the product sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a stereochemically defined, small-molecule building block of significant interest in modern pharmaceutical development. Characterized by a strained three-membered ring functionalized with electronically distinct cyano and ethyl ester groups in a specific trans configuration, this compound offers a unique combination of conformational rigidity and versatile chemical reactivity. Its primary value lies in its role as a key chiral intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, with a particular focus on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its rigid cyclopropane core with two stereocenters at the C1 and C2 positions. The (1R,2R) designation specifies the absolute configuration, and the trans relationship between the cyano and ester substituents minimizes steric hindrance, contributing to its relative stability compared to the corresponding cis isomer. This precise three-dimensional arrangement is often crucial for achieving selective binding to biological targets.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted via computational models due to the compound's primary use as a synthetic intermediate rather than a bulk chemical.

PropertyValueSource
CAS Number 492468-13-0[1]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 230.3 ± 33.0 °C (Predicted)[1]
Density 1.11 ± 0.1 g/cm³ (Predicted)[1]
LogP 0.70918[1]
Spectroscopic Profile

A robust spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The diastereotopic protons of the ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The cyclopropane ring protons will appear as a complex set of multiplets in the upfield region. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the C1 and C2 protons, which are typically smaller for trans isomers compared to cis isomers in cyclopropane systems.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, and the three carbons of the cyclopropane ring, providing a complete carbon fingerprint.

  • Infrared (IR) Spectroscopy : The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption band is expected around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch, and a strong absorption around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 139.15 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cyclopropanes is a non-trivial challenge in organic chemistry. For a molecule like this compound, where biological activity is intimately linked to a specific stereoisomer, achieving high enantiomeric excess is paramount. Synthesis typically relies on asymmetric catalysis or the use of chiral auxiliaries.

General Synthetic Workflow

A common strategy for constructing such substituted cyclopropanes involves the reaction of an electron-deficient alkene with a nucleophilic carbenoid or ylide. The workflow below outlines a generalized, plausible pathway for stereoselective synthesis, a critical process for producing the desired enantiomerically pure final product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chiral Resolution (if needed) A Ethyl Cyanoacetate D Intermediate Enolate A->D Base B α,β-Unsaturated Ester (e.g., Ethyl Acrylate) B->D 1,4-Addition C Chiral Phase-Transfer Catalyst or Chiral Base C->D Stereocontrol F Racemic or Enantioenriched Cyclopropane Precursor D->F SN2 Cyclization E Brominating Agent (e.g., NBS) E->F G Hydrolysis to Carboxylic Acid F->G H Diastereomeric Salt Formation with Chiral Amine G->H I Separation & Esterification H->I J This compound I->J

Caption: Generalized workflow for the stereoselective synthesis of the target molecule.

Example Synthetic Protocol

The following protocol is a representative, literature-inspired method for synthesizing a related chiral cyclopropane, which illustrates the principles involved.

  • Reaction Setup : To a solution of a suitable chiral catalyst in an appropriate solvent (e.g., toluene), add the starting materials: an ethyl α-halocyanoacetate and an alkene. The choice of catalyst is critical for inducing asymmetry.

  • Initiation : Add a base (e.g., potassium carbonate or a non-nucleophilic organic base) to initiate the reaction, which proceeds via a formal [2+1] cycloaddition.

  • Reaction Monitoring : Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality here is that temperature control is crucial for preventing side reactions and maintaining the stereoselectivity of the catalyst.

  • Workup and Purification : Once the reaction is complete, quench the mixture with a weak acid or water. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Chromatography : Purify the crude product using column chromatography on silica gel to isolate the desired cyclopropane derivative.

  • Chiral Analysis : Determine the enantiomeric excess (e.e.) of the product using chiral HPLC, which separates the two enantiomers, allowing for their quantification. This step is a self-validating system for the success of the asymmetric synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The cyclopropane ring is generally stable to conditions used to modify the ester and nitrile, allowing for selective transformations.

  • Ester Hydrolysis : The ethyl ester can be readily saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding (1R,2R)-2-cyanocyclopropane-1-carboxylic acid. This transformation is a gateway to forming amide bonds, a cornerstone of peptide and peptidomimetic synthesis.

  • Nitrile Reduction : The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation. This creates a valuable aminomethyl cyclopropane building block.

  • Combined Transformations : By performing a sequence of these reactions (e.g., ester hydrolysis followed by amide coupling, and then nitrile reduction), complex molecular scaffolds can be constructed with precise stereochemical control.

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent application of this chemical is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[3][4]

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to glucose.[5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control. Many potent DPP-4 inhibitors utilize a "warhead" group that interacts with the catalytic serine (Ser630) in the enzyme's active site. The nitrile group of a cyanocyclopropyl or cyanopyrrolidinyl moiety is highly effective in this role, forming a reversible covalent bond (a hemiaminal adduct) with the hydroxyl group of the serine residue.[3]

The cyclopropyl group offers several advantages over earlier-generation pyrrolidine rings:

  • Enhanced Chemical Stability : It can prevent intramolecular cyclization, a degradation pathway that affects some cyanopyrrolidine-based inhibitors.[3]

  • Conformational Rigidity : The fixed geometry of the cyclopropane ring helps to lock the molecule into an optimal binding conformation within the DPP-4 active site, potentially increasing potency and selectivity.

G cluster_0 DPP-4 Active Site cluster_1 Inhibitor Molecule Ser630 Serine 630 (Catalytic Residue) Inhibitor Scaffold-NH-... Cyclopropane Cyclopropyl Linker (from this compound) Nitrile Nitrile Warhead (-C≡N) Nitrile->Ser630 Reversible Covalent Interaction (Hemiaminal Formation)

Caption: Interaction of a cyanocyclopropane-based inhibitor with the DPP-4 active site.

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate care.

  • Safety : Based on data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at room temperature is generally acceptable, though refrigeration (2-8°C) is also a common practice.[2][6] It is incompatible with strong acids, bases, and oxidizing agents.[6]

Conclusion

This compound is more than a simple organic molecule; it is a high-precision tool for medicinal chemists. Its well-defined stereochemistry, conformational rigidity, and versatile functional groups make it an invaluable chiral building block for constructing sophisticated pharmaceutical agents. Its proven utility in the synthesis of stable and potent DPP-4 inhibitors highlights its importance and solidifies its position as a key intermediate in the ongoing development of innovative therapies for metabolic diseases and beyond.

References

  • Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98.

  • Guidechem. (n.d.). This compound 492468-13-0.

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.

  • OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Drug Design and Research.

  • MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-COA.

  • MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-SDS.

Sources

The Strategic Synthesis and Application of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Within this class of compounds, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 492468-13-0) has emerged as a chiral building block of significant interest. Its specific stereochemistry and bifunctional nature, possessing both a nitrile and an ester group, make it a versatile precursor for complex molecular architectures, most notably in the synthesis of antiviral and antithrombotic agents.

This in-depth technical guide, designed for researchers and drug development professionals, will provide a comprehensive overview of this compound. We will delve into its stereoselective synthesis, explore its critical role in the construction of key pharmaceutical intermediates, and detail the analytical methodologies required for its characterization and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 492468-13-0[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Predicted Boiling Point 230.3 ± 33.0 °C[1]
Predicted Density 1.11 ± 0.1 g/cm³[1]

Part 1: The Art of Asymmetric Synthesis - Crafting the (1R,2R) Stereochemistry

The therapeutic efficacy of chiral molecules is often dictated by a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiopure compounds is a cornerstone of pharmaceutical process development. The synthesis of this compound is a prime example of this principle, where the precise spatial arrangement of the cyano and ester groups is paramount. The most prevalent and effective methods for constructing this chiral cyclopropane core involve asymmetric cyclopropanation reactions.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) tetracarboxylates are exceptionally effective catalysts for carbene-transfer reactions, including the cyclopropanation of alkenes with diazo compounds.[2] The choice of chiral ligand on the rhodium catalyst is critical for inducing high levels of enantioselectivity.

The general mechanism for this transformation involves the reaction of a rhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate, to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to an alkene. In the context of synthesizing the title compound, the alkene of choice would be acrylonitrile. The chiral ligands on the rhodium catalyst create a chiral environment around the active site, directing the approach of the alkene and controlling the stereochemical outcome of the cyclopropanation.

Caption: General workflow for rhodium-catalyzed asymmetric cyclopropanation.

Experimental Protocol: A General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

  • Preparation of the Catalyst Solution: In a round-bottom flask equipped with a magnetic stir bar, the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 equivalents) is dissolved in a dry, degassed solvent such as pentane or toluene.

  • Reaction Setup: To this solution, the alkene (in this case, acrylonitrile, 5 equivalents) is added. The reaction mixture is then thoroughly degassed using several vacuum/argon cycles.

  • Addition of the Diazo Compound: In a separate flask, the diazo compound (ethyl diazoacetate, 1 equivalent) is dissolved in a dry, degassed solvent. This solution is then added slowly to the reaction mixture via a syringe pump over a period of 1-2 hours at a controlled temperature (often room temperature).

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane derivative.

Causality in Experimental Choices:

  • Slow Addition of Diazoacetate: Diazo compounds can be unstable and prone to dimerization. Slow addition maintains a low concentration of the diazo compound in the reaction mixture, minimizing side reactions and ensuring efficient trapping by the catalyst.

  • Degassing of Solvents and Reagents: The catalytic cycle can be sensitive to oxygen. Degassing the reaction mixture helps to prevent oxidation of the catalyst and other reagents, leading to higher yields and catalyst turnover.

  • Choice of Chiral Ligand: The structure of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction. Ligands such as those derived from pyroglutamic acid (e.g., DOSP) or adamantylglycine create specific steric and electronic environments that favor the formation of one enantiomer over the other.[2][3]

Part 2: A Key Building Block in Pharmaceutical Synthesis

The utility of this compound and its derivatives is prominently demonstrated in the synthesis of complex pharmaceutical agents. The unique stereochemistry and functionality of this building block are often crucial for the biological activity of the final drug molecule.

Role in the Synthesis of Boceprevir Intermediates

Boceprevir is a protease inhibitor used in the treatment of hepatitis C. A key structural feature of Boceprevir is a bicyclic [3.1.0]proline moiety.[3][4] The synthesis of this core structure often relies on precursors that can be derived from chiral cyclopropanes. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategy involves the use of a cyclopropane ring as a scaffold to construct the bicyclic system. The cyano and ester groups of the title compound offer versatile handles for further chemical transformations, such as reduction of the nitrile to an amine and subsequent intramolecular cyclization to form the proline ring system.

Caption: Conceptual pathway to Boceprevir's bicyclic proline intermediate.

An efficient multi-gram synthesis of a key chiral bicyclic proline fragment for Boceprevir has been developed starting from cis-cypermethric acid, which already contains a cyclopropane ring.[4] This highlights the industrial relevance of using cyclopropane-containing starting materials for the synthesis of this important drug.

Part 3: Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the title compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and connectivity of protons in the molecule. For this compound, one would expect to see characteristic signals for the cyclopropane protons, the ethyl ester protons (a quartet and a triplet), and the proton adjacent to the cyano group. The coupling constants between the cyclopropane protons can provide information about their relative stereochemistry (cis or trans). A representative ¹H NMR spectrum for the racemic mixture of ethyl 2-cyanocyclopropane-1-carboxylate is available.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the title compound, one would expect to see signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the three carbons of the cyclopropane ring, and the carbon of the nitrile group. The chemical shifts of the cyclopropane carbons are typically in the upfield region of the spectrum.[6]

Predicted ¹³C NMR Chemical Shifts
Functional Group
Alkyl C-H
C-O (ester)
C≡N (nitrile)
C=O (ester)
Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity (enantiomeric excess, ee) of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method Development for Chiral HPLC:

A systematic approach is typically employed for developing a chiral HPLC method.[1][7][8]

  • Column Screening: A variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based) are screened with a standard mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[8]

  • Mobile Phase Optimization: Once a column that shows some separation is identified, the mobile phase composition is optimized to improve the resolution and analysis time. In normal-phase HPLC, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can be added to improve peak shape.

  • Flow Rate and Temperature Optimization: The flow rate and column temperature can also be adjusted to fine-tune the separation. Lower flow rates often lead to better resolution in chiral separations.[9]

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards of Precursors: The synthesis of this compound may involve the use of hazardous reagents. For example, diazo compounds are potentially explosive and should be handled with care. Organometallic catalysts can be pyrophoric or toxic.

  • Nitrile Toxicity: The cyano group (nitrile) is a potential source of toxicity, as it can release cyanide under certain conditions. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the reagents being used for detailed safety information.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its importance is underscored by its role in the construction of complex drug molecules. The ability to synthesize this compound in high enantiomeric purity through methods like asymmetric rhodium-catalyzed cyclopropanation is a testament to the advancements in modern synthetic organic chemistry. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

References

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society. [Link]

  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. ResearchGate. [Link]

  • Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

  • NMR Chemical Shifts. University of Oregon. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

structure of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Significance of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate

Abstract

This compound is a synthetically valuable chiral building block whose rigid, three-dimensional structure is of significant interest to medicinal chemists and drug development professionals. The precise stereochemical arrangement of its functional groups—a cyano and an ethyl ester moiety in a trans configuration on the cyclopropane ring—offers a unique scaffold for designing metabolically stable and conformationally constrained therapeutic agents. This guide provides a comprehensive examination of the molecule's core structural features, including a detailed analysis of its stereochemistry and expected spectroscopic signature. We will explore robust enantioselective synthetic strategies, such as metal-catalyzed cyclopropanations, and present detailed protocols for both synthesis and analytical validation via chiral chromatography. Finally, the guide will contextualize the compound's importance by discussing its applications as a key intermediate in the development of novel pharmaceuticals, particularly in the cardiovascular and anti-inflammatory fields.

Introduction to Chiral Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, despite its inherent strain, is a prized motif in modern drug design. Its rigid structure acts as a "bioisostere" for more flexible alkyl chains or aromatic rings, allowing medicinal chemists to lock a molecule into a specific, biologically active conformation. This conformational constraint can lead to enhanced binding affinity for a target receptor or enzyme. Furthermore, the cyclopropane scaffold is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1]

When functionalized, the cyclopropane ring can introduce multiple stereocenters. In drug development, controlling this chirality is paramount. Often, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even be toxic.[2] this compound, with its defined absolute stereochemistry, represents a crucial chiral building block that allows for the precise, stereocontrolled synthesis of complex pharmaceutical intermediates.

Core Structural and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These values provide a foundational dataset for experimental design and characterization.

PropertyValueSource
CAS Number 492468-13-0[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Boiling Point (Predicted) 230.3 ± 33.0 °C[3]
Density (Predicted) 1.11 ± 0.1 g/cm³[3]
Stereochemical Elucidation

The designation (1R,2R) defines the absolute configuration at the two stereogenic carbon atoms of the cyclopropane ring according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • At C1 (bonded to the carboxylate): The priority order is: -COOEt > -C2(CN) > -CH2- (ring methylene).

  • At C2 (bonded to the cyano group): The priority order is: -CN > -C1(COOEt) > -CH2- (ring methylene).

The (1R,2R) configuration places the ethyl carboxylate and cyano groups on opposite faces of the cyclopropane ring, resulting in a trans diastereomer. This is distinct from its enantiomer, (1S,2S), and its diastereomers, the cis isomers (1R,2S) and (1S,2R). The structural relationship between these stereoisomers is critical for understanding their differential biological activities and synthetic accessibility.

Caption: Stereochemical representation of (1R,2R) and (1S,2S) enantiomers.

Spectroscopic Signature

While a specific experimental spectrum for the title compound is not publicly available, its spectroscopic features can be reliably predicted based on its functional groups and data from closely related analogues.[4][5][6][7]

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Ethyl (CH₂)~4.1-4.2 ppm (q)Methylene protons adjacent to the ester oxygen.
Ethyl (CH₃)~1.2-1.3 ppm (t)Terminal methyl protons of the ethyl group.
Ring Protons (CH)~1.5-2.5 ppm (m)Diastereotopic protons on the cyclopropane ring, coupled to each other.
¹³C NMR Carbonyl (C=O)~170-175 ppmEster carbonyl carbon.
Nitrile (C≡N)~118-122 ppmCyano group carbon.
Ethyl (OCH₂)~60-62 ppmMethylene carbon of the ethyl ester.
Ring Carbons (CH)~20-30 ppmSp³ hybridized carbons of the strained cyclopropane ring.
Ethyl (CH₃)~14-15 ppmMethyl carbon of the ethyl ester.
IR C≡N Stretch~2240-2260 cm⁻¹Characteristic sharp absorption for a nitrile group.
C=O Stretch~1720-1740 cm⁻¹Strong absorption for the ester carbonyl group.
C-H Stretch~3000-3100 cm⁻¹C-H stretching of the cyclopropane ring.

Enantioselective Synthesis Strategies

The primary challenge in synthesizing this compound is the simultaneous control of both relative (trans) and absolute (R,R) stereochemistry. Modern asymmetric catalysis provides powerful tools to achieve this with high fidelity.

Foundational Synthetic Approaches

Two major strategies dominate the synthesis of chiral cyclopropanes:

  • Michael-Initiated Ring Closure (MIRC): This versatile method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. By using chiral catalysts or auxiliaries, this process can be rendered highly enantioselective.[8]

  • Metal-Catalyzed Cyclopropanation: Transition metal complexes, particularly those of rhodium and copper, can catalyze the reaction of a diazo compound with an alkene. The key to success is the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reactants to favor one enantiomer of the product.[9]

Protocol: Asymmetric Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a general and robust method for accessing enantioenriched cyclopropane esters, adapted from established procedures.[9] The reaction involves the decomposition of ethyl diazoacetate by a chiral dirhodium(II) catalyst to form a metal-carbene intermediate, which is then trapped by an alkene (in this case, acrylonitrile) to yield the cyclopropane product.

Causality of Stereoselection: The choice of the chiral ligand on the dirhodium(II) catalyst is the critical determinant of enantioselectivity. The ligand's three-dimensional structure creates a chiral pocket around the active rhodium center. This steric and electronic environment forces the incoming alkene to approach the rhodium-carbene intermediate from a specific trajectory, leading to the preferential formation of the (1R,2R) product over the (1S,2S) enantiomer.

G Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation Rh2_cat [Rh₂(L)₄] Carbene Chiral Rhodium Carbene [Rh₂(L)₄]=CHCOOEt Rh2_cat->Carbene - N₂ Diazo Ethyl Diazoacetate (N₂CHCOOEt) Diazo->Carbene Product This compound Carbene->Product + Acrylonitrile Alkene Acrylonitrile Alkene->Product Product->Rh2_cat Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol:

  • Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%) to a flame-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox and place it under a positive pressure of nitrogen. Add anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M).

  • Reactant Addition: Add acrylonitrile (1.2 equivalents) to the stirred catalyst solution.

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in the same solvent. Using a syringe pump, add the diazo solution to the reaction mixture over 4-6 hours at a controlled temperature (e.g., 25 °C). Rationale: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring efficient catalyst turnover.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis for the disappearance of the starting materials.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Analytical Validation and Quality Control

After synthesis, it is imperative to confirm both the chemical identity and the stereochemical purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This method separates the (1R,2R) and (1S,2S) enantiomers, allowing for their quantification.

Causality of Separation: Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral selector immobilized on a support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to different spatial arrangements and intermolecular interactions (such as π-π stacking, hydrogen bonding, or dipole-dipole interactions), these complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.[10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds.[11]

G cluster_workflow Chiral HPLC Workflow start Sample Preparation Dissolve synthesized product in mobile phase injection Injection Inject sample onto HPLC system start->injection separation Separation Mobile Phase: Hexane/Isopropanol Column: Chiral Stationary Phase (e.g., Chiralcel OD-H) injection->separation detection Detection UV Detector (e.g., @ 210 nm) separation->detection analysis Data Analysis Integrate peak areas for (1R,2R) and (1S,2S) enantiomers Calculate Enantiomeric Excess (e.e. %) detection->analysis

Caption: A general workflow for chiral HPLC analysis.

Experimental Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Chiral Column: Chiralcel OD-H or equivalent polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Rationale: The ratio can be optimized to achieve baseline separation (Rs > 1.5) in a reasonable time.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Applications in Drug Discovery and Development

The rigid framework and specific stereochemistry of this compound make it a valuable intermediate for complex, high-value molecules.

  • Cardiovascular Drugs: Closely related analogues, such as ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate, are known intermediates and impurities in the synthesis of antiplatelet agents like Ticagrelor.[][13] This highlights the direct relevance of this structural class in developing treatments for cardiovascular disease.

  • Anti-Inflammatory Agents: The broader class of cyclopropane carboxylic acid derivatives has been explored as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways. These compounds have potential utility in treating respiratory diseases like asthma.[14]

  • Constrained Amino Acid Analogues: The aminocyclopropane carboxylate scaffold, accessible from the title compound, serves as a constrained analogue of natural amino acids. Incorporating these into peptides or small molecules can enforce specific secondary structures and improve metabolic stability.[15][16]

  • PROTACs and Novel Modalities: While the cis-isomer has been explicitly mentioned as a linker for Proteolysis Targeting Chimeras (PROTACs), the defined stereochemistry of the trans-(1R,2R) isomer offers an alternative, rigid linker component for designing these and other complex therapeutic constructs.[17]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a precision tool for modern drug discovery. Its value lies in its well-defined three-dimensional structure, which is accessible through sophisticated methods of asymmetric synthesis. The ability to produce this compound with high stereochemical purity, and to verify that purity with robust analytical techniques like chiral HPLC, is essential for its application. As the pharmaceutical industry continues to pursue molecules with greater specificity and improved pharmacokinetic properties, the demand for such high-purity, stereochemically complex building blocks will undoubtedly grow, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. Enantioselective synthesis of a cyclopropane‐fused chroman‐2‐one derivative. Available at: [Link]

  • Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed Central. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Available at: [Link]

  • PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Available at: [Link]

  • Wikipedia. Chiral analysis. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubMed. Stereoselectivity of 1-aminocyclopropanecarboxylate malonyltransferase toward stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid. Available at: [Link]

  • SpectraBase. (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]

  • SpectraBase. Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a stereochemically defined, small-molecule building block of significant interest to the pharmaceutical and life sciences industries. Its rigid cyclopropane scaffold, combined with the specific trans orientation of its cyano and ethyl ester functionalities, offers a unique conformational constraint that is increasingly leveraged in modern drug design. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, molecular weight, stereospecific synthetic strategies, and analytical characterization. Furthermore, it explores its emerging applications as a key intermediate in the synthesis of complex pharmaceutical agents, including its potential role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chiral intermediate.

Introduction: The Value of the Cyclopropane Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain and unique electronic properties—such as enhanced π-character in its C-C bonds—impart structural and metabolic features that are highly advantageous in drug design.[1] Medicinal chemists frequently employ the cyclopropane motif to:

  • Enhance Potency: By locking rotatable bonds, the cyclopropane ring can orient functional groups in a bioactive conformation that optimizes interactions with a biological target.[1]

  • Improve Metabolic Stability: The scaffold is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug candidate's half-life.[1]

  • Fine-Tune Physicochemical Properties: Its incorporation can modulate lipophilicity, solubility, and membrane permeability, helping to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Within this context, this compound emerges as a particularly valuable building block. The specific (1R,2R) stereochemistry defines a trans relationship between the two substituents, providing a rigid and predictable 3D vector for molecular elaboration. This stereochemical purity is critical for achieving high target selectivity and minimizing off-target effects in the final active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Properties

The fundamental characteristics of a chemical entity are paramount for its application in synthesis and development. The properties of this compound are summarized below.

Core Properties

A compilation of the key physicochemical data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₉NO₂[2][3][4]
Molecular Weight 139.15 g/mol [2][3][4]
CAS Number 492468-13-0[2]
Appearance Colorless to light yellow liquid[4]
Predicted Density 1.11 ± 0.1 g/cm³[2]
Predicted Boiling Point 230.3 ± 33.0 °C[2]
Predicted LogP 0.70918[2]
Molecular Weight Calculation

The molecular weight is derived from its molecular formula, C₇H₉NO₂, using the atomic weights of its constituent elements:

  • Carbon (C): 7 × 12.011 = 84.077 u

  • Hydrogen (H): 9 × 1.008 = 9.072 u

  • Nitrogen (N): 1 × 14.007 = 14.007 u

  • Oxygen (O): 2 × 15.999 = 31.998 u

  • Total Molecular Weight: 139.154 u

Spectroscopic Profile

While specific spectra are proprietary to individual manufacturers, the expected spectroscopic features are as follows:

  • ¹H NMR: The spectrum would be characterized by distinct signals for the cyclopropyl protons, which are diastereotopic and would show complex splitting patterns. Signals for the ethyl group (a quartet and a triplet) would also be clearly visible.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, including the unique upfield signals for the cyclopropane ring carbons, a signal for the nitrile carbon (C≡N), and signals for the ester carbonyl and ethyl group carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 139.15, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group or other fragments.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp absorption around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption around 1730 cm⁻¹ for the ester carbonyl (C=O) stretch.

Stereospecific Synthesis

The primary challenge in producing this compound is the precise control of its absolute and relative stereochemistry. Asymmetric synthesis methodologies are required to ensure the exclusive formation of the desired (1R,2R) enantiomer. A plausible and efficient approach is the asymmetric cyclopropanation of an electron-deficient alkene.

SM Ethyl Cyanoacetate + Ethyl Acrylate Intermediate1 Michael Adduct (Enolate Intermediate) SM->Intermediate1 Michael Addition Base Base (e.g., NaH) Base->Intermediate1 Intermediate2 Halogenated Intermediate Intermediate1->Intermediate2 Asymmetric Halogenation ChiralCatalyst Chiral Phase-Transfer Catalyst + Halogenating Agent (e.g., CBr4) ChiralCatalyst->Intermediate2 Product This compound (Target Molecule) Intermediate2->Product Stereospecific Cyclization Cyclization Intramolecular Nucleophilic Substitution (Ring Closure) Cyclization->Product

Caption: Asymmetric synthesis workflow for the target molecule.

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol describes a self-validating system where the stereochemical outcome is dictated by the choice of a well-established chiral catalyst.

  • Michael Addition: In a nitrogen-purged reactor, ethyl cyanoacetate is treated with a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) at 0°C to form the corresponding enolate. Ethyl acrylate is then added dropwise, and the reaction is allowed to warm to room temperature to form the Michael adduct.

  • Asymmetric Halogenation: The reaction mixture is cooled to -78°C. A chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) is introduced, followed by the slow addition of a halogenating agent like carbon tetrabromide. The chiral catalyst creates a chiral environment around the enolate, ensuring that the halogen is delivered to one face of the molecule preferentially.

  • In-situ Cyclization: Upon completion of the halogenation, a stronger base is added to facilitate an intramolecular Sₙ2 reaction. The carbanion attacks the carbon bearing the halogen, displacing the halide and forming the cyclopropane ring in a stereospecific manner.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of a chiral phase-transfer catalyst is the critical step that establishes the (1R,2R) stereocenters. The catalyst forms a tight ion pair with the enolate, and its rigid structure sterically blocks one face from the incoming electrophile (the halogen), leading to high enantioselectivity.

Analytical Characterization and Quality Control

Verification of both the chemical structure and, crucially, the stereoisomeric purity is essential. This is typically achieved through a combination of NMR spectroscopy and chiral chromatography.

Sample Synthesized Product Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC Chiral HPLC Injection Prep->HPLC Analysis Data Acquisition (Chromatogram) HPLC->Analysis Result Purity Assessment (>99% e.e.?) Analysis->Result Pass Batch Release Result->Pass Yes Fail Repurify / Reject Result->Fail No

Caption: Quality control workflow for stereoisomeric purity.

Protocol 2: Chiral HPLC for Stereoisomeric Purity Assessment

This protocol ensures the separation and quantification of all four possible stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R).

  • System Preparation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used. A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., ChiraSpher), is installed and equilibrated.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:IPA).[5] The exact ratio must be optimized to achieve baseline separation.

  • Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in the mobile phase.

  • Injection and Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The elution is monitored by UV detection at an appropriate wavelength (e.g., 210 nm).

  • Data Interpretation: The resulting chromatogram will show distinct peaks for each stereoisomer. The enantiomeric excess (e.e.) is calculated by comparing the peak area of the desired (1R,2R) isomer to the peak areas of any other detected isomers. A successful synthesis should yield a product with >99% e.e.

Trustworthiness: This method is self-validating because it is designed to separate all potential stereoisomeric impurities. By demonstrating their absence in the final product chromatogram, one can be highly confident in the stereochemical integrity of the material.

Applications in Drug Development

This compound is not an active drug itself but rather a high-value intermediate. Its rigid structure is used to build larger, more complex molecules with specific therapeutic functions.

Intermediate for Bioactive Molecules

The compound serves as a versatile starting point for a variety of APIs. The cyano and ester groups are chemically distinct handles that can be selectively modified. For example:

  • The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

  • The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing alternative points for molecular elaboration.

This dual functionality, combined with the fixed stereochemistry of the cyclopropane core, makes it an ideal intermediate for drugs targeting cardiovascular and central nervous system (CNS) disorders, where precise ligand-receptor positioning is key.[6]

Scaffolding for PROTACs

A cutting-edge application for this molecule is in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[3] They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

The linker's length, rigidity, and geometry are critical for the PROTAC's efficacy. The this compound core can serve as a rigid and stereochemically defined component within the linker, providing precise control over the spatial arrangement of the two ligands.[3]

BuildingBlock This compound Ester Cyano Modification1 Ester Hydrolysis & Amide Coupling BuildingBlock:f0->Modification1 Modification2 Nitrile Reduction BuildingBlock:f1->Modification2 PROTAC Final PROTAC Molecule Modification1->PROTAC Modification2->PROTAC Ligand1 Target Protein Ligand Ligand1->PROTAC Attached via Linker Ligand2 E3 Ligase Ligand Ligand2->PROTAC Attached via Linker

Caption: Logical role as a linker component in a PROTAC.

Conclusion

This compound, with a molecular weight of 139.15 g/mol , is a prime example of a modern chiral building block that provides significant value to drug discovery programs.[2][3][4] Its well-defined three-dimensional structure, enabled by the stereochemically pure cyclopropane core, allows for the rational design of potent and selective therapeutics. Through robust methods of asymmetric synthesis and rigorous analytical quality control, this compound can be reliably produced with high purity. Its utility as a versatile intermediate, particularly in the rapidly advancing field of targeted protein degradation, ensures its continued relevance and importance to the scientific community.

References

  • Cenmed Enterprises. Ethyl Trans 2 (Cyanomethyl)Cyclopropane 1 Carboxylate. [Link]

  • MySkinRecipes. trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate. [Link]

  • PrepChem.com. Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. [Link]

  • PubChem. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

  • PubChem. 2-Ethylcyclopropane-1-carboxylic acid. [Link]

  • Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Link]

  • PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

  • PubChem. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

  • MySkinRecipes. (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, coupled with the presence of cyano and ethyl ester functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents. The specific stereochemistry, (1R,2R), is often crucial for biological activity, influencing binding affinity to target proteins and overall pharmacological profiles.

This technical guide provides a comprehensive overview of the core physical properties of this compound. While experimental data for this specific enantiomer is limited in publicly available literature, this guide will leverage data from closely related stereoisomers and analogous compounds, alongside theoretical predictions, to provide a thorough understanding. Furthermore, this document details the well-established experimental methodologies for determining these properties, offering researchers a framework for empirical validation.

Core Molecular and Physical Attributes

A foundational understanding of a molecule begins with its fundamental identifiers and predicted physical characteristics. These data points are essential for laboratory handling, reaction planning, and analytical method development.

Molecular Identity

The unique identity of this compound is established by its chemical formula, molecular weight, and CAS number.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 492468-13-0[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.152 g/mol [1]
Appearance Colorless to light yellow liquid (predicted based on cis-isomer)[2]
Predicted Physicochemical Properties

Computational models provide valuable estimations of a compound's physical properties, particularly when experimental data is scarce. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSource
Boiling Point 230.3 ± 33.0 °C (at 760 mmHg)[1]
Density 1.11 ± 0.1 g/cm³[1]
LogP 0.70918[1]

Note: These values are computationally predicted and should be confirmed by experimental measurement.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a chiral small molecule like this compound. The principles behind each method are explained to provide a deeper understanding of the experimental choices.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of a compound's purity. For a pure substance, these transitions occur over a narrow temperature range.

2.1.1. Melting Point

Given that the related cis-isomer is a liquid at room temperature, it is likely that this compound is also a liquid under standard conditions, and thus would have a melting point below ambient temperature. Should a solid form be obtained at low temperatures, the following protocol would be applicable.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe and a viewing lens.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Causality of Experimental Choices: The use of a slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range is indicative of high purity.

2.1.2. Boiling Point

The predicted boiling point of this compound is relatively high, suggesting that distillation under reduced pressure may be necessary to prevent decomposition.

Experimental Protocol: Reduced Pressure Distillation

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

  • Sample Introduction: The liquid sample is placed in the distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Pressure Reduction: The system is evacuated to the desired pressure, which is monitored by the manometer.

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at several different pressures to establish a boiling point curve.

Causality of Experimental Choices: Distillation at reduced pressure lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point. This is a common and necessary technique for the purification of high-boiling organic compounds.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and application in chemical reactions. The "like dissolves like" principle is a useful guide, suggesting that a molecule's solubility will be highest in solvents of similar polarity[3]. This compound possesses both polar (ester and cyano groups) and non-polar (cyclopropane ring and ethyl group) regions, suggesting it will have varied solubility across a range of solvents.

Predicted Solubility Profile:

Solvent TypeExamplesPredicted SolubilityRationale
Non-polar Hexane, TolueneModerate to HighThe non-polar hydrocarbon backbone will interact favorably with non-polar solvents.
Polar Aprotic Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar functional groups.
Polar Protic Ethanol, MethanolModerateThe ester and cyano groups can act as hydrogen bond acceptors, but the lack of a hydrogen bond donor on the molecule may limit solubility compared to more polar compounds.
Aqueous WaterLowThe significant non-polar character of the molecule is expected to limit its solubility in water.

Experimental Protocol: Gravimetric Solubility Determination

  • Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is allowed to settle, or the solution is filtered or centrifuged to obtain a clear, saturated solution.

  • Solvent Evaporation: A known volume of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then removed under reduced pressure or by gentle heating.

  • Mass Determination: The container with the remaining solute is weighed, and the mass of the dissolved solute is determined.

  • Solubility Calculation: The solubility is calculated in terms of g/L or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24h prep2->equil1 sep1 Allow undissolved solute to settle equil1->sep1 sep2 Obtain clear saturated solution sep1->sep2 analysis1 Transfer known volume of saturated solution to pre-weighed container sep2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh container with solute residue analysis2->analysis3 calc1 Calculate mass of dissolved solute analysis3->calc1 calc2 Determine solubility (g/L or mol/L) calc1->calc2

Caption: Gravimetric method for solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features: Based on the structure of this compound and data from related compounds[4], the following proton signals are expected:

  • Ethyl Ester Group: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Cyclopropane Ring Protons: Complex multiplets in the upfield region, characteristic of the strained cyclopropane ring. The specific chemical shifts and coupling constants of these protons would be crucial for confirming the trans stereochemistry.

  • Proton Alpha to Cyano Group: A distinct multiplet for the proton on the carbon bearing the cyano group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 170 ppm).

  • Cyano Carbon: A signal around 117-120 ppm.

  • Ethyl Ester Carbons: Two signals for the -OCH₂- and -CH₃ carbons.

  • Cyclopropane Ring Carbons: Signals in the upfield region, typically between 10 and 40 ppm.

Experimental Protocol: NMR Spectrum Acquisition

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Expected IR Absorption Bands:

  • C≡N (Nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.

  • C=O (Ester): A strong, sharp absorption band around 1730 cm⁻¹.

  • C-O (Ester): An absorption band in the region of 1300-1000 cm⁻¹.

  • C-H (Alkyl): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Chiral Purity Determination

As this compound is a chiral molecule, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose[5][6].

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating a wide range of enantiomers[7].

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a suitable detector (e.g., UV).

  • Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral HPLC Analysis

G cluster_method_dev Method Development cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification dev1 Select Chiral Stationary Phase (CSP) dev2 Optimize Mobile Phase Composition dev1->dev2 analysis1 Inject sample into HPLC dev2->analysis1 prep1 Dissolve sample in mobile phase prep2 Filter sample prep1->prep2 prep2->analysis1 analysis2 Record chromatogram analysis1->analysis2 quant1 Integrate peak areas of enantiomers analysis2->quant1 quant2 Calculate enantiomeric excess (% ee) quant1->quant2

Caption: General workflow for chiral HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, a molecule of considerable interest in contemporary drug discovery. While specific experimental data for this enantiomer remains elusive in the current literature, this guide has synthesized predicted values with data from closely related compounds to offer a robust profile. More importantly, the detailed experimental protocols and the rationale behind them provide a clear pathway for researchers to empirically determine these crucial physical parameters. The methodologies outlined for determining melting and boiling points, solubility, spectroscopic characteristics, and chiral purity are fundamental to the characterization of any novel chemical entity. Adherence to these rigorous analytical practices is paramount for ensuring the quality, reproducibility, and ultimate success of research and development endeavors in the pharmaceutical sciences.

References

[4] The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

[8] Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

[5] Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

[9] ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

[10] PubChem. (n.d.). Cyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

[7] Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

[11] ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

[12] Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

[13] CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

[14] Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

[15] SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

[16] An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

[17] PubChem. (n.d.). ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

[18] PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. Retrieved from [Link]

[19] NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides comprehensive safety data and handling protocols for ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a key building block in modern drug discovery and development. As a molecule incorporating both a strained cyclopropane ring and a nitrile functional group, its unique reactivity demands a thorough understanding of its hazard profile to ensure safe handling in a research and development setting. This document synthesizes available data to provide researchers, scientists, and drug development professionals with the necessary insights for risk mitigation and emergency preparedness.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. This compound is a specific stereoisomer, and its properties can differ from other isomers.

Table 1: Chemical Identity and Key Properties

Identifier Value Source
Chemical Name This compound [1]
CAS Number 492468-13-0 [1]
Molecular Formula C₇H₉NO₂ [1]
Molecular Weight 139.15 g/mol [1]
Predicted Boiling Point 230.3 ± 33.0 °C [1]

| Predicted Density | 1.11 ± 0.1 g/cm³ |[1] |

Note: Physical properties such as boiling point and density are predicted values and should be used as estimates. Empirical verification is recommended.

Section 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not publicly available, a close structural isomer, cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (CAS 699-23-0), provides critical hazard information.[2] This data, combined with the known toxicology of the nitrile class, allows for a robust hazard assessment.[3][4]

The primary hazards are associated with the nitrile group (-CN), which imparts toxicity similar to other organic cyanides.[3][4] It is classified as harmful or toxic via oral, dermal, and inhalation routes. Skin and eye irritation are also significant concerns.

Table 2: Globally Harmonized System (GHS) Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

(Classification based on data for stereoisomer CAS 699-23-0)[2]

Caption: GHS Pictograms for Associated Hazards.

Section 3: Principles of Safe Handling and Exposure Control

A multi-layered approach, prioritizing engineering controls, administrative controls, and finally, personal protective equipment (PPE), is essential for mitigating exposure.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[2]

Administrative Controls:

  • Training: Personnel must be trained on the specific hazards of nitriles and cyanide compounds, including recognizing symptoms of exposure and emergency procedures.[5][6]

  • Restricted Access: Designate specific areas for the storage and handling of this compound.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[7]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The causality is clear: because the compound is harmful via skin contact and can cause serious eye irritation, appropriate gloves and eye protection are mandatory.

PPE_Workflow start Handling Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate hand_protection Hand Protection (H312: Harmful in contact with skin) start->hand_protection eye_protection Eye Protection (H319: Causes serious eye irritation) start->eye_protection body_protection Body & Respiratory Protection (H332: Harmful if inhaled) start->body_protection gloves Wear compatible chemical-resistant gloves. Double-gloving is recommended. hand_protection->gloves Select Based On Breakthrough Time goggles Wear chemical safety goggles with side-shields. (ANSI Z87.1 / EN166) eye_protection->goggles Mandatory lab_coat Wear a flame-resistant lab coat, fully buttoned. body_protection->lab_coat Standard Protocol respirator Work in a fume hood. Respirator may be needed for large spills or ventilation failure. body_protection->respirator Engineering Control Is Primary

Caption: PPE Selection Workflow for Safe Handling.

Section 4: Reactivity Profile and Storage

Understanding chemical incompatibility is key to preventing dangerous reactions.

  • Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents.[3][8] Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[5]

  • Hazardous Decomposition: Combustion or thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide.[3][9]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The storage area should be locked and restricted to authorized personnel. Protect containers from physical damage.

Section 5: Emergency Protocols: First Aid and Spill Management

In an emergency involving a cyanide-containing compound, speed is critical.[6] All personnel must be familiar with these procedures before beginning work.

First Aid Measures (Upon Exposure):

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth to prevent rescuer exposure) and call for immediate medical assistance.[2][6][7]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[6][7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

  • Action for All Exposures: Call 911 or your institution's emergency number immediately. Inform responders that a cyanide compound exposure has occurred and provide them with a copy of the safety data.[5][10]

Spill Management Protocol: The goal is to contain and neutralize the spill without creating additional hazards, such as the generation of HCN gas.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate ppe Don appropriate PPE: - Double nitrile gloves - Safety goggles - Lab coat - Respirator (if required) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain decontaminate Working in a fume hood: 1. Treat contaminated surfaces with a pH 10 buffer solution. 2. Follow with a freshly prepared 10% bleach solution. contain->decontaminate collect Carefully collect all contaminated materials into a labeled hazardous waste container. decontaminate->collect dispose Dispose of waste through institutional EHS procedures as cyanide-containing waste. collect->dispose

Caption: Emergency Spill Response Workflow.

For large spills or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department immediately.[7][10]

Section 6: Disposal Considerations

All waste containing this compound, including contaminated absorbents, wipes, and PPE, must be treated as hazardous waste.[7]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams, especially acidic waste.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste. Contact your institution's EHS department for specific procedures.[7]

Section 7: Transport Information

While this specific compound may not be listed by name, it falls under the classification for toxic nitriles.

  • UN Number: Likely UN 3439 (for solids) or UN 3276 (for liquids).[9][11]

  • Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (or LIQUID).

  • Hazard Class: 6.1 (Toxic Substance).[9][11]

  • Packing Group: III (Low Danger).[9][11]

All shipping and transport must be done in accordance with IATA, DOT, and other applicable regulations.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Guidechem. (n.d.). This compound 492468-13-0.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025, June 27). Blog Post.
  • James Madison University. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet. Retrieved from Monash University Health Safety & Wellbeing.
  • TCI Chemicals. (2024, December 5). SAFETY DATA SHEET - 3-Chloro-2-fluorobenzonitrile.
  • MedChemExpress. (2025, December 22). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-SDS.
  • ChemScene. (n.d.). 84673-46-1 | Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
  • NextSDS. (n.d.). NITRILES, TOXIC, FLAMMABLE, N.O.S. - ADR Information.
  • LGC Standards. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Ethyl cyclopropanecarboxylate.
  • BIOSYNTH. (2022, June 7). Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Benzenepropanenitrile.
  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane.
  • Nagib, D. (2022, October 19). A New, Easier and Safer Way To Synthesize Medicines. SciTechDaily.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Ethyl cyanoacetate.
  • Airgas. (n.d.). Safety Data Sheet - Cyclopropane.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Diethyl trans-1,2-cyclopropanedicarboxylate.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.

Sources

The Cyanocyclopropane Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Cyanocyclopropane Derivatives

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in contemporary medicinal chemistry. Its unique stereoelectronic properties impart a desirable combination of rigidity, metabolic stability, and conformational constraint to bioactive molecules. When functionalized with a cyano group, the resulting cyanocyclopropane scaffold offers a rich pharmacophore with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the biological landscape of cyanocyclopropane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action as enzyme inhibitors, their potential as antifungal, antiviral, and anticancer agents, and provide insights into the rational design and experimental evaluation of these promising compounds. This guide will bridge the gap between synthetic chemistry, pharmacology, and clinical application, offering a comprehensive resource for harnessing the full therapeutic potential of the cyanocyclopropane core.

The Cyanocyclopropane Scaffold: A Foundation for Potent Bioactivity

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision driven by its distinct physicochemical properties. The inherent ring strain of the cyclopropane moiety results in C-C bonds with significant p-character, influencing the molecule's electronics and reactivity. This strained ring system also imparts a high degree of conformational rigidity, which can lock a molecule into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, leading to an improved pharmacokinetic profile and a longer in vivo half-life for drug candidates.[1]

The addition of a nitrile (-C≡N) group to the cyclopropane ring introduces a potent and versatile functional group. The cyano group is a strong electron-withdrawing group and a good hydrogen bond acceptor, capable of participating in crucial interactions with biological targets. It can also act as a bioisostere for other functional groups, such as a carbonyl or a halogen, offering opportunities for fine-tuning the pharmacological properties of a lead compound. The combination of the rigid cyclopropane scaffold and the reactive cyano group creates a unique pharmacophore with a wide range of biological applications.

Enzyme Inhibition: A Dominant Theme in Cyanocyclopropane Bioactivity

A significant area where cyanocyclopropane derivatives have demonstrated remarkable success is in the realm of enzyme inhibition. The unique geometry and electronic nature of the cyanocyclopropane moiety make it an ideal candidate for targeting the active sites of various enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Case Study in Rational Drug Design

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[2][3] Cyanopyrrolidine-based compounds have emerged as a prominent class of DPP-IV inhibitors, and the incorporation of a cyanocyclopropane moiety has been explored to enhance their potency and pharmacokinetic properties.

Mechanism of Action: The nitrile group of the cyanocyclopropane inhibitor plays a crucial role in its mechanism of action. It forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the tetrahedral intermediate formed during peptide hydrolysis, effectively blocking the enzyme's activity.[4][5] The cyclopropane ring helps to orient the cyano group for optimal interaction with the active site residues and contributes to the overall binding affinity.

Structural Insights from X-ray Crystallography: The co-crystal structure of human DPP-IV in complex with inhibitors provides invaluable insights into the binding mode and the key interactions that govern inhibitor potency.[4][5][6][7][8] These structures reveal that the inhibitor binds in the S1 and S2 pockets of the enzyme's active site. The cyanocyclopropane moiety typically occupies the S1 pocket, where the cyano group interacts with the catalytic triad (Ser630, His740, and Asp708). The cyclopropane ring itself makes hydrophobic interactions with residues lining the S1 pocket, such as Tyr662, Tyr666, and Val656.

Diagram: Interaction of a Cyanocyclopropane-based Inhibitor with the DPP-IV Active Site

DPP_IV_Inhibition cluster_DPPIV DPP-IV Active Site Ser630 Ser630 His740 His740 Asp708 Asp708 Tyr662 Tyr662 Tyr666 Tyr666 Val656 Val656 Inhibitor Cyanocyclopropane Inhibitor Cyano_group Cyano Group (-C≡N) Inhibitor->Cyano_group contains Cyclopropane_ring Cyclopropane Ring Inhibitor->Cyclopropane_ring contains Cyano_group->Ser630 Covalent Interaction Cyano_group->His740 H-bond Cyclopropane_ring->Tyr662 Hydrophobic Interaction Cyclopropane_ring->Tyr666 Hydrophobic Interaction Cyclopropane_ring->Val656 Hydrophobic Interaction

Caption: Covalent and non-covalent interactions of a cyanocyclopropane inhibitor with key residues in the DPP-IV active site.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of cyanocyclopropane derivatives against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (cyanocyclopropane derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the diluted test compounds or positive control to the respective wells. For the control wells (no inhibitor), add 10 µL of the assay buffer with the same concentration of DMSO.

  • Add 20 µL of the DPP-IV enzyme solution to all wells except the blank wells (which contain only buffer and substrate).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the control (no inhibitor) wells.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Analysis and Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the DPP-IV activity by 50%. A lower IC50 value indicates a more potent inhibitor. The causality behind this experimental choice lies in its ability to provide a quantitative measure of the inhibitor's potency, allowing for direct comparison between different cyanocyclopropane derivatives and guiding structure-activity relationship (SAR) studies.

Antifungal Activity: Combating Pathogenic Fungi

Cyanocyclopropane derivatives, particularly cyanocyclopropane carboxamides, have demonstrated promising antifungal activity against a range of pathogenic fungi.[9][10][11] The mechanism of action is often associated with the inhibition of crucial fungal enzymes.

Structure-Activity Relationship (SAR) Insights: SAR studies on cyanocyclopropane carboxamides have revealed that the nature of the substituents on the amide nitrogen and the cyclopropane ring significantly influences their antifungal potency. For instance, the presence of specific aromatic or heterocyclic moieties on the amide nitrogen can enhance activity against certain fungal species.[10]

Table 1: Antifungal Activity of Representative Cyanocyclopropane Carboxamides

Compound IDSubstituent on Amide NitrogenTarget FungusIn Vitro Activity (Inhibition Rate % at 50 µg/mL)Reference
4f Substituted phenylacetonitrilePythium aphanidermatum55.3[9]
4f Substituted phenylacetonitrilePyricularia oryzae67.1[9]
4m Substituted phenylpropionitrilePuccinia sorghi100 (at 400 µg/mL in vivo)[9]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standardized method to determine the minimum inhibitory concentration (MIC) of cyanocyclopropane derivatives against fungal pathogens.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • Positive control antifungal drug (e.g., Fluconazole)

  • 96-well sterile microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds and the positive control in the microplate wells containing RPMI-1640 medium.

  • Inoculate each well with the fungal suspension. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Rationale for Experimental Design: The broth microdilution method is a widely accepted and standardized technique for antifungal susceptibility testing, providing reproducible and quantitative results. This allows for the reliable determination of the intrinsic antifungal activity of the cyanocyclopropane derivatives and facilitates SAR studies.

Antiviral and Anticancer Potential: Expanding the Therapeutic Horizon

Beyond enzyme inhibition and antifungal activity, cyanocyclopropane derivatives have shown promise as antiviral and anticancer agents.[12][13][14]

Antiviral Activity

The antiviral potential of cyanocyclopropane derivatives has been explored against various viruses, including coronaviruses. Certain derivatives have been shown to inhibit viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, which is essential for viral replication.[12]

Experimental Workflow: Antiviral Screening

Antiviral_Workflow cluster_workflow Antiviral Activity Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT assay on host cells) A->B C Antiviral Assay (e.g., Plaque reduction assay or reporter gene assay) B->C Determine non-toxic concentrations D Mechanism of Action Studies (e.g., Enzyme inhibition, Time-of-addition) C->D Identify active compounds E In Vivo Efficacy Studies (Animal models) D->E Elucidate mechanism

Caption: A streamlined workflow for the discovery and evaluation of antiviral cyanocyclopropane derivatives.

Anticancer Activity

The antiproliferative effects of cyanocyclopropane derivatives have been investigated against various cancer cell lines.[15][16][17][18][19][20][21][22][23][24][25] While the exact mechanisms are still under investigation, potential modes of action include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell growth and survival.

Table 2: In Vitro Anticancer Activity of a Cyanopyridine Derivative

Compound IDCancer Cell LineIC50 (µM)Reference
3n HCT-116 (Colon Cancer)10.50[17][19]
3n Hela (Cervical Cancer)14.27[17][19]
3n A375 (Melanoma)4.61[17][19]

Synthesis and Characterization

The synthesis of biologically active cyanocyclopropane derivatives is a critical aspect of their development. Various synthetic strategies have been employed to construct the cyanocyclopropane core and introduce diverse functionalities.

General Synthetic Approach for 1-Cyanocyclopropanecarboxylic Acid Derivatives:

A common starting material for many bioactive cyanocyclopropane derivatives is 1-cyanocyclopropanecarboxylic acid.[24][26][27][28] This key intermediate can be synthesized through several routes, including the reaction of ethyl cyanoacetate with 1,2-dibromoethane followed by hydrolysis.[9]

Step-by-Step Synthesis of a Cyanocyclopropane Carboxamide Derivative (Illustrative Example):

  • Synthesis of 1-Cyanocyclopropanecarboxylic Acid:

    • React ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base (e.g., sodium ethoxide) to form diethyl 1-cyanocyclopropane-1,1-dicarboxylate.

    • Hydrolyze the diester using a strong base (e.g., NaOH) followed by acidification to yield 1-cyanocyclopropanecarboxylic acid.

  • Activation of the Carboxylic Acid:

    • Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like EDC/HOBt).

  • Amide Bond Formation:

    • React the activated carboxylic acid derivative with the desired amine to form the final cyanocyclopropane carboxamide.

  • Purification and Characterization:

    • Purify the product using techniques such as column chromatography or recrystallization.

    • Characterize the structure and purity of the final compound using analytical methods like NMR (¹H and ¹³C), mass spectrometry (HRMS), and elemental analysis.[29][30][31]

Future Perspectives and Conclusion

Cyanocyclopropane derivatives represent a fascinating and highly promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their unique structural features, which confer both potent biological activity and favorable pharmacokinetic properties, make them attractive candidates for further drug discovery and development efforts.

Future research in this area will likely focus on:

  • Expansion of the Chemical Space: The design and synthesis of novel cyanocyclopropane libraries with greater structural diversity to explore new biological targets.

  • Mechanism of Action Studies: Deeper investigations into the molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in relevant animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead candidates.[21][32][33][34][35][36][37][38][39]

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design next-generation cyanocyclopropane derivatives with enhanced potency and selectivity.[40][41]

References

  • Using Human Cancer Cell Lines as In vitro Model for Testing the Efficacyof CDBPA; a New Anticancer Drug. (2016). SciSpace. [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2025). MDPI. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. ResearchGate. [Link]

  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. ResearchGate. [Link]

  • Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). (2021). NIH. [Link]

  • Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation. PMC. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (2019). PMC. [Link]

  • 1NU6: Crystal structure of human Dipeptidyl Peptidase IV (DPP-IV). (2003). RCSB PDB. [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). BMC Structural Biology. [Link]

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Semantic Scholar. [Link]

  • Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. (2009). PubMed. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). MDPI. [Link]

  • A Second-Generation Fungerp Analog, SCY-247, Shows Potent In Vivo Activity in a Murine Model of Hematogenously Disseminated Candida albicans. (2021). PubMed. [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (2020). PMC. [Link]

  • In Vitro and In Vivo Antifungal Efficacy and Safety of the CaDef2.1G27‑K44 Peptide against the Neglected and Drug-Resistant Pathogen. PMC. [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Semantic Scholar. [Link]

  • [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. (2012). PubMed. [Link]

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (2019). PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). PubMed. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). PubMed Central. [Link]

  • 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. (2018). RCSB PDB. [Link]

  • Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses. (2013). PubMed. [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). PMC. [Link]

  • Co-crystal structure of DPP-IV complexed with a chemibody of small... ResearchGate. [Link]

  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. (2022). MDPI. [Link]

  • Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs. (2015). NIH. [Link]

  • Design, Synthesis and Biological Evaluation of Ciprofloxacin- Peptide Conjugates as Anticancer Agents. Brieflands. [Link]

  • 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. (2022). In-Pharm. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Semantic Scholar. [Link]

  • Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. (1990). PubMed. [Link]

  • In vivo models: evaluating antifungal agents. (1987). PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

  • Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. (2012). ScienceDirect. [Link]

  • (PDF) A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. ResearchGate. [Link]

  • Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. (2016). PubMed. [Link]

  • EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). MDPI. [Link]

  • A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Semantic Scholar. [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (2006). PMC. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Assessing the pharmacokinetic profile of the CamMedNP natural products database: an in silico approach. (2013). PubMed Central. [Link]

  • SAR relation between active compounds and reference drug (Acyclovir). ResearchGate. [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs. NCBI. [Link]

Sources

An In-depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropane Motif in Modern Medicinal Chemistry

The cyclopropane ring, a strained three-membered carbocycle, has transcended its role as a mere chemical curiosity to become a privileged scaffold in modern drug discovery. Its unique physicochemical properties—including the coplanarity of its carbon atoms, enhanced π-character of its C-C bonds, and the increased strength of its C-H bonds—confer significant advantages when incorporated into bioactive molecules.[1] The rigid structure of the cyclopropane ring acts as a conformational lock, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[1][2] Furthermore, its resistance to metabolic degradation by oxidative enzymes can vastly improve the pharmacokinetic profile of a drug candidate.[1][2]

Within this important class of compounds, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate stands out as a particularly valuable chiral building block. Its defined trans stereochemistry at the C1 and C2 positions is critical for achieving specific, high-affinity interactions with protein targets. The presence of two versatile functional groups—an ethyl ester and a nitrile—provides orthogonal chemical handles for elaboration into more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this key chiral intermediate for researchers and professionals in drug development.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below. This data provides a foundational understanding of the molecule's physical characteristics.

PropertyValueSource
CAS Number 492468-13-0[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Predicted Boiling Point 230.3 ± 33.0 °C[3]
Predicted Density 1.11 ± 0.1 g/cm³[3]
Appearance Colorless to light yellow liquid[4]

Structure: Chemical Structure of this compound

Stereoselective Synthesis Methodologies

The primary challenge in synthesizing this compound lies in the precise control of the absolute and relative stereochemistry of the two adjacent stereocenters. The development of asymmetric cyclopropanation reactions has been a major focus in organic chemistry, with transition-metal catalysis and nucleophilic addition-ring closure sequences representing two of the most robust strategies.[5][6]

Asymmetric Transition Metal-Catalyzed Cyclopropanation

This method is one of the most powerful and versatile for constructing chiral cyclopropanes.[7] The core principle involves the reaction of an alkene with a diazo compound, mediated by a chiral transition metal catalyst.

Causality and Mechanistic Insight: The catalyst, typically based on rhodium, copper, or cobalt, reacts with the diazo species to generate a highly reactive metal-carbene intermediate.[7][8] The chiral ligands coordinated to the metal create a spatially defined environment, forcing the carbene to be transferred to one face of the alkene preferentially. This directed attack controls the enantioselectivity of the reaction, leading to the desired stereoisomer.[9] The choice of ligand is therefore paramount to achieving high diastereo- and enantioselectivity.

Catalytic_Cyclopropanation_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst [M-L*] Carbene Metal Carbene Intermediate Catalyst->Carbene + Diazo - N₂ Product Product (Ethyl (1R,2R)-2-cyano...) Diazo Diazo Compound (N₂CH-CN) Carbene->Catalyst + Alkene - Product Alkene Alkene (Ethyl Acrylate)

A generalized workflow for transition metal-catalyzed cyclopropanation.

Experimental Protocol (Generalized):

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., Rh₂(S-PTAD)₄ or a copper-bisoxazoline complex) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.[7]

  • Substrate Addition: Add the alkene substrate, ethyl acrylate, to the catalyst solution.

  • Diazo Compound Addition: Prepare a solution of 2-cyano-diazomethane or a related precursor. Using a syringe pump, add this solution slowly to the reaction mixture over a period of 4-8 hours.

    • Causality Note: Slow addition is critical to maintain a low concentration of the potentially explosive diazo compound and to prevent its unwanted dimerization.[9] The reaction is typically maintained at a controlled temperature, ranging from 0 °C to 40 °C, depending on the catalyst's reactivity and stability.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via silica gel column chromatography, using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Diastereoselective Nucleophilic Addition-Ring Closure

This classical approach constructs the cyclopropane ring through a sequence of a Michael addition followed by an intramolecular nucleophilic substitution.[5] Stereocontrol is often achieved by using a chiral auxiliary.[10][11]

Causality and Mechanistic Insight: The reaction begins with the deprotonation of a carbon acid (e.g., an α-halocyanoacetate) to form a nucleophilic enolate. This enolate then undergoes a 1,4-conjugate addition to an α,β-unsaturated ester like ethyl acrylate. The resulting intermediate possesses both a nucleophilic center and a leaving group. An intramolecular Sₙ2 reaction then occurs, closing the three-membered ring. The stereochemical outcome is directed by the chiral auxiliary, which sterically shields one face of the enolate, guiding the approach of the Michael acceptor.

Experimental Protocol (Chiral Auxiliary Approach):

  • Aldol Addition: First, perform an asymmetric aldol reaction between a chiral auxiliary-bearing propionyl unit (e.g., (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one) and acrolein to create a chiral β-hydroxy alkene.[11]

  • Directed Cyclopropanation: The hydroxyl group of the aldol product is then used to direct a cyclopropanation reaction (e.g., a Simmons-Smith reaction) onto the alkene. The chelation of the reagent to the hydroxyl group directs the cyclopropanation to the syn face, establishing the relative stereochemistry.[6]

  • Functional Group Manipulation: The resulting hydroxymethyl group is oxidized to a carboxylic acid, and the nitrile group is introduced.

  • Retro-Aldol Cleavage: Finally, a retro-aldol cleavage removes the chiral auxiliary, revealing the enantiopure cyclopropane carboxaldehyde, which can then be esterified to yield the final product.[11] This multi-step sequence, while longer, provides excellent stereocontrol.

Applications in Drug Development

The utility of this compound is not as a final drug product but as a high-value, structurally defined intermediate. Its incorporation into a larger molecule can profoundly and beneficially impact its pharmacological properties.

Strategic Advantages of the Cyclopropane Motif:

  • Enhanced Potency and Selectivity: The rigid cyclopropane scaffold reduces the number of available conformations of a molecule. This pre-organization for the target's binding site minimizes the entropic cost of binding, which can translate directly to higher potency and selectivity.[1]

  • Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to those in aliphatic chains. Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety is a common and effective strategy to block metabolic pathways and extend a drug's half-life.[1][2]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can reduce a molecule's lipophilicity and increase its solubility compared to a corresponding alkene or alkane, which can improve oral bioavailability.[1]

  • Bioisosterism: The cyclopropane ring can serve as a stable bioisostere of a carbon-carbon double bond or a gem-dimethyl group, maintaining the spatial arrangement of functional groups while improving stability.[12]

Drug_Development_Application cluster_transformations Chemical Transformations cluster_intermediates Versatile Intermediates Core This compound Hydrolysis Ester Hydrolysis Core->Hydrolysis 1. NaOH Reduction Nitrile Reduction Core->Reduction 2. H₂, Raney Ni Acid (1R,2R)-2-cyanocyclopropane -1-carboxylic acid Hydrolysis->Acid Amine Ethyl (1R,2R)-2-(aminomethyl) cyclopropane-1-carboxylate Reduction->Amine API Final API Acid->API Amide Coupling Amine->API Amide Coupling FragmentA Fragment A (e.g., Heterocycle) FragmentA->API FragmentB Fragment B (e.g., Aryl Group) FragmentB->API

Versatility of the core scaffold in synthesizing complex APIs.

This versatility is exemplified by its use as a key intermediate for various pharmaceutical agents, including those targeting cardiovascular and central nervous system disorders.[13] The core scaffold is found in inhibitors of leukotriene C4 synthase, which are investigated for respiratory diseases, and the related aminocyclopropane motif is crucial in many other therapeutic areas.[14][15]

Conclusion

This compound is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its synthesis, while challenging, is achievable through sophisticated asymmetric catalytic methods that deliver the required stereochemical purity. For medicinal chemists and drug development professionals, this molecule represents more than just a starting material; it is a strategic tool used to imbue drug candidates with enhanced potency, greater metabolic stability, and improved pharmacokinetic profiles. As the demand for drugs with highly optimized properties continues to grow, the importance of such precisely engineered chiral intermediates will only increase.

References

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC. PubMed Central. [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • Cyclopropanation - Wikipedia. Wikipedia. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. [Link]

  • Enantioselective cyclopropanation using cyanosulfone. - ResearchGate. ResearchGate. [Link]

  • Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ3-amino acids - ResearchGate. ResearchGate. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]

  • Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to δ(3)-amino acids. | Semantic Scholar. Semantic Scholar. [Link]

  • trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate - MySkinRecipes. MySkinRecipes. [Link]

  • Asymmetric Cyclopropanation - Wiley-VCH. Wiley Online Library. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. [Link]

  • Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate - PrepChem.com. PrepChem.com. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. FCT NOVA. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - NIH. National Institutes of Health. [Link]

  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate | Pharmaffiliates. Pharmaffiliates. [Link]

  • Cas 1006376-61-9,(1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | lookchem. LookChem. [Link]

  • ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743 - PubChem. PubChem. [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. ResearchGate. [Link]

  • A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC. National Institutes of Health. [Link]

  • (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications - ResearchGate. ResearchGate. [Link]

  • 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem. PubChem. [Link]

  • (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate - MySkinRecipes. MySkinRecipes. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents.
  • Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. ResearchGate. [Link]

Sources

The Architecture of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Cyclopropane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. When rendered chiral and incorporated into an ester framework, it becomes a powerful building block in the synthesis of complex molecules, from potent natural insecticides to life-saving pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and historical development of chiral cyclopropane esters. We will traverse the journey from the initial characterization of naturally occurring pyrethrins to the dawn of stereocontrolled synthesis and the subsequent explosion of catalytic asymmetric methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deep dive into the mechanistic underpinnings and practical applications that have defined this vibrant field of organic chemistry.

A Natural Blueprint: The Discovery of Pyrethrins and Chrysanthemic Acid

The story of chiral cyclopropane esters begins not in a laboratory, but in the flower heads of Tanacetum cinerariifolium, the pyrethrum daisy. For centuries, powdered pyrethrum flowers were used as a natural insecticide. The elucidation of the active insecticidal components, a family of esters known as pyrethrins, was a monumental task that spanned the early 20th century.

The breakthrough came from the collaborative and sometimes competitive efforts of Hermann Staudinger and Lavoslav Ružička. In 1924, they correctly identified the structures of the acidic components of the pyrethrin esters.[1] One of these, (+)-trans-chrysanthemic acid, became the archetypal chiral cyclopropane ester. Its structure, featuring a 1,2,2-trimethylcyclopropane ring substituted with a carboxylic acid and an isobutenyl group, presented a formidable synthetic challenge and laid the groundwork for decades of research into the stereocontrolled synthesis of three-membered rings. The absolute configuration of the naturally occurring acid was later established as (1R,3R).

The discovery of the pyrethrins and the unique structure of chrysanthemic acid ignited interest in synthesizing analogs, known as pyrethroids, to create more stable and potent insecticides. This commercial driver was a significant catalyst for the development of novel cyclopropanation methods.[1]

Early Synthetic Endeavors: The Dawn of Stereocontrol

The initial syntheses of cyclopropanes were often harsh and lacked stereocontrol, yielding mixtures of diastereomers and enantiomers. A significant leap forward came with the advent of methods that could control the relative stereochemistry of the newly formed cyclopropane ring.

The Simmons-Smith Reaction and Diastereoselection

One of the most pivotal developments was the Simmons-Smith reaction, first reported in 1958. This method utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene.[2] The reaction proceeds via a concerted "butterfly" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4]

Crucially, the Simmons-Smith reaction exhibited diastereoselectivity when applied to cyclic and acyclic allylic alcohols. The hydroxyl group directs the zinc carbenoid to the syn face of the double bond, leading to the formation of a single diastereomer. This substrate-controlled approach was an early and powerful demonstration of stereoselective cyclopropanation.[5]

Chiral Auxiliaries: Imposing Asymmetry

To achieve enantioselectivity, chemists turned to the concept of the chiral auxiliary. By temporarily attaching a chiral molecule to the substrate, one face of the alkene becomes sterically shielded, directing the cyclopropanating agent to the other. The Evans oxazolidinones, developed by David A. Evans, proved to be exceptionally powerful chiral auxiliaries for a variety of asymmetric transformations, including cyclopropanation.[3][6]

In a typical sequence, an α,β-unsaturated carboxylic acid is converted into an N-acyl oxazolidinone. The chiral auxiliary then directs the Simmons-Smith cyclopropanation to one face of the double bond. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropane carboxylic acid. This method provided a reliable, albeit stoichiometric, route to chiral cyclopropane esters.[7][8]

Workflow for Evans Auxiliary-Directed Cyclopropanation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Cyclopropanation cluster_2 Step 3: Auxiliary Cleavage A α,β-Unsaturated Carboxylic Acid C N-Acyl Oxazolidinone A->C Acylation B Evans Chiral Auxiliary B->C E Cyclopropanated Adduct C->E Facial Shielding D Simmons-Smith Reagent (CH₂I₂/Zn-Cu) D->E F Enantiopure Cyclopropane Carboxylic Acid E->F Hydrolysis G Recovered Auxiliary E->G G cluster_cycle Catalytic Cycle A Cu(I)-BOX Catalyst C Copper Carbene Intermediate A->C - N₂ B Diazoacetate (R-CHN₂) B->C E Chiral Cyclopropane Ester C->E Alkene Approach D Alkene D->E E->A Regeneration

Sources

An In-depth Technical Guide to Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The guide delves into its nomenclature, synonyms, and detailed chemical and physical properties. A core focus is placed on the stereoselective synthesis of this molecule, exploring various methodologies and providing an exemplary experimental protocol. Furthermore, this document elucidates the critical role of this compound as a versatile intermediate in the synthesis of complex pharmaceutical agents, supported by established examples. The content is structured to offer both foundational knowledge and practical insights for scientists engaged in synthetic chemistry and drug discovery.

Introduction

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, strained structure imparts unique conformational constraints and electronic properties that can significantly influence the biological activity and pharmacokinetic profile of a molecule.[2] Among the vast array of substituted cyclopropanes, chiral derivatives such as this compound have emerged as valuable building blocks for the asymmetric synthesis of complex molecular architectures.

This guide aims to be a definitive resource on this compound for the scientific community. By consolidating information on its nomenclature, physicochemical characteristics, stereoselective synthesis, and applications, we seek to empower researchers to leverage the unique properties of this compound in their drug discovery and development endeavors.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is paramount for clear scientific communication. This section details the IUPAC nomenclature for the title compound and lists its common synonyms.

IUPAC Nomenclature

The formal IUPAC name for the compound is This compound . The "(1R,2R)" designation specifies the absolute stereochemistry at the two chiral centers of the cyclopropane ring, indicating a trans relationship between the cyano and the ethyl carboxylate groups.

Synonyms

This compound is also known by several other names, which may be encountered in chemical catalogs and literature.[2] These include:

  • (1R,2R)-Ethyl 2-cyanocyclopropane-1-carboxylate

  • Cyclopropanecarboxylic acid, 2-cyano-, ethyl ester, (1R,2R)-

  • (1R,2R)-2-cianociclopropano-1-carboxilato de etilo (Spanish)

  • Ethyl (1R,2R)-2-cyanocyclopropan-1-carboxylat (German)

  • (1R,2R)-2-シアノシクロプロパン-1-カルボン酸エチル (Japanese)

  • 에틸(1R,2R)-2-시아노시클로프로판-1-카르복실레이트 (Korean)

It is crucial to note the distinction from its diastereomer, cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (CAS No. 699-23-0), which has a different spatial arrangement of the substituents and, consequently, distinct chemical and biological properties.[3]

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, characterization, and application in chemical synthesis. This section summarizes the key properties of this compound.

PropertyValueSource
CAS Number 492468-13-0[2]
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance Colorless to light yellow liquid (predicted)[3]
Boiling Point 230.3 ± 33.0 °C (Predicted)[2]
Density 1.11 ± 0.1 g/cm³ (Predicted)[2]
LogP 0.70918[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and complex multiplets for the cyclopropyl protons in the upfield region (typically 1.0-2.5 ppm). The diastereotopic nature of the cyclopropyl methylene protons and their coupling to the vicinal methine protons would result in a complex splitting pattern. An example ¹H NMR spectrum for the related compound ethyl 2-cyanocyclopropane-1-carboxylate (mixture of isomers) is available for comparison.[4]

  • ¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the carbonyl carbon of the ester (around 170 ppm), the cyano carbon (around 118-120 ppm), the carbons of the ethyl group (around 61 and 14 ppm), and the three carbons of the cyclopropane ring (in the upfield region, typically 10-30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹) and a strong C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 139, with fragmentation patterns corresponding to the loss of the ethoxy group (-45) and other characteristic fragments.

Stereoselective Synthesis

The synthesis of enantiomerically pure cyclopropanes is a significant area of research in organic chemistry. The (1R,2R) stereochemistry of the target molecule necessitates the use of asymmetric synthesis strategies.

Methodologies for Asymmetric Cyclopropanation

Several powerful methods have been developed for the enantioselective synthesis of cyclopropanes. These often involve the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex or a biocatalyst.

  • Transition Metal Catalysis: Chiral rhodium (II) and copper (I) complexes are widely used to catalyze the asymmetric cyclopropanation of olefins with diazo compounds. The choice of the chiral ligand is crucial for achieving high diastereo- and enantioselectivity.

  • Biocatalysis: Engineered enzymes, particularly those based on heme proteins like myoglobin and cytochrome P450, have emerged as highly effective catalysts for asymmetric cyclopropanation.[5] These biocatalysts can operate under mild conditions and often exhibit exquisite stereoselectivity. A notable example is the gram-scale synthesis of the chiral cyclopropane core of several drugs, including a precursor to Ticagrelor, using engineered myoglobin catalysts.[5]

Exemplary Synthetic Workflow

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product acrylate Ethyl Acrylate reaction Asymmetric Cyclopropanation acrylate->reaction Olefin carbene_precursor Cyanocarbene Precursor (e.g., Ethyl Diazoacetate + CN source) carbene_precursor->reaction Carbene Source catalyst Chiral Catalyst (e.g., Rh(II) or Cu(I) complex, or Engineered Enzyme) catalyst->reaction Stereocontrol product This compound reaction->product

Caption: Generalized workflow for the asymmetric synthesis of the target molecule.

Experimental Protocol (Hypothetical)

The following is a hypothetical, representative protocol based on general procedures for asymmetric cyclopropanation. This protocol should be adapted and optimized based on specific laboratory conditions and safety assessments.

Reaction: Asymmetric cyclopropanation of ethyl acrylate.

Materials:

  • Ethyl acrylate

  • Ethyl diazoacetate

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a solution of the chiral rhodium(II) catalyst (1 mol%) in anhydrous DCM under an inert atmosphere, add ethyl acrylate (1.2 equivalents).

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.0 equivalent) and trimethylsilyl cyanide (1.1 equivalents) in anhydrous DCM.

  • Add the solution from step 2 to the reaction mixture from step 1 dropwise over a period of 4-6 hours at room temperature using a syringe pump.

  • Monitor the reaction by TLC or GC until the diazo compound is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Characterize the product by NMR, IR, and mass spectrometry and determine the enantiomeric excess by chiral HPLC or GC.

Applications in Drug Development

The rigid framework and defined stereochemistry of this compound make it a valuable synthon for introducing the cyclopropane motif into drug candidates. The cyano and ester functionalities provide versatile handles for further chemical transformations.

Intermediate for Bioactive Molecules

Chiral cyclopropanes are key components in a number of marketed drugs and clinical candidates.[6] The trans-disubstituted cyclopropane core is particularly prevalent. For instance, a closely related compound, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate, is a key intermediate in the synthesis of the antiplatelet agent Ticagrelor.[1][5] This highlights the potential of this compound to serve as a precursor for analogous pharmacologically active molecules. The cyano group can be readily converted to an amine or a carboxylic acid, opening up a wide range of synthetic possibilities.

G cluster_starting_material Starting Material cluster_transformations Chemical Transformations cluster_products Potential Products start This compound hydrolysis Hydrolysis of Ester start->hydrolysis reduction Reduction of Nitrile start->reduction acid Chiral Cyclopropyl Carboxylic Acid hydrolysis->acid amine Chiral Cyclopropyl Amine reduction->amine coupling Amide Coupling amide Chiral Cyclopropyl Amide coupling->amide acid->coupling

Caption: Potential synthetic transformations of the title compound.

Role as a PROTAC Linker Component

The cis-isomer, cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are bifunctional molecules that induce the degradation of target proteins. While this application is documented for the cis-isomer, the rigid nature of the trans-isomer could also be explored for the design of novel PROTAC linkers with specific conformational properties.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and functional group handles allow for the synthesis of complex, three-dimensional molecules with potential biological activity. While the direct synthesis and full spectral characterization of this specific compound require further investigation and documentation, the established methodologies for asymmetric cyclopropanation and the successful application of related compounds in pharmaceutical synthesis underscore its importance. This technical guide provides a solid foundation for researchers to understand and utilize this promising chemical entity in their pursuit of novel therapeutics.

References

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]

  • Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science (RSC Publishing). [Link]

  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. ChemBK. [Link]

  • Ethyl Trans 2 (Cyanomethyl)Cyclopropane 1 Carboxylate. Cenmed Enterprises. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743. PubChem. [Link]

  • New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. ResearchGate. [Link]

  • trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate. MySkinRecipes. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Pharmaffiliates. [Link]

Sources

theoretical properties of cyanocyclopropane carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of Cyanocyclopropane Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanocyclopropane carboxylates represent a fascinating and synthetically valuable class of molecules, merging the unique stereochemical and electronic properties of a strained three-membered ring with the potent electron-withdrawing capabilities of cyano and carboxylate functionalities. This guide provides a deep dive into the theoretical properties of these compounds, moving beyond simple descriptions to explain the underlying quantum mechanical principles that govern their behavior. As a senior application scientist, the goal is to offer not just data, but a cohesive framework for understanding and predicting the conformational landscape, electronic structure, reactivity, and spectroscopic signatures of these motifs. This document is structured to empower researchers in medicinal chemistry and materials science to leverage the distinct characteristics of cyanocyclopropane carboxylates in rational drug design and the development of novel functional materials.

Introduction: The Strategic Value of a Strained Scaffold

The cyclopropane ring is more than just a small cycloalkane; it is a versatile building block in organic synthesis, prized for its ability to act as a rigid scaffold and a precursor to a variety of functional groups through controlled ring-opening reactions.[1] Its inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal sp³ tetrahedral angle of 109.5°, imbues it with unique reactivity.[2] When substituted with powerful electron-withdrawing groups (EWGs) like a nitrile (-CN) and a carboxylate (-COOR), the cyclopropane's properties are dramatically modulated.

These substituted cyclopropanes, particularly cyanocyclopropane carboxylates, are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3] The presence of both the cyano and carboxylate groups not only activates the ring for nucleophilic attack but also provides handles for diverse chemical transformations.[4][5] Understanding the theoretical underpinnings of these molecules—their preferred shapes, electron distribution, and reaction pathways—is paramount for exploiting their full synthetic potential. This guide will elucidate these properties through the lens of modern computational chemistry.

The Unique Electronic Nature of the Cyclopropane Ring

To appreciate the properties of substituted cyclopropanes, one must first understand the bonding within the parent ring. The significant angle strain forces the carbon-carbon bonds to be formed from poorly overlapping sp³ hybrid orbitals, resulting in what are often termed "bent" or "banana" bonds.[2] This arrangement leads to increased electron density outside the internuclear axis, giving the C-C bonds partial π-character. This unique electronic structure makes the cyclopropane ring susceptible to reactions with both electrophiles and nucleophiles, a reactivity profile that is further tunable by substituents.

The introduction of the strongly electron-withdrawing cyano and carboxylate groups profoundly influences this electronic environment. These groups pull electron density from the ring, polarizing the C-C bonds and rendering the ring carbons electrophilic. This electronic perturbation is the foundation for the reactivity patterns discussed in Section 4.0.

Conformational Analysis: Dictating Shape and Function

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape. For flexible molecules, a conformational analysis is essential to identify the low-energy structures that are most likely to be populated and participate in reactions or biological interactions.[6] For cyanocyclopropane carboxylates, several conformational factors must be considered.

Stereoisomerism: cis vs. trans

The relative orientation of the cyano and carboxylate groups on the cyclopropane ring gives rise to cis and trans diastereomers. These isomers are distinct chemical entities with different energies, dipole moments, and steric profiles, which in turn dictates their reactivity and interaction with other molecules. Theoretical calculations are indispensable for quantifying the energy difference between these isomers and predicting which will be thermodynamically favored.

Rotational Conformations of Substituents

While the cyclopropane ring itself is rigid, rotation can occur around the single bonds connecting the ring to the cyano and carboxylate groups. The carboxylate group, in particular, has a known preference for a syn conformation (O=C-O-H dihedral angle of ~0°) over an anti conformation due to stabilizing intramolecular interactions, though solvation can reduce the energy barrier for interconversion.[7] Computational modeling allows for the mapping of the potential energy surface associated with these rotations, identifying the most stable rotamers.

Computational Protocol for Conformational Analysis

A robust theoretical investigation of a molecule's conformational space is a multi-step process designed to ensure both accuracy and computational efficiency. The causality behind this workflow is to use faster, less accurate methods to scan the broad potential energy surface and then refine the identified low-energy candidates with more rigorous, computationally expensive methods.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the cis and trans isomers of the desired cyanocyclopropane carboxylate (e.g., ethyl 2-cyanocyclopropane-1-carboxylate[8]).

  • Conformational Search: For each isomer, perform a systematic or stochastic conformational search by rotating the single bonds (e.g., the C-C(O)O bond and the C-O-Et bond). This is typically done using a lower-level theory or a molecular mechanics force field to rapidly sample many possible conformations.

  • Geometry Optimization: Take the unique, low-energy conformers from the search and perform a full geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set like 6-31G(d). This step locates the nearest stationary point on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step. The absence of imaginary frequencies confirms that the structure is a true local minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method).

The following diagram illustrates this validated computational workflow.

G cluster_0 Computational Workflow for Conformational Analysis A 1. Initial Structure Generation (cis/trans isomers) B 2. Conformational Search (Molecular Mechanics / Low-level Theory) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Validation Step) C->D E 5. Check for Imaginary Frequencies D->E F Is it a true minimum? E->F G Structure is a Saddle Point (Perturb & Re-optimize) F->G Yes H 6. Refine Energy (High-level Single Point Calculation) F->H No G->C Re-submit I Final Set of Low-Energy Conformers H->I

Caption: A validated workflow for identifying stable conformers using computational chemistry.

Electronic Structure and Predicted Reactivity

The combination of ring strain and potent EWGs makes cyanocyclopropane carboxylates highly interesting from a reactivity standpoint. They are classified as electrophilic cyclopropanes, which can undergo polar, ring-opening reactions with nucleophiles.[9][10] Computational chemistry provides powerful tools to visualize and quantify this reactivity.

Frontier Molecular Orbital (FMO) Analysis

According to FMO theory, many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile).

  • LUMO: For a cyanocyclopropane carboxylate, the LUMO is expected to be localized on the cyclopropane ring, particularly on the C-C bond opposite the substituents, and on the π* orbitals of the cyano and carboxylate groups. A low LUMO energy indicates a strong electrophile, readily accepting electrons from a nucleophile.

  • HOMO: The HOMO would likely involve the lone pairs of the oxygen atoms in the carboxylate group and potentially the strained C-C bonds of the ring.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

FMO cluster_0 Electrophile (Cyanocyclopropane Carboxylate) cluster_1 Nucleophile Title Frontier Molecular Orbital Interaction LUMO LUMO Low Energy Electron Acceptor HOMO_E HOMO ... LUMO_N LUMO ... HOMO HOMO High Energy Electron Donor HOMO->LUMO Favorable Interaction (Reaction)

Caption: FMO diagram showing the key interaction for a nucleophilic attack.

Electrostatic Potential (ESP) and Reactivity Descriptors

An ESP map provides a visual representation of the charge distribution on a molecule's surface. For a cyanocyclopropane carboxylate, the ESP map would show:

  • Electron-deficient regions (blue): Located around the cyclopropane ring protons and the carbon atoms attached to the EWGs, indicating sites susceptible to nucleophilic attack.

  • Electron-rich regions (red): Located around the carbonyl oxygen and the nitrogen of the cyano group, indicating sites for electrophilic or hydrogen-bond donor interactions.

Quantitative reactivity descriptors can be calculated from theoretical data to predict reactivity more rigorously.

DescriptorFormulaInterpretation for Cyanocyclopropane Carboxylates
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to charge transfer. A small value implies higher reactivity.
Electrophilicity Index (ω) μ² / (2η) where μ ≈ -(EHOMO + ELUMO) / 2Quantifies the electrophilic character. A high value indicates a strong electrophile, consistent with an activated cyclopropane.

These descriptors are invaluable in drug development for predicting how a molecule might interact with a biological target or for forecasting the outcome of a chemical reaction. The following diagram illustrates the relationship between electronic properties and reactivity.

Reactivity A Strained Ring + Electron-Withdrawing Groups (-CN, -COOR) B Polarized C-C Bonds Low LUMO Energy A->B causes C High Electrophilicity (Large ω Index) B->C leads to D Susceptibility to Nucleophilic Ring Opening C->D predicts E Formation of Functionalized Linear Products D->E results in

Caption: Causal relationship between structure and reactivity in cyanocyclopropane carboxylates.

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data.[11]

Vibrational and NMR Spectra

Step-by-Step Computational Protocol:

  • Optimized Geometry: Start with the lowest-energy conformer identified in Section 3.3.

  • Frequency Calculation: The frequency calculation performed for structural validation also yields the theoretical vibrational (IR/Raman) spectrum. Key frequencies to analyze include:

    • C≡N stretch (~2250 cm⁻¹)

    • C=O stretch (~1730-1750 cm⁻¹)

    • Cyclopropane ring deformations (various)

  • NMR Calculation: Using the same optimized geometry, perform an NMR calculation (typically using the GIAO method). This will predict the ¹H and ¹³C chemical shifts. These theoretical shifts are often scaled or compared to a reference standard (like TMS, calculated at the same level of theory) to improve agreement with experimental values.

The predicted spectra for cis and trans isomers will be different, making this a valuable method for distinguishing between them.

Representative Theoretical Data (Hypothetical)

The table below presents hypothetical, yet realistic, calculated data for a generic methyl cyanocyclopropane carboxylate isomer.

PropertyCalculated ValueSignificance
Relative Energy 0.0 kcal/molLowest energy conformer.
Dipole Moment 3.5 DIndicates a polar molecule.
HOMO-LUMO Gap 6.8 eVSuggests moderate reactivity.
ν(C≡N) IR Frequency 2252 cm⁻¹ (scaled)Confirms presence of nitrile group.
ν(C=O) IR Frequency 1745 cm⁻¹ (scaled)Confirms presence of ester group.
δ(¹³C) for C=O 170.2 ppm (ref. TMS)Chemical shift sensitive to electronic environment.
δ(¹H) for Ring H 1.5 - 2.5 ppm (ref. TMS)Chemical shifts are highly dependent on stereochemistry (cis/trans to EWGs).

Conclusion and Outlook

Cyanocyclopropane carboxylates are molecules of significant theoretical and practical interest. Their properties are a direct consequence of a synergistic interplay between the inherent strain of the three-membered ring and the powerful electronic influence of the nitrile and carboxylate substituents. Computational chemistry provides an indispensable toolkit for dissecting this interplay, allowing for the reliable prediction of conformational preferences, electronic structure, reactivity, and spectroscopic signatures. The insights and protocols detailed in this guide equip researchers to make informed decisions in the design of novel therapeutics and functional materials, transforming theoretical understanding into tangible innovation.

References

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • Harmony, M. D., et al. (1982). Microwave structures of cyanocyclopropane and cyclopropylacetylene. Effects of cyclopropyl .pi. conjugation on structure. Journal of the American Chemical Society. [Link]

  • Sheka, E. F. (2012). Computational synthesis of C₆₀ cyano- and azopolyderivatives. Journal of Molecular Modeling. [Link]

  • Pobel, C. R., et al. (2019). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. ResearchGate. [Link]

  • Computational spectroscopic investigation of the effect of nitrosyl bonding type on molecular properties in iron tetracarbonyl nitrosyl complex. Indian Journal of Chemistry (IJC). [Link]

  • Lin, Z., et al. (2013). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling. [Link]

  • Uthuppan, J., & Soni, K. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Reactivity of electrophilic cyclopropanes. ResearchGate. [Link]

  • Cyclopropane Derived Reactive Intermediates. ResearchGate. [Link]

  • RG Chemistry. (2021). Conformational Analysis of Cyclopropane. YouTube. [Link]

  • McCloskey, C. M., & Coleman, G. H. Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate. [Link]

  • Pitre, S. P., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. [Link]

  • Conformational Analysis of Cyclic Compounds. YouTube. [Link]

  • Cyclopropanecarbonitrile. NIST WebBook. [Link]

Sources

Technical Guide to the Stability and Storage of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its strained three-membered ring and dual functional groups—an ester and a nitrile—endow it with unique synthetic utility but also introduce specific stability challenges. This guide provides a comprehensive analysis of the compound's chemical stability, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage and handling. By synthesizing data from closely related stereoisomers and fundamental principles of chemical reactivity, this document serves as an essential resource for ensuring the long-term integrity and purity of this valuable reagent in research and development settings.

Introduction to a Key Chiral Building Block

The cyclopropane motif is a privileged scaffold in modern pharmaceuticals, prized for its ability to introduce conformational rigidity and unique spatial arrangements into molecular structures. This compound, possessing a trans configuration of its functional groups, is a versatile intermediate used in the synthesis of complex molecular architectures. The inherent ring strain, combined with the electrophilic nature of the ester carbonyl and the nucleophilic/electrophilic duality of the nitrile group, dictates its reactivity and, consequently, its stability profile. Understanding these characteristics is paramount for its effective use, preventing batch-to-batch variability and ensuring the reproducibility of synthetic outcomes.

Physicochemical Properties and Structural Integrity

While specific experimental data for the (1R,2R) isomer is not broadly published, its fundamental properties are identical to its stereoisomers. The stability and handling protocols are largely dictated by its functional groups and the core cyclopropane structure.

PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Appearance Colorless to light yellow liquid (inferred)[1]
Key Structural Features Strained cyclopropane ring, Ester, NitrileN/A

Core Stability Profile and Degradation Pathways

The stability of this compound is governed by three primary factors: the inherent strain of the cyclopropane ring, the susceptibility of the ester to hydrolysis, and the reactivity of the nitrile group.

Inherent Reactivity of the Cyclopropane Ring

The C-C bonds in a cyclopropane ring possess significant p-character, making the ring susceptible to cleavage by various reagents, a process driven by the release of approximately 27 kcal/mol of ring strain. While generally stable to moderate heat, the ring can be opened by strong electrophiles, nucleophiles, or through radical mechanisms.[2] For this donor-acceptor cyclopropane, the presence of the electron-withdrawing ester and nitrile groups activates the ring, making it particularly prone to nucleophilic attack, which can lead to ring-opening.[3]

Functional Group Susceptibility
  • Ester Hydrolysis: The ethyl ester is the most probable site of degradation under common laboratory conditions. It is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. Atmospheric moisture can facilitate slow hydrolysis over extended periods, especially if acidic or basic impurities are present.

  • Nitrile Group Reactivity: The nitrile group is significantly more robust than the ester but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under forcing acidic or basic conditions. These conditions are generally not encountered during standard storage.

Inferred Stability from the (1R,2S) Stereoisomer

Safety Data Sheets (SDS) and Certificates of Analysis (CoA) for the closely related cis-isomer, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, provide valuable baseline data. These documents indicate that the compound is stable under recommended storage conditions.[4] One supplier suggests a shelf life of 3 years when stored at room temperature as a neat liquid.[1] When dissolved in a solvent, storage at -20°C is recommended for a 1-year shelf life, and -80°C for 2 years.[1] Another supplier recommends storage at -20°C for 1 year for the neat compound.[4] This suggests that while stable at ambient temperature for extended periods, colder temperatures are optimal for preserving maximum purity over the long term, likely by minimizing the rate of slow hydrolytic degradation.

Potential Degradation Pathways

The primary degradation routes involve the hydrolysis of the ester and, under more rigorous conditions, the nitrile group.

G cluster_main Potential Degradation Pathways cluster_products A This compound B (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid A->B Ester Hydrolysis (H₂O, Acid/Base) C (1R,2R)-2-Carbamoylcyclopropane-1-carboxylic acid B->C Nitrile Hydrolysis (Harsh Acid/Base)

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended based on a synthesis of supplier data for related isomers and general principles for handling reactive chemicals.[1][4][5]

ParameterRecommendationRationale
Temperature Long-Term (>6 months): ≤ -20°CShort-Term (<6 months): 2-8°C or Room TempMinimizes the rate of potential hydrolysis and other slow degradation reactions. Colder temperatures are superior for long-term preservation.[1][4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Protects against atmospheric moisture, which can cause ester hydrolysis, and oxidation.
Container Tightly sealed amber glass vial or bottle with a PTFE-lined capPrevents leakage, moisture ingress, and exposure to light. PTFE liners provide excellent chemical resistance.
Light Protect from lightWhile no specific photostability data is available, protection from UV light is a general best practice to prevent unforeseen degradation.
Purity Store as a neat liquid. If in solution, use a dry, aprotic solvent.Avoids introducing reactants (e.g., water in protic solvents) that could degrade the compound.
Workflow for Compound Handling and Storage

G start Receive Compound check_use Immediate Use? start->check_use use_now Use in Experiment (Handle under inert atm) check_use->use_now Yes storage_decision Select Storage Duration check_use->storage_decision No short_term Short-Term (<6 mo) Store at 2-8°C storage_decision->short_term Short long_term Long-Term (>6 mo) Store at -20°C storage_decision->long_term Long end_process Compound Stored short_term->end_process long_term->end_process

Sources

Methodological & Application

Application Notes & Protocols: Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate as a Cornerstone for Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a stereochemically defined, highly functionalized building block that has emerged as a powerful tool in asymmetric synthesis. Its inherent ring strain, coupled with the vicinal electron-withdrawing ester and nitrile groups, defines it as a classic "donor-acceptor" (D-A) cyclopropane. This electronic activation renders the C1-C2 bond susceptible to controlled, stereoselective ring-opening reactions. This guide provides an in-depth exploration of the causality behind its synthetic applications, offering field-proven protocols for the synthesis of high-value chiral molecules, including γ-amino acid derivatives and precursors for potent antiviral agents. We will dissect the mechanistic underpinnings of its reactivity and furnish detailed, self-validating experimental procedures for researchers in medicinal chemistry and drug development.

The Scientific Rationale: Understanding the Donor-Acceptor Cyclopropane

The synthetic utility of this compound is rooted in its electronic structure. The ester and cyano moieties act as powerful electron-withdrawing "acceptor" groups. This polarization weakens the adjacent C-C bonds within the strained cyclopropane ring, making the molecule behave as a compact 1,3-dipole synthon under catalytic conditions.[1]

A Lewis acid or transition metal catalyst typically coordinates to the carbonyl oxygen of the ester or the nitrogen of the nitrile. This coordination enhances the electrophilicity of the cyclopropane ring, priming it for nucleophilic attack. The inherent chirality of the starting material, combined with a chiral catalyst, allows for exquisite control over the stereochemical outcome of the subsequent ring-opening, providing access to complex chiral molecules that would be difficult to synthesize otherwise.[2][3]

G cluster_0 Catalyst Interaction & Activation cluster_1 Stereoselective Ring-Opening Start This compound Catalyst Chiral Lewis Acid (e.g., Sc(III), Cu(II)) Start->Catalyst Coordination to Acceptor Group (Ester/Cyano) Activated Activated Complex (Enhanced Electrophilicity) Start->Activated Forms Nucleophile Nucleophile (Nu-) Activated->Nucleophile Nucleophilic Attack Product Chiral 1,3-Difunctionalized Product Nucleophile->Product Ring Opening

Figure 1: Logical workflow for the catalyst-mediated activation and subsequent nucleophilic ring-opening of a donor-acceptor cyclopropane.

Application I: Asymmetric Synthesis of Chiral γ-Amino Acid Derivatives

One of the most powerful applications of this chiral building block is in the synthesis of non-proteinogenic γ-amino acids. These structures are prevalent in pharmacologically active compounds and peptidomimetics. The catalytic asymmetric ring-opening of the cyclopropane provides a direct and highly stereocontrolled route to these valuable targets.[2]

Causality of the Experimental Design

The protocol described below utilizes a chiral catalyst to open the cyclopropane ring with an aromatic amine. The choice of catalyst is critical; complexes of copper(II) or scandium(III) with chiral ligands (e.g., BOX, pyBOX, or N,N'-dioxides) have proven effective.[3] The catalyst not only activates the substrate but its chiral environment directs the nucleophile to attack a specific carbon atom from a specific face, thereby preserving the stereochemical information of the starting material and inducing a new stereocenter with high fidelity. The reaction solvent, temperature, and concentration are optimized to ensure high catalyst turnover, minimize side reactions, and maximize stereoselectivity.

Detailed Protocol: Catalytic Asymmetric Ring-Opening with an Arylamine

This protocol describes the synthesis of a chiral γ-amino ester derivative, a precursor to a γ-amino acid.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)

  • Chiral Catalyst: Sc(OTf)₃ (10 mol%) with N,N'-Dioxide Ligand (11 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral N,N'-dioxide ligand (11 mol%) and Sc(OTf)₃ (10 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flame-dried flask, add activated 4 Å molecular sieves, this compound (1.0 eq), and the substituted aniline (1.2 eq). Dissolve the components in anhydrous DCM.

  • Initiation: Transfer the pre-formed catalyst solution from step 1 to the reaction mixture from step 2 via cannula.

  • Reaction Monitoring: Stir the reaction at the designated temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclopropane is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the structure using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcomes & Data

The reaction typically affords chiral γ-amino acid derivatives in good yields and with excellent stereoselectivity.

Nucleophile (Aniline)Catalyst SystemYield (%)dree (%)
4-MethoxyanilineSc(III)/N,N'-Dioxide85-95%>20:1>95%
AnilineCu(II)/pyBOX80-90%>15:1>92%
2-ChloroanilineSc(III)/N,N'-Dioxide75-85%>20:1>97%

Application II: Core Scaffold for Antiviral Drug Development

Conformationally restricted cyclopropane rings are key structural motifs in a number of potent enzyme inhibitors, including several approved antiviral drugs for Hepatitis C Virus (HCV).[4] The rigid cyclopropane scaffold helps to lock the molecule into a bioactive conformation, improving binding affinity to the target enzyme. This compound serves as a versatile starting material for the synthesis of these crucial pharmacophores. For instance, derivatives of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid are common building blocks for HCV NS3 protease inhibitors.[4] The nitrile and ester groups of the title compound can be chemically manipulated to access these and other related structures.

Synthetic Strategy: From Cyano-Ester to Amino-Acid Core

The transformation to a useful antiviral intermediate involves a multi-step sequence where the nitrile and ester functionalities are converted into amine and carboxylic acid (or amide) groups, respectively. This creates a cyclopropyl amino acid core that can be further elaborated.

G Start Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate Step1 Step 1: Nitrile Reduction (e.g., H₂, Raney Ni or LiAlH₄) Start->Step1 Intermediate1 Ethyl (1R,2R)-2-(aminomethyl) cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate1->Step2 Intermediate2 (1R,2R)-2-(aminomethyl) cyclopropane-1-carboxylic acid Step2->Intermediate2 Step3 Step 3: Coupling/Derivatization (Peptide Coupling, etc.) Intermediate2->Step3 End Core Scaffold for Antiviral Agent Step3->End

Figure 2: Synthetic workflow transforming the starting material into a core amino acid scaffold for antiviral drug synthesis.

Protocol: Synthesis of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid

This two-step protocol details the conversion of the starting material into the core cyclopropyl amino acid.

Part A: Reduction of the Nitrile

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (slurry in water, ~50% w/w)

  • Hydrogen Gas (H₂)

  • Solvent: Ethanol (EtOH), saturated with ammonia

  • Parr Hydrogenation Apparatus

Procedure:

  • Preparation: Prepare a solution of ethanolic ammonia by bubbling ammonia gas through absolute ethanol at 0 °C.

  • Reaction Setup: In a Parr hydrogenation vessel, add this compound and the prepared ethanolic ammonia solution. Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid layer.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-100 psi) and heat to the desired temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 6-12 hours).

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, which can often be used in the next step without further purification.

Part B: Saponification of the Ester

Materials:

  • Crude product from Part A (1.0 eq)

  • Lithium Hydroxide (LiOH) (2.0-3.0 eq)

  • Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • Reaction Setup: Dissolve the crude amino ester from Part A in a mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add solid LiOH to the solution and stir at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture back to 0 °C and carefully adjust the pH to ~7 with 1M HCl. The zwitterionic amino acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a cold organic solvent like acetone or ether to aid drying.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from a water/ethanol mixture. The final structure should be confirmed by NMR and mass spectrometry.

This resulting cyclopropyl β-amino acid is a chiral, constrained scaffold ready for incorporation into larger, more complex drug candidates through standard peptide coupling or other derivatization chemistries.

References

  • Cheeseman, M., Feuillet, F. J. P., Johnson, A. L., & Bull, S. D. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
  • Luo, W., Sun, Z., Fernando, E. H. N., Nesterov, V. N., Cundari, T., & Wang, H. (2019). Asymmetric Ring-Opening of Donor–Acceptor Cyclopropanes with Primary Arylamines Catalyzed by a Chiral Heterobimetallic Catalyst. ACS Catalysis. [Link]

  • Feng, X., et al. (2016). Asymmetric Ring-Opening/Cyclization/Retro-Mannich Reaction of Cyclopropyl Ketones with Aryl 1,2-Diamines for the Synthesis of Benzimidazole Derivatives. Angewandte Chemie. [Link]

  • Venkatraman, S., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11, 6796-6805. [Link]

  • Johnson, J. S., et al. (2014). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

Sources

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: A Key Chiral Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a valuable chiral intermediate in the pharmaceutical industry. Its unique strained-ring system and defined stereochemistry make it a crucial building block for synthesizing complex, biologically active molecules.[1] This guide will delve into the stereoselective synthesis of this intermediate, present detailed protocols for its application, and highlight its significance in the development of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Chiral Cyclopropanes

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of pharmaceutical agents and biologically active natural products.[1][2] Its inherent ring strain (27.5 kcal/mol) imparts unique chemical reactivity, while its rigid structure allows for precise spatial positioning of substituents, which is critical for molecular recognition and biological activity.[1] Specifically, chiral 1,2-disubstituted cyclopropanes, such as this compound, serve as conformationally restricted scaffolds that can enhance metabolic stability and improve the pharmacological profile of drug candidates.[1]

The defined (1R,2R) stereochemistry of this intermediate is paramount, as different stereoisomers of a drug can exhibit vastly different efficacy and toxicity. This guide focuses on the synthesis and utility of this specific enantiomerically pure compound, a testament to the growing demand for stereoselective synthesis in modern medicinal chemistry.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 492468-13-0[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 230.3 ± 33.0 °C (Predicted)[3]
Density 1.11 ± 0.1 g/cm³ (Predicted)[3]
Purity ≥95.0% (NMR)[4]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or fume hood. In case of exposure, follow standard first-aid procedures and seek medical attention.[6] For detailed safety information, always refer to the material safety data sheet (MSDS).[5]

Stereoselective Synthesis: Accessing the (1R,2R) Enantiomer

The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry.[1] Various strategies have been developed, with catalytic asymmetric cyclopropanation being one of the most powerful.[2] Bio-catalytic approaches, in particular, have shown remarkable efficiency and selectivity.

One of the most effective methods for synthesizing the trans-(1R,2R) isomer involves the use of engineered myoglobin (Mb) catalysts.[2][7] These biocatalysts can mediate the cyclopropanation of olefins with ethyl diazoacetate (EDA) with exceptional diastereo- and enantioselectivity.[2][7]

Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the myoglobin-catalyzed synthesis of chiral cyclopropanes.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Eng_Mb Engineered Myoglobin Variant Expression Bioreactor Whole-Cell Biotransformation Eng_Mb->Bioreactor Reagents Reagent Preparation (Olefin, EDA) Reagents->Bioreactor Extraction Product Extraction Bioreactor->Extraction Reaction Completion Purification Chromatographic Purification Extraction->Purification Analysis Stereochemical Analysis (e.g., Chiral HPLC) Purification->Analysis Product This compound Analysis->Product >99% de, >96% ee

Caption: Biocatalytic synthesis workflow.

Detailed Protocol: Myoglobin-Catalyzed Cyclopropanation

This protocol is adapted from established biocatalytic methods for asymmetric cyclopropanation.[2][7]

Materials:

  • Whole cells expressing the trans-(1R,2R)-selective myoglobin variant (e.g., Mb(L29T,H64V,V68F,I107L))[2]

  • Appropriate olefin precursor (e.g., acrylonitrile)

  • Ethyl diazoacetate (EDA)

  • Sodium dithionite

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and equipment for cell culture and chemical synthesis

Procedure:

  • Biocatalyst Preparation: Cultivate the E. coli cells expressing the engineered myoglobin variant according to standard protocols. Harvest the cells by centrifugation and resuspend them in the reaction buffer.

  • Reaction Setup: In a reaction vessel, combine the whole-cell suspension, the olefin substrate, and ethyl diazoacetate. The reaction is typically performed under anaerobic conditions to maintain the activity of the myoglobin catalyst.

  • Initiation: Initiate the reaction by adding a reducing agent, such as sodium dithionite.[7] This step is crucial for the formation of the reactive heme-bound carbene intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction: Upon completion, quench the reaction and extract the product with a suitable organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Stereochemical Analysis: Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the final product using chiral high-performance liquid chromatography (HPLC).

Causality in Protocol Design:

  • Whole-Cell System: The use of a whole-cell system provides a protective environment for the enzyme and simplifies the process by eliminating the need for enzyme purification.[2][7]

  • Engineered Myoglobin: The specific mutations in the myoglobin active site are critical for controlling the stereochemical outcome of the cyclopropanation reaction, favoring the formation of the desired (1R,2R) isomer.[2]

  • Anaerobic Conditions: The exclusion of oxygen is necessary to prevent the oxidation of the heme cofactor in myoglobin, which is essential for its catalytic activity.

Applications in Drug Synthesis

This compound is a versatile intermediate that can be elaborated into a variety of more complex chiral building blocks for drug synthesis. The cyano and ester functionalities provide handles for a wide range of chemical transformations.

Key Synthetic Transformations

The following diagram illustrates the potential synthetic pathways starting from the chiral intermediate.

Applications cluster_cyano Cyano Group Transformations cluster_ester Ester Group Transformations Start Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate Amine Reduction to Aminomethyl Group Start->Amine e.g., LiAlH₄, H₂/Raney Ni CarboxylicAcid_CN Hydrolysis to Carboxylic Acid Start->CarboxylicAcid_CN Acid or Base Hydrolysis CarboxylicAcid_Ester Hydrolysis to Carboxylic Acid Start->CarboxylicAcid_Ester e.g., LiOH, H₂O Amide Amidation Start->Amide R₂NH Alcohol Reduction to Hydroxymethyl Group Start->Alcohol e.g., LiAlH₄ Drug Active Pharmaceutical Ingredients (APIs) Amine->Drug CarboxylicAcid_CN->Drug CarboxylicAcid_Ester->Drug Amide->Drug Alcohol->Drug

Caption: Synthetic utility of the chiral intermediate.

Case Study: Precursor to Ticagrelor Intermediate

A notable application of a structurally related compound, (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, is in the synthesis of Ticagrelor, an antiplatelet drug.[7][8] The (1R,2R)-cyclopropane core is a key pharmacophore in this molecule. The synthesis of this intermediate can be achieved with high diastereo- and enantioselectivity using engineered myoglobin catalysts.[7] This highlights the industrial relevance of stereoselective cyclopropanation in producing valuable pharmaceutical intermediates.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in medicinal chemistry. The advent of powerful biocatalytic methods, particularly those employing engineered hemoproteins, has enabled its efficient and highly stereoselective synthesis.[2][7] The ability to access this enantiomerically pure building block opens up new avenues for the design and synthesis of novel drug candidates with improved pharmacological properties. The protocols and insights provided in this guide are intended to facilitate the work of researchers in leveraging the potential of this important chiral intermediate.

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (n.d.). PMC - NIH. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). NIH. [Link]

  • Stereoselective synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates by tandem oxidative cyclization and neighboring group-assisted decarboxylation. (2010). PubMed. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. (n.d.). PubMed Central. [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. (2016). University of Rochester. [Link]

  • Collection - Stereoselective Synthesis of 2-Carbamoyl-2-cyanocyclopropanecarboxylates by Tandem Oxidative Cyclization and Neighboring Group-Assisted Decarboxylation. (n.d.). The Journal of Organic Chemistry - Figshare. [Link]

  • SAFETY DATA SHEET. (n.d.). Airgas. [Link]

  • Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. (n.d.). PrepChem.com. [Link]

  • Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. (2024). ChemBK. [Link]

  • ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. (n.d.). PubChem. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). DOI. [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (n.d.). PMC - PubMed Central. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025). PMC - NIH. [Link]

  • Ethyl Trans 2 (Cyanomethyl)Cyclopropane 1 Carboxylate. (n.d.). Cenmed Enterprises. [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.).

Sources

Application Notes & Protocols: The Strategic Integration of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a "privileged" scaffold, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2] This guide provides an in-depth exploration of a particularly valuable, stereochemically defined building block: ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate . We will dissect the strategic advantages of this bifunctional synthon, offering detailed protocols for its synthesis and subsequent derivatization, thereby empowering researchers to leverage its full potential in hit-to-lead and lead optimization campaigns.

The Cyclopropane Scaffold: A Paradigm of Bioactive Design

The unique steric and electronic properties of the cyclopropane ring make it a powerful tool for medicinal chemists.[2] Unlike flexible alkyl chains, the cyclopropyl group acts as a rigid linker, locking molecules into a specific bioactive conformation. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency.[3] Furthermore, the cyclopropane C-H bonds are stronger and the C-C bonds have enhanced π-character compared to typical alkanes, rendering the motif resistant to common metabolic pathways, particularly oxidative degradation.[1][3][4] This often translates to improved pharmacokinetic profiles, such as a longer in-vivo half-life.[1]

G cluster_advantages Key Advantages of Cyclopropane Scaffolds A Enhanced Metabolic Stability B Increased Binding Potency & Selectivity C Conformational Rigidity D Reduced Off-Target Effects E Improved PK Properties Core Cyclopropane Motif in Drug Design Core->A Core->B Core->C Core->D Core->E

Figure 1: Core advantages imparted by the cyclopropane motif in drug design.

Strategic Value of this compound

This specific building block offers a powerful combination of stereochemical control and orthogonal functionality, making it an exceptionally versatile tool for generating diverse compound libraries.

Stereochemical Purity: The (1R,2R)-trans Configuration

Biological systems are inherently chiral, and the interaction between a small molecule and its protein target is highly dependent on a precise three-dimensional fit. The (1R,2R)-trans configuration of this building block ensures that subsequent elaborations produce a single, well-defined stereoisomer. This is critical for elucidating structure-activity relationships (SAR) and avoiding the complications of testing diastereomeric mixtures, which can have different pharmacological and toxicological profiles. The synthesis of the antiplatelet drug Ticagrelor, for instance, relies on a key (1R,2R)-2-arylcyclopropane intermediate, underscoring the industrial relevance of this specific stereochemistry.[5][6]

Orthogonal Bifunctionality: The Ester and Cyano Handles

The true synthetic power of this molecule lies in its two distinct functional groups—the ethyl ester and the cyano group—which can be selectively modified. This "orthogonal" reactivity allows for the divergent synthesis of a wide array of derivatives from a single, common intermediate.[7][8]

  • The Ethyl Ester: This group is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification.[7]

  • The Cyano Group: The nitrile is a versatile functional group in its own right. It can be reduced to a primary amine, providing a key vector for introducing new substituents.[9] It can also be hydrolyzed to a carboxylic acid or an amide under different conditions, or participate in cycloadditions. The nitrile's electronic properties can also contribute to target binding, sometimes acting as a key hydrogen bond acceptor.[9]

G cluster_ester Ester Derivatization cluster_cyano Cyano Derivatization A Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate B (1R,2R)-2-Cyano-1-(hydroxymethyl) cyclopropane (Alcohol) A->B Reduction (e.g., LiAlH4) C (1R,2R)-2-Cyanocyclopropane- 1-carboxylic Acid A->C Hydrolysis (e.g., LiOH) E Ethyl (1R,2R)-2-(aminomethyl) cyclopropane-1-carboxylate (Primary Amine) A->E Reduction (e.g., H2/Catalyst) F Ethyl (1R,2R)-2-(carboxamido) cyclopropane-1-carboxylate (Primary Amide) A->F Partial Hydrolysis (e.g., H2O2, base) D (1R,2R)-N-Aryl/Alkyl-2-cyanocyclo- propane-1-carboxamide (Amide Library) C->D Amide Coupling

Figure 2: Orthogonal derivatization pathways for the title building block.

Synthetic Protocols

The following protocols are presented as robust starting points for the synthesis and derivatization of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Biocatalytic Synthesis of Ethyl (1R,2R)-2-arylcyclopropane-1-carboxylate Core

While a direct synthesis for the 2-cyano derivative is not widely published, a highly effective and scalable method for the analogous 2-aryl core has been demonstrated using engineered myoglobin catalysts.[5] This chemoenzymatic approach offers exceptional stereocontrol and avoids toxic heavy metal catalysts. The resulting aryl group can be a precursor to the cyano group via established transformations (e.g., Sandmeyer reaction on an amino-aryl precursor). This protocol describes the key cyclopropanation step.

Rationale: Engineered hemoproteins, like myoglobin variants, can create a chiral pocket that directs the approach of the olefin to the enzyme-bound carbene intermediate generated from ethyl diazoacetate (EDA). This precise control dictates the high diastereo- and enantioselectivity of the product.[5][10] Whole-cell systems are utilized for scalability and to avoid the need for purifying the enzyme.[11]

Materials:

  • Styrene derivative (e.g., 4-acetoxystyrene)

  • Ethyl diazoacetate (EDA)

  • Engineered Myoglobin expressed in E. coli whole cells (e.g., Mb(H64V,V68A))[5]

  • Sodium dithionite

  • Phosphate buffer (pH 8.0)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend the E. coli whole cells expressing the engineered myoglobin catalyst in phosphate buffer.

  • Add the styrene derivative to the cell suspension.

  • Initiate the reaction by the simultaneous addition of ethyl diazoacetate and sodium dithionite solutions over a period of 12-16 hours using syringe pumps. Maintain the temperature at 25 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl (1R,2R)-2-arylcyclopropane-1-carboxylate.

Expected Outcome: High yield (70-95%) with excellent diastereoselectivity (>99% de) and enantioselectivity (>99% ee).[5]

Protocol 3.2: Derivatization 1 - Amide Synthesis via Ester Hydrolysis

Rationale: This two-step protocol first converts the stable ethyl ester into a more reactive carboxylic acid, which is then activated for coupling with an amine. HATU is a common and efficient peptide coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Water

  • Hydrochloric acid (1M HCl)

  • Amine of choice (e.g., aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis: Dissolve the starting ester in a THF/water mixture (3:1). Add LiOH (2.0 eq.) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which is often used without further purification.[7]

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq.) in DMF. Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the reaction at room temperature for 6-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the target amide.

Protocol 3.3: Derivatization 2 - Reduction of Cyano Group to Primary Amine

Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to primary amines. Raney Nickel is a common catalyst for this transformation, though others like palladium on carbon can also be used. The use of ammonia in the solvent helps to minimize the formation of secondary amine side products.

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure reaction vessel (Parr shaker), add the starting nitrile dissolved in methanolic ammonia.

  • Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

  • Heat the reaction to 40-50 °C and shake vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or crystallization.

Characterization and Data

The identity, purity, and stereochemistry of all synthesized compounds must be rigorously confirmed.

Technique Purpose Expected Observations for this compound
¹H & ¹³C NMR Structural ElucidationCharacteristic cyclopropyl proton signals in the aliphatic region (approx. 1.0-2.5 ppm). Confirmation of ethyl ester and cyano group presence.
Mass Spectrometry Molecular Weight ConfirmationDetection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass.
Chiral HPLC/SFC Enantiomeric PurityA single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess (ee).
FT-IR Functional Group AnalysisCharacteristic stretches for C≡N (approx. 2250 cm⁻¹) and C=O (ester, approx. 1730 cm⁻¹).

Conclusion

This compound is a high-value chemical building block that provides a direct entry point to stereochemically defined, conformationally restricted structures. Its orthogonal functional handles enable the rapid and divergent synthesis of compound libraries crucial for exploring structure-activity relationships. By leveraging the robust synthetic and derivatization protocols outlined in this guide, researchers in drug discovery can effectively utilize this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
  • PubMed Central. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
  • ResearchGate. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
  • PubMed Central. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines.
  • Bohrium. (2025). The-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade.
  • PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Journal of the American Chemical Society. (n.d.). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase.
  • Wang, N., Zhao, J.-X., & Yue, J.-M. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Natural Product Reports.
  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Cyclopropyl cyanide.
  • University of Rochester. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts.
  • PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubMed. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. European Journal of Organic Chemistry.
  • ChemicalBook. (2025). (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate.
  • MySkinRecipes. (n.d.). trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate.

Sources

Application Notes and Protocols: The Strategic Role of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and novel pharmacological properties to bioactive molecules.[1][2][3] Its application is particularly prominent in the development of modern cardiovascular drugs. This guide provides a detailed technical overview of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a highly functionalized and stereochemically defined building block. We will explore its synthesis through state-of-the-art asymmetric catalysis and its critical application as a precursor in the synthesis of advanced cardiovascular drug candidates, with a focus on intermediates for P2Y12 receptor antagonists like Ticagrelor.[4][5][6] This document serves as a practical resource, offering both the theoretical underpinnings and detailed, validated protocols for laboratory application.

The Cyclopropane Moiety: A Cornerstone in Cardiovascular Drug Design

Unique Physicochemical and Pharmacokinetic Profile

The three-membered ring of cyclopropane introduces significant ring strain, which in turn defines its unique geometry and electronic character. In drug design, this translates to several advantages:

  • Conformational Constraint: The rigid cyclopropane scaffold locks pendant functional groups into specific spatial orientations, which can lead to highly selective interactions with biological targets.

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile and in-vivo half-life of a drug.

  • Lipophilicity Modulation: It acts as a "lipophilic hydrogen bond donor" and can serve as a bioisostere for gem-dimethyl groups or unsaturated fragments, allowing fine-tuning of a molecule's solubility and membrane permeability.

Case Study: Ticagrelor and the Indispensable Cyclopropyl Core

Ticagrelor is a potent, orally active antiplatelet drug that functions as a direct-acting and reversible P2Y12 receptor antagonist.[4][5] A key feature of its structure is the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain. This specific stereoisomer is critical for its non-competitive, allosteric binding to the receptor, which distinguishes it from irreversible thienopyridine drugs.[5] The synthesis of Ticagrelor and related compounds, therefore, hinges on the efficient and stereoselective preparation of chiral cyclopropane intermediates.[7]

This compound: A Versatile Chiral Building Block

This compound (CAS No. 492468-13-0) is a strategically important intermediate.[8] Its value lies in:

  • Defined Stereochemistry: The (1R,2R) configuration provides a precise starting point for constructing enantiomerically pure final products.

  • Orthogonal Functional Groups: The presence of both a nitrile (-CN) and an ethyl ester (-COOEt) group offers two distinct chemical handles. This allows for selective transformations and the elaboration of complex molecular architectures without the need for extensive protecting group chemistry. The nitrile can be reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide.

Synthesis of this compound

The most robust methods for synthesizing chiral cyclopropanes involve catalytic asymmetric cyclopropanation.[1][9] This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction between an alkene and a carbene precursor. While biocatalytic routes using engineered enzymes are emerging as powerful, green alternatives[7][10][11], transition-metal catalysis remains a mainstay in process chemistry.

Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol describes a representative method for the synthesis of the title compound via the reaction of ethyl acrylate with a diazoacetonitrile precursor, mediated by a chiral dirhodium(II) catalyst.

Causality Behind Experimental Choices:

  • Catalyst: Dirhodium(II) carboxylates are exceptionally effective at decomposing diazo compounds to form reactive metallocarbenoid species.

  • Chiral Ligand: The chiral ligands on the rhodium center (e.g., derivatives of carboxamidates or carboxylates) create a chiral environment that directs the approach of the alkene, thereby inducing high enantioselectivity.

  • Diazo Precursor: Diazoacetonitrile serves as the source for the ":CH(CN)" carbene. It is often generated in situ or used with extreme caution due to its potential instability.

  • Solvent: A non-coordinating, low-polarity solvent like dichloromethane (DCM) is preferred to prevent interference with the catalytic center.

  • Temperature: Low temperatures are typically used to enhance stereoselectivity by minimizing alternative, non-selective reaction pathways.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dissolve Chiral Rh(II) Catalyst in Anhydrous DCM P2 Add Excess Ethyl Acrylate to the Reaction Vessel R1 Cool Mixture to 0°C under Nitrogen Atmosphere P2->R1 R2 Slowly Add Diazoacetonitrile Solution via Syringe Pump R1->R2 R3 Monitor Reaction by TLC/GC (Disappearance of Diazo Compound) R2->R3 W1 Quench Reaction (if necessary) R3->W1 W2 Concentrate Under Reduced Pressure W1->W2 W3 Purify by Silica Gel Column Chromatography W2->W3 A1 Characterize by NMR & Mass Spec W3->A1 A2 Determine Enantiomeric Excess by Chiral HPLC caption Fig 1. Experimental Workflow for Asymmetric Cyclopropanation.

Caption: Fig 1. Experimental Workflow for Asymmetric Cyclopropanation.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. Add ethyl acrylate (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Diazo Addition: Prepare a solution of diazoacetonitrile (1.0 equivalent) in anhydrous DCM. Using a syringe pump, add the diazo solution to the reaction mixture over 4-6 hours to maintain a low concentration and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is fully consumed.

  • Workup: Once complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).

Application in the Synthesis of a Ticagrelor Precursor

This compound is a precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine intermediate required for Ticagrelor.[7] The synthetic strategy involves the conversion of the ester and nitrile functionalities into the required amine. A common and stereoretentive method is the Curtius rearrangement of a carboxylic acid derived from the ester.

Synthetic Strategy Diagram

G Start Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate Step1 (1R,2R)-2-Cyanocyclopropane- 1-carboxylic acid Start->Step1  Saponification (e.g., LiOH) Step2 (1R,2R)-2-Cyanocyclopropanecarbonyl azide Step1->Step2  Azide Formation (e.g., DPPA) Step3 (1R,2R)-tert-Butyl (2-cyanocyclopropyl)carbamate Step2->Step3  Curtius Rearrangement (Heat, t-BuOH) End (1R,2R)-1-Amino-2-cyanocyclopropane (Ticagrelor Precursor Fragment) Step3->End  Deprotection (e.g., TFA, HCl) caption Fig 2. Synthetic Pathway via Curtius Rearrangement.

Caption: Fig 2. Synthetic Pathway via Curtius Rearrangement.

Protocol: Saponification and Curtius Rearrangement

This protocol details the conversion of the ethyl ester to a protected amine while retaining the nitrile group for future modification.

Step-by-Step Protocol:

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve this compound (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature until TLC analysis shows complete consumption of the starting material.

    • Acidify the mixture to pH ~2-3 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • Curtius Rearrangement (Carboxylic Acid to Protected Amine):

    • Caution: Azide compounds are potentially explosive. Perform this reaction behind a blast shield with appropriate personal protective equipment.

    • Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

    • After stirring for 1 hour, add tert-butanol (t-BuOH, >5 eq).

    • Heat the mixture to reflux (~80-90 °C) and maintain until gas evolution (N₂) ceases and TLC indicates the formation of the Boc-protected amine.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, and concentrate the organic layer.

    • Purify the resulting Boc-protected amine by column chromatography.

  • Deprotection:

    • The Boc-protected amine can be deprotected using standard conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to yield the free amine, which can then be used in subsequent coupling reactions for the synthesis of the final drug molecule.

Data Summary

Table 1: Physicochemical Properties

PropertyValueReference
Chemical NameThis compound[8]
CAS Number492468-13-0[8]
Molecular FormulaC₇H₉NO₂[8]
Molecular Weight139.15 g/mol [8]
Predicted Boiling Point230.3 ± 33.0 °C[8]
Predicted Density1.11 ± 0.1 g/cm³[8]
AppearanceColorless to light yellow liquid[12]

Table 2: Typical Parameters for Asymmetric Cyclopropanation

ParameterTypical Value / ConditionPurpose
Catalyst Loading0.1 - 1.0 mol%To ensure efficient catalysis without excessive cost.
Reactant Ratio1.0 : 1.2 (Diazo : Alkene)Excess alkene maximizes consumption of the valuable diazo precursor.
Temperature0 °C to RTBalances reaction rate with stereoselectivity.
Reaction Time4 - 12 hoursDependent on substrate reactivity and catalyst efficiency.
Expected Yield70 - 95%Varies with scale and specific catalyst/substrate combination.
Expected ee/dr>95% ee, >20:1 drTarget for a highly selective transformation.

Conclusion

This compound is a high-value, versatile chiral intermediate with significant applications in the synthesis of complex pharmaceuticals, particularly cardiovascular drugs like Ticagrelor. Its synthesis via catalytic asymmetric cyclopropanation provides a reliable route to high enantiopurity. The distinct reactivity of its ester and nitrile functionalities allows for a range of strategic, stereoretentive transformations. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to leverage this key building block in the advancement of next-generation therapeutics.

References

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.PubMed Central.
  • Asymmetric Syntheses of Pharmaceuticals Containing a Cyclopropane Moiety.Thieme.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.ACS Publications.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.Semantic Scholar.
  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions.University of Rochester - School of Arts & Sciences.
  • This compound 492468-13-0.Guidechem.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.NIH - PMC.
  • Novel synthetic methodology for the synthesis of Ticagrelor.JOCPR.
  • Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine.Patsnap Eureka.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.ResearchGate.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.ORBi.
  • TICAGRELOR synthesis.ChemicalBook.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.Rasayan Journal of Chemistry.
  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.PubMed Central.
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.PubMed.
  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor.NIH - PMC.
  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts.University of Rochester.
  • cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-COA.MedChemExpress.

Sources

Application Notes and Protocols for the Utilization of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Rigidity in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[2][3]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility, rigid linkers are gaining increasing attention for their ability to pre-organize the PROTAC into a bioactive conformation.[2][4] This conformational constraint can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to enhanced potency and selectivity.[4] Cycloalkane structures, such as piperazine and piperidine, are commonly used to introduce rigidity into PROTAC linkers.[5] In this context, the cyclopropane scaffold presents a unique opportunity to create compact and rigid linkers for PROTAC design.

This document provides detailed application notes and protocols for the proposed use of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate as a novel building block for the synthesis of rigid PROTAC linkers. While direct literature on the application of this specific molecule in PROTAC synthesis is nascent, its stereochemically defined and rigid cyclopropane core, coupled with two distinct functional handles—a cyano group and an ethyl ester—makes it a highly attractive starting material for the generation of a new class of PROTACs.

PROTAC Mechanism of Action: A Conceptual Overview

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Figure 1: General mechanism of PROTAC-mediated protein degradation.

This compound: A Novel Rigid Linker Precursor

This compound is a chiral molecule featuring a strained three-membered ring that imparts significant rigidity. The trans configuration of the cyano and ester groups provides a defined stereochemical vector for extending the linker in opposite directions. The ethyl ester and cyano groups serve as versatile chemical handles that can be orthogonally functionalized to connect to a warhead and an E3 ligase ligand.

Proposed Synthetic Strategy for Bifunctional Linker Synthesis

The conversion of this compound into a bifunctional linker suitable for PROTAC synthesis involves a two-step process:

  • Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reduction of the cyano group to a primary amine.

These two functional groups, a carboxylic acid and a primary amine, at opposite ends of the rigid cyclopropane scaffold, can then be readily conjugated to the warhead and E3 ligase ligand using standard amide bond formation chemistries.

Linker_Synthesis Start This compound Intermediate1 (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid Start->Intermediate1 Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate2 Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate Start->Intermediate2 Nitrile Reduction (e.g., Catalytic Hydrogenation) Final_Linker Bifunctional Cyclopropane Linker ((1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid) Intermediate1->Final_Linker Nitrile Reduction (e.g., LiAlH₄, THF) Intermediate2->Final_Linker Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Figure 2: Proposed synthetic routes to a bifunctional cyclopropane linker.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a bifunctional cyclopropane linker from this compound and its subsequent incorporation into a hypothetical PROTAC. These protocols are based on established organic chemistry principles and may require optimization for specific substrates.

Protocol 1: Synthesis of (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic Acid (Bifunctional Linker)

This protocol outlines a two-step synthesis of the key bifunctional linker.

Step 1: Hydrolysis of this compound

  • Rationale: The ethyl ester is selectively hydrolyzed to the carboxylic acid under basic conditions.[6][7] Lithium hydroxide is a common reagent for this transformation due to its high reactivity and selectivity.[7]

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) to the solution and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R,2R)-2-cyanocyclopropane-1-carboxylic acid.

Step 2: Reduction of (1R,2R)-2-Cyanocyclopropane-1-carboxylic Acid

  • Rationale: The cyano group is reduced to a primary amine.[8][9] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[10] Alternatively, catalytic hydrogenation can be employed for a milder reduction.[9]

  • Materials:

    • (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a Palladium on carbon (Pd/C) catalyst

    • Anhydrous THF or Ethanol (for catalytic hydrogenation)

    • Appropriate workup reagents (e.g., water, 15% NaOH solution, for LiAlH₄ reduction)

  • Procedure (using LiAlH₄):

    • To a solution of (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0-3.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid, which can be purified by crystallization or chromatography.

Protocol 2: Synthesis of a PROTAC using the Bifunctional Cyclopropane Linker

This protocol describes the sequential amide coupling of the bifunctional linker to a warhead and an E3 ligase ligand. For this example, we will consider a generic warhead with an available amine handle (Warhead-NH₂) and an E3 ligase ligand with a carboxylic acid handle (E3 Ligand-COOH).

Step 1: Coupling of the Bifunctional Linker to the E3 Ligase Ligand

  • Rationale: The carboxylic acid of the E3 ligase ligand is activated and coupled to the amine of the bifunctional linker. HATU is a common peptide coupling reagent that facilitates efficient amide bond formation.[11]

  • Materials:

    • (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid (1.0 eq)

    • E3 Ligand-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve E3 Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid in DMF.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker intermediate.

Step 2: Coupling of the E3 Ligand-Linker Intermediate to the Warhead

  • Rationale: The remaining carboxylic acid on the linker is activated and coupled to the amine of the warhead to complete the PROTAC synthesis.

  • Materials:

    • E3 Ligand-Linker intermediate (1.0 eq)

    • Warhead-NH₂ (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the E3 Ligand-Linker intermediate and Warhead-NH₂ as the coupling partners.

    • After workup, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation: Illustrative Properties of Cyclopropane-Linked PROTACs

The incorporation of the rigid cyclopropane linker is expected to influence the physicochemical and biological properties of the resulting PROTACs. The following table provides a hypothetical comparison of properties between PROTACs with flexible (PEG) and rigid (cyclopropane) linkers.

PropertyFlexible Linker (e.g., PEG)Rigid Linker (Cyclopropane)Rationale for Difference
Conformational Flexibility HighLowThe cyclopropane ring restricts bond rotation, leading to a more defined 3D structure.[2]
Predicted Ternary Complex Stability VariablePotentially HigherPre-organization of the PROTAC can reduce the entropic penalty of binding, leading to a more stable ternary complex.[4]
Synthetic Accessibility HighModerateThe synthesis of the bifunctional cyclopropane linker requires additional steps compared to commercially available PEG linkers.
Solubility Generally GoodMay Require OptimizationThe hydrophobic nature of the cyclopropane ring might necessitate the incorporation of solubilizing groups in the warhead or E3 ligase ligand.
Metabolic Stability Can be susceptible to cleavagePotentially ImprovedThe rigid, strained ring system may be less prone to metabolic degradation compared to linear linkers.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for the synthesis of novel PROTACs with rigid linkers. The defined stereochemistry and compact nature of the cyclopropane scaffold offer a unique opportunity to systematically probe the impact of linker rigidity on PROTAC efficacy. The synthetic protocols outlined in this document provide a foundational framework for the incorporation of this novel linker into PROTAC design. Further studies are warranted to explore the full potential of cyclopropane-containing linkers in the development of next-generation targeted protein degraders with enhanced potency, selectivity, and drug-like properties.

References

  • Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing). Available at: [Link].

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link].

  • Amines - Nitriles (A-Level Chemistry). Study Mind. Available at: [Link].

  • How To Reduce A Nitrile To An Amine? Chemistry For Everyone. YouTube. Available at: [Link].

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link].

  • Reduction of nitriles to amines. Química Organica.org. Available at: [Link].

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. Available at: [Link].

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link].

  • Click chemistry in the development of PROTACs. PMC - NIH. Available at: [Link].

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link].

  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available at: [Link].

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link].

  • hydrolysis of esters. Chemguide. Available at: [Link].

  • Ester to Acid - Common Conditions. Available at: [Link].

  • Convenient Synthesis of Functionalized Cyclopropa[ c]coumarin-1a-carboxylates. PubMed. Available at: [Link].

  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link].

  • Ester hydrolysis. Wikipedia. Available at: [Link].

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. ResearchGate. Available at: [Link].

  • Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. NIH. Available at: [Link].

  • Highly functionalized donor-acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids. PubMed. Available at: [Link].

  • Synthesis of functionalized cyclopropanes. | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Pharmaffiliates. Available at: [Link].

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Biocatalysis for the Precision Synthesis of Chiral Cyclopropanes

Chiral cyclopropane rings are privileged structural motifs in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2] Their unique conformational constraints and electronic properties impart significant bioactivity, making the development of efficient and stereoselective synthetic routes a paramount objective in medicinal and process chemistry. Traditional chemical methods for cyclopropanation often rely on expensive and toxic heavy metal catalysts, such as rhodium and ruthenium, and can present challenges in achieving high stereocontrol.[3]

As an alternative, biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral cyclopropanes.[3][4] Engineered heme-containing enzymes, particularly variants of cytochrome P450s and myoglobins, have been repurposed to catalyze the asymmetric cyclopropanation of olefins with exceptional levels of diastereoselectivity and enantioselectivity.[5][6][7] This chemoenzymatic strategy leverages the inherent chirality of the enzyme's active site to control the stereochemical outcome of the reaction, offering a green and efficient alternative to conventional methods.[2][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of chiral cyclopropanes. We will delve into the mechanistic underpinnings of this transformation, provide detailed protocols for both whole-cell and purified enzyme-catalyzed reactions, and outline methods for the purification and characterization of the resulting chiral products.

Mechanistic Insights: The Enzymatic Carbene Transfer Cascade

The enzymatic cyclopropanation reaction catalyzed by engineered heme proteins proceeds via a carbene transfer mechanism. The catalytic cycle is initiated by the reduction of the ferric (Fe³⁺) heme cofactor to its ferrous (Fe²⁺) state.[5] The ferrous enzyme then reacts with a diazo compound, such as ethyl diazoacetate (EDA), to form a reactive iron-carbene intermediate, with the concomitant release of dinitrogen gas. This highly reactive species is the key intermediate responsible for the cyclopropanation of the olefin substrate. The enzyme's chiral active site pocket precisely orients the olefin substrate relative to the iron-carbene intermediate, dictating the stereochemistry of the newly formed cyclopropane ring.[6]

Below is a graphical representation of the proposed catalytic cycle:

Enzymatic_Cyclopropanation_Cycle cluster_cycle Enzymatic Cycle cluster_substrates Inputs & Outputs Enzyme_Fe3 Enzyme (Fe³⁺) Resting State Enzyme_Fe2 Enzyme (Fe²⁺) Reduced State Enzyme_Fe3->Enzyme_Fe2 Reduction (e.g., Na₂S₂O₄ or NADPH) Carbene_Intermediate Iron-Carbene Intermediate [Enzyme-Fe=CHR] Enzyme_Fe2->Carbene_Intermediate Diazo Compound (N₂CHR) - N₂ Product_Complex Enzyme-Product Complex Carbene_Intermediate->Product_Complex Olefin (R'CH=CHR'') N2 N₂ Carbene_Intermediate->N2 Product_Complex->Enzyme_Fe3 Product Release Product Chiral Cyclopropane Product_Complex->Product Diazo Diazo Compound Diazo->Carbene_Intermediate Olefin Olefin Olefin->Product_Complex caption Figure 1: Proposed catalytic cycle for enzymatic cyclopropanation.

Caption: Proposed catalytic cycle for enzymatic cyclopropanation.

Key Enzymes and Substrate Scope

Directed evolution has been instrumental in developing highly efficient and selective enzyme variants for cyclopropanation. By introducing mutations in the active site, researchers have tailored the substrate scope and stereoselectivity of these biocatalysts.

Enzyme TypeCommon VariantsTypical SubstratesKey StereoselectivityReference
Cytochrome P450 P450 BM3 variantsStyrenes, heteroatom-substituted alkenesOften cis-selective with high enantioselectivity[7]
Myoglobin Mb(H64V,V68A), Mb(H64G,V68A)Aryl-substituted olefins, vinylarenesCan be engineered for both cis- and trans-selectivity with high enantioselectivity[4][6]
Nitric Oxide Dioxygenase RmaNOD variantsVinyl boronic acid pinacol esterCan be engineered for diastereodivergence (cis or trans)[1][2]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of chiral cyclopropanes using both whole-cell and purified enzyme systems. The whole-cell approach is often preferred for its simplicity and cost-effectiveness as it circumvents the need for enzyme purification.[8][9] However, using purified enzymes can provide greater control over reaction conditions and may be necessary for certain applications.

Protocol 1: Whole-Cell Biocatalytic Cyclopropanation

This protocol is adapted for a typical reaction using E. coli cells expressing an engineered cytochrome P450 or myoglobin variant.

1. Materials and Reagents:

  • E. coli cells expressing the desired cyclopropanation enzyme (e.g., stored as a glycerol stock at -80 °C)

  • Luria-Bertani (LB) or Terrific Broth (TB) medium

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • 5-aminolevulinic acid (ALA) to enhance heme production

  • Olefin substrate (e.g., styrene)

  • Diazo compound (e.g., ethyl diazoacetate, EDA)

  • Sodium dithionite (Na₂S₂O₄) as a chemical reductant (for in vitro assays or if endogenous reductants are insufficient)

  • Buffer (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anaerobic chamber or glovebox

2. Step-by-Step Methodology:

  • Enzyme Expression:

    • Inoculate a starter culture of LB or TB medium containing the appropriate antibiotic with the E. coli strain from a glycerol stock. Grow overnight at 37 °C with shaking.

    • Use the starter culture to inoculate a larger volume of expression medium. Grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and supplement with ALA (final concentration 0.5-1 mM).

    • Continue to grow the culture at a lower temperature (e.g., 20-25 °C) for 16-24 hours to allow for proper protein folding.

    • Harvest the cells by centrifugation and resuspend the cell pellet in the desired buffer to a specific OD₆₀₀ (e.g., 20-50).

  • Cyclopropanation Reaction:

    • Transfer the resuspended cells to a reaction vessel (e.g., a sealed vial or flask).

    • Crucially, establish anaerobic conditions. This is critical as oxygen can compete for the reduced heme cofactor, inhibiting the desired carbene transfer reaction.[4] This can be achieved by purging the reaction vessel with an inert gas (e.g., argon or nitrogen) or by performing the reaction in an anaerobic chamber.

    • Add the olefin substrate (e.g., styrene, final concentration 10-50 mM).

    • Initiate the reaction by adding the diazo compound (e.g., EDA, final concentration 5-20 mM). It is often beneficial to add the diazo compound portion-wise over the course of the reaction to maintain a low steady-state concentration, which can minimize enzyme inactivation.

    • If necessary, add a reducing agent such as sodium dithionite (final concentration 10-20 mM). For some engineered enzymes, endogenous cellular reductants like NADPH are sufficient.[7]

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30 °C) with gentle agitation for 12-24 hours.

  • Work-up and Extraction:

    • After the reaction is complete, quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex the mixture thoroughly to extract the cyclopropane product into the organic layer.

    • Separate the organic layer by centrifugation.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure.

Protocol 2: Cyclopropanation using Purified Enzyme

This protocol is suitable for reactions where a higher degree of control and purity is required.

1. Materials and Reagents:

  • Purified engineered enzyme (e.g., myoglobin variant)

  • Buffer (e.g., potassium phosphate or Tris-HCl, pH 7.5-8.5)

  • Olefin substrate

  • Diazo compound

  • Sodium dithionite

  • Organic solvent for extraction

  • Anaerobic chamber or glovebox

2. Step-by-Step Methodology:

  • Enzyme Purification:

    • Express the enzyme as described in Protocol 1.

    • After harvesting, lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Purify the enzyme from the supernatant using appropriate chromatography techniques (e.g., nickel-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

    • Determine the protein concentration and store the purified enzyme at -80 °C.

  • Cyclopropanation Reaction:

    • In an anaerobic environment, prepare a reaction mixture containing the buffer, the purified enzyme (final concentration 1-10 µM), and the olefin substrate (10-50 mM).

    • Add sodium dithionite (10-20 mM) to reduce the heme cofactor.

    • Initiate the reaction by the portion-wise addition of the diazo compound (5-20 mM).

    • Incubate at a controlled temperature with gentle stirring for 4-12 hours.

  • Work-up and Extraction:

    • Follow the same procedure as described in Protocol 1 for product extraction.

Below is a visual representation of the general experimental workflow:

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Cyclopropanation Reaction cluster_analysis Product Analysis Expression Enzyme Expression (E. coli) Harvesting Cell Harvesting Expression->Harvesting Purification Enzyme Purification (Optional) Harvesting->Purification Setup Reaction Setup (Anaerobic) Harvesting->Setup Whole Cells Purification->Setup Purified Enzyme Addition Substrate Addition (Olefin, Diazo Compound) Setup->Addition Incubation Incubation Addition->Incubation Extraction Product Extraction Incubation->Extraction Purification_Product Flash Chromatography Extraction->Purification_Product Characterization Characterization (NMR, Chiral HPLC) Purification_Product->Characterization caption Figure 2: General experimental workflow for enzymatic cyclopropanation.

Caption: General experimental workflow for enzymatic cyclopropanation.

Purification and Characterization of Chiral Cyclopropanes

Purification by Flash Chromatography

The crude product obtained after extraction can be purified by flash column chromatography on silica gel.[10][11][12][13][14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the chosen mobile phase.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

    • Elute the column with the mobile phase, applying gentle pressure to increase the flow rate.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Characterization and Stereochemical Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the cyclopropane product. The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the ¹H NMR spectrum (around 0.5-2.0 ppm).[15] The coupling constants between the cyclopropyl protons can provide information about the relative stereochemistry (cis or trans). NOESY experiments can be used to determine the spatial proximity of protons and further confirm the diastereomeric outcome.[16]

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the cyclopropane product.[17][18][19][20]

  • Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation of the enantiomers. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) such as Chiralcel OD or Chiralpak AD columns.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Procedure:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute with the mobile phase under isocratic conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion and Future Outlook

The enzymatic synthesis of chiral cyclopropanes represents a significant advancement in sustainable and selective organic synthesis. By leveraging the power of directed evolution, a growing toolbox of engineered enzymes is now available to chemists, enabling the production of a wide array of valuable chiral building blocks. The protocols and methods outlined in this application note provide a solid foundation for researchers to implement this technology in their own laboratories. As our understanding of enzyme structure and function deepens, we can anticipate the development of even more efficient and versatile biocatalysts for this and other synthetically important transformations, further bridging the gap between biocatalysis and mainstream organic synthesis.

References

  • An Artificial Heme Enzyme for Cyclopropanation Reactions. PMC. [Link]

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [Link]

  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PMC. [Link]

  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. [Link]

  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. Bull Jpn Soc Coord Chem. [Link]

  • Non-natural olefin cyclopropanation catalyzed by diverse cytochrome P450s and other hemoproteins. PMC. [Link]

  • Scope of cyclopropanes. The d.r. values were determined by analysis of... ResearchGate. [Link]

  • Redox Engineering of Myoglobin by Cofactor Substitution to Enhance Cyclopropanation Reactivity. Angewandte Chemie. [Link]

  • Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). PubMed. [Link]

  • A Serine-Substituted P450 Catalyzes Highly Efficient Carbene Transfer to Olefins In Vivo. Moodle@Units. [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. [Link]

  • Purification: How to Run a Flash Column. University of Rochester. [Link]

  • Diastereomers of Cyclopropa[a]pyrrolizine Spiro-fused with a Benzo[3][6]imidazo[1,2-a]indole Fragment: Structure Determinations Using NMR Methods. ResearchGate. [https://www.researchgate.net/publication/373468571_Diastereomers_of_Cyclopropaa]pyrrolizine_Spiro-fused_with_a_Benzoimidazo[12-a]indole_Fragment_Structure_Determinations_Using_NMR_Methods]([Link])

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. University of Groningen. [Link]

  • Successful flash chromatography. Biotage. [https://www.biotage.com/hubfs/ अभूतपूर्व-flash-purification-in-drug-discovery-with-less-solvent-and-waste/successful-flash-chromatography-white-paper.pdf]([Link] अभूतपूर्व-flash-purification-in-drug-discovery-with-less-solvent-and-waste/successful-flash-chromatography-white-paper.pdf)

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. [Link]

  • Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). ResearchGate. [Link]

  • Cytochrome P450 BM3 enzyme variants for preparation of cyclopropanes. OSTI.GOV. [Link]

  • Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. ResearchGate. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. DOI. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols: Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate as a Versatile Building Block for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Rings in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel pharmacophores that offer both potent activity and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed, strained carbocycles, particularly cyclopropanes, have emerged as powerful tools for sculpting the architecture of therapeutic agents. The rigid, three-dimensional nature of the cyclopropane ring provides a unique conformational constraint that can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. This application note delves into the utility of a specific chiral building block, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate , as a cornerstone in the synthesis of potent protease inhibitors, with a focus on its role in the development of antiviral drugs like boceprevir.

Proteases are a class of enzymes crucial for the life cycle of many pathogens, including viruses, making them a prime target for therapeutic intervention.[1] Inhibitors of these enzymes often function by mimicking the transition state of peptide bond cleavage. The incorporation of a cyclopropane ring, particularly when functionalized with an electrophilic group like a nitrile, can yield highly effective "warheads" that interact with the active site of cysteine proteases. This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, covering its synthesis, key transformations, and the underlying mechanistic principles of its action in protease inhibition.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₇H₉NO₂[2]
Molecular Weight 139.15 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 230.3 ± 33.0 °C at 760 mmHg (Predicted)[2][3]
Density 1.11 ± 0.1 g/cm³ (Predicted)[2]
Storage Store at room temperature (short term); -20°C for up to 1 year[3]
Chemical Stability Stable under recommended storage conditions[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[3]

Safety and Handling Precautions:

  • Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood.[3]

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, remove to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.[3]

  • Disposal: Dispose of contents/container in accordance with local regulations.[3]

The Mechanistic Rationale: Cyanocyclopropane as a Cysteine Protease Warhead

The efficacy of protease inhibitors derived from this compound lies in the reactivity of the nitrile group as a "warhead" that forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site.

The inhibition process can be visualized as a two-step mechanism. First, the inhibitor binds to the active site, guided by interactions between its various substituents and the protease's binding pockets (S1, S2, etc.). Once positioned, the nucleophilic thiolate of the active site cysteine attacks the electrophilic carbon of the nitrile group. This is often facilitated by a nearby histidine residue, which acts as a general base to deprotonate the cysteine thiol. The resulting covalent thioimidate adduct effectively blocks the enzyme's catalytic activity. This covalent interaction is often reversible, which can be advantageous in reducing off-target effects.

G cluster_1 Inhibitor cluster_2 Reversible Covalent Adduct Cys Cysteine (Cys-SH) (Nucleophile) Inhibitor Cyclopropane-Nitrile Inhibitor (R-CN) Cys->Inhibitor Nucleophilic Attack His Histidine (His) (General Base) His->Cys Deprotonates Adduct Thioimidate Adduct (Enzyme Inactivated) Inhibitor->Adduct Forms Adduct->Inhibitor Reversible

Synthetic Pathways and Protocols

The journey from the starting materials to a functional protease inhibitor involves a series of key chemical transformations. The following sections provide detailed, field-proven protocols for these steps.

Part 1: Enantioselective Synthesis of this compound

The asymmetric synthesis of the title compound is a critical step that establishes the required stereochemistry for effective interaction with the protease target. While several methods for cyclopropanation exist, a common approach involves the reaction of an electron-deficient alkene with a carbene or carbenoid species, guided by a chiral catalyst. The following protocol is a representative method adapted from established principles of asymmetric cyclopropanation.[4][5]

Experimental Protocol 1: Asymmetric Copper-Catalyzed Cyclopropanation

  • Reaction Scheme:

    • Ethyl cyanoacetate + 1,2-Dibromoethane --(Chiral Ligand, Cu(I) catalyst, Base)--> this compound

  • Materials:

    • Ethyl cyanoacetate

    • 1,2-Dibromoethane

    • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·toluene)

    • Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyloxazoline))

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Dichloromethane (DCM)

    • Molecular sieves (3Å)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add CuOTf·toluene (2 mol%) and the chiral bis(oxazoline) ligand (3 mol%).

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

    • Add activated 3Å molecular sieves.

    • Add ethyl cyanoacetate (1.0 equivalent) to the flask.

    • In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 equivalents) and NaOtBu (2.5 equivalents) in anhydrous DCM.

    • Slowly add the solution from step 5 to the reaction flask containing the catalyst and ethyl cyanoacetate over a period of 4-6 hours using a syringe pump at 0°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

  • Causality and Insights:

    • The use of a chiral bis(oxazoline) ligand in conjunction with a copper(I) salt is a well-established method for asymmetric cyclopropanation. The ligand coordinates to the copper center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

    • Slow addition of the base and alkylating agent is crucial to maintain a low concentration of the reactive intermediates, minimizing side reactions and improving enantioselectivity.

    • Molecular sieves are added to ensure anhydrous conditions, as water can deactivate the catalyst and interfere with the reaction.

Part 2: Hydrolysis to the Carboxylic Acid Intermediate

To enable amide coupling, the ethyl ester of the building block must be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol 2: Base-Mediated Hydrolysis

  • Reaction Scheme:

    • This compound --(LiOH, THF/H₂O)--> (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be purified by crystallization or used directly in the next step.

  • Causality and Insights:

    • Lithium hydroxide is a common and effective base for the saponification of esters. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.

    • Acidification is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Part 3: Amide Coupling to Form a Protease Inhibitor Precursor

The final key step is the formation of an amide bond between the cyclopropanecarboxylic acid and a suitable amine, which will form part of the larger protease inhibitor scaffold.

Experimental Protocol 3: HATU-Mediated Amide Coupling

  • Reaction Scheme:

    • (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid + Amine --(HATU, DIPEA, DMF)--> Amide Product

  • Materials:

    • (1R,2R)-2-Cyanocyclopropane-1-carboxylic acid

    • Desired amine partner (e.g., a peptide fragment)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • In a flask under an inert atmosphere, dissolve (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine (1.2 equivalents) to the activated mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired amide.

  • Causality and Insights:

    • HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile.

    • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

    • This protocol is generally high-yielding and proceeds under mild conditions, making it suitable for complex and sensitive substrates often encountered in drug synthesis.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategically designed building block that imparts both conformational rigidity and a reactive warhead for the development of potent protease inhibitors. Its successful application in the synthesis of drugs like boceprevir underscores the power of incorporating strained ring systems in modern drug design. The protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage the unique properties of this versatile building block in their own drug discovery and development endeavors. By understanding the "why" behind each synthetic step and the mechanism of action, scientists can more effectively design and synthesize the next generation of life-saving therapeutics.

References

  • MedChemExpress. cis-ethyl (1R,2S)
  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869-5879.
  • Charette, A. B., & Beauchemin, A. (2001). Enantioselective cyclopropanation reactions.
  • Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, 21, 22.
  • Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1 R, 2 S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 633-640.
  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion. Chemical reviews, 103(8), 2861-2904.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Google Patents. (2014).
  • Google Patents. (2013).
  • Guidechem. ethyl (1R,2R)
  • Hilgenfeld, R., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4292.
  • MedChemExpress. cis-ethyl (1R,2S)
  • PubChem. 2-Ethylcyclopropane-1-carboxylic acid.
  • PubChem. ethyl (1R,2S)
  • ResearchGate. (2010). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Vinyl-ACCA)
  • ResearchGate. (2022).
  • ResearchGate. (2023).
  • TCI Chemicals. Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)
  • Wiley-VCH. (2012). 1 Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BenchChem. (2025).
  • ChemicalBook.
  • CP Lab Safety. cis-ethyl (1R, 2S)
  • Fisher Scientific. Amide Synthesis.
  • Google Patents. (1980). Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production. EP0021382A1.
  • Google Patents. (1998). Process for the preparation of cyclopropane-1,1-dicarboxylic acid. EP0857712B1.
  • Google Patents. (2014).
  • Growing Science. (2022).
  • Macmillan Group. (2003).
  • MDPI. (2021).
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Patsnap Eureka. (2014).
  • Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)
  • PubMed. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA)
  • PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
  • PubMed. (2024). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease with Antiviral Potency.
  • PubMed Central. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed Central. (2022).
  • ResearchGate. (2021).
  • ResearchGate. (2022).
  • RSC Publishing. (2015).
  • RSC Publishing. (2024).
  • RSC Publishing. (2024).
  • UniCA IRIS. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • University of Erlangen. (n.d.).
  • Advanced ChemBlocks. Ethyl (1S,2S)-rel-2-(cyanoyl)
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Docentes FCT NOVA. (2003).
  • Figshare. (2016).
  • International Journal of Pharmaceutical Sciences and Research. (2014).
  • PubMed. (1994). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study.

Sources

Application Note: Stereoselective Synthesis of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopropanes

Substituted cyclopropanes are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The inherent ring strain and unique three-dimensional geometry of the cyclopropane ring impart specific conformational constraints and metabolic stability to molecules, making them valuable building blocks in medicinal chemistry. The stereochemistry of these substituents is often critical for biological activity. Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, with its defined stereocenters, serves as a key chiral intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors and modulators of protein-protein interactions. This document provides a detailed overview of the reaction mechanism for its stereoselective synthesis, alongside a comprehensive experimental protocol.

Reaction Mechanism: A Michael-Initiated Ring Closure (MIRC) Approach

The formation of this compound is achieved through an asymmetric Michael-Initiated Ring Closure (MIRC) reaction. This process is a variation of the well-established Corey-Chaykovsky reaction.[1][2] The key transformation involves the reaction of an α,β-unsaturated ester, ethyl acrylate, with a nucleophilic cyanomethyl equivalent, typically generated in situ from a precursor like chloroacetonitrile. The stereochemical outcome of the reaction is controlled by a chiral phase-transfer catalyst.

The reaction proceeds through the following key steps:

  • Formation of the Nucleophile: A strong base deprotonates the cyanomethyl precursor (e.g., chloroacetonitrile) to generate a transient, nucleophilic cyanomethyl anion.

  • Michael Addition: The cyanomethyl anion undergoes a conjugate (1,4-) addition to the electron-deficient double bond of ethyl acrylate. This step forms a new carbon-carbon bond and generates an enolate intermediate.

  • Intramolecular Cyclization (SN2): The enolate intermediate then undergoes a rapid, intramolecular nucleophilic attack on the carbon bearing the leaving group (e.g., chloride). This intramolecular SN2 reaction results in the formation of the three-membered cyclopropane ring, displacing the leaving group.

The stereoselectivity of this reaction, leading to the desired (1R,2R) diastereomer, is directed by a chiral phase-transfer catalyst. Cinchona alkaloid derivatives are commonly employed for this purpose due to their well-defined chiral scaffold.[3][4][5] The catalyst forms a chiral ion pair with the cyanomethyl anion, and this complex then approaches the Michael acceptor (ethyl acrylate) in a sterically controlled manner, favoring the formation of one enantiomer over the other.

MIRC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product EA Ethyl Acrylate Enolate Enolate Intermediate EA->Enolate CN_precursor Chloroacetonitrile CN_anion Cyanomethyl Anion CN_precursor->CN_anion Deprotonation Base Base (e.g., K2CO3) Base->CN_anion Catalyst Chiral Phase-Transfer Catalyst Catalyst->CN_anion Forms chiral ion pair CN_anion->Enolate Michael Addition Product This compound Enolate->Product Intramolecular SN2 Cyclization

Figure 1: Conceptual workflow for the Michael-Initiated Ring Closure (MIRC) synthesis of the target cyclopropane.

Detailed Experimental Protocol

This protocol describes a representative procedure for the asymmetric synthesis of this compound using a chiral phase-transfer catalyst.

Materials:

  • Ethyl acrylate

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Chiral Phase-Transfer Catalyst (e.g., a derivative of a Cinchona alkaloid)[3][6]

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Stirring hotplate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral phase-transfer catalyst (0.1 mmol, 10 mol%) and anhydrous toluene (10 mL).

  • Addition of Base and Reactants: Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.). To this suspension, add ethyl acrylate (1.0 mmol, 1.0 equiv.) followed by chloroacetonitrile (1.2 mmol, 1.2 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation: Representative Results

The following table presents typical results for the asymmetric cyclopropanation of α,β-unsaturated esters using chiral phase-transfer catalysts, which are analogous to the synthesis of the target molecule.

EntryChiral CatalystSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
1Cinchona Alkaloid Derivative AToluene258592>95:5
2Cinchona Alkaloid Derivative BCH₂Cl₂07888>95:5
3Modified Cinchonidinium SaltToluene259095>98:2

Note: This data is representative of similar reactions and may not reflect the exact outcome of the described protocol.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle involving a chiral phase-transfer catalyst (Q*X).

Catalytic_Cycle Catalyst QX (Catalyst) CN_Anion_Complex [QCH(CN)Cl] Catalyst->CN_Anion_Complex Reacts with Chloroacetonitrile and Base Enolate_Complex [Q*Enolate] CN_Anion_Complex->Enolate_Complex Michael Addition to Ethyl Acrylate Product Product Enolate_Complex->Product Intramolecular Cyclization Product->Catalyst Regenerates Catalyst

Figure 2: Proposed catalytic cycle for the asymmetric MIRC reaction.

Conclusion and Future Perspectives

The asymmetric Michael-Initiated Ring Closure reaction provides an efficient and stereoselective route to valuable chiral building blocks like this compound. The use of chiral phase-transfer catalysts, particularly those derived from readily available cinchona alkaloids, offers a practical and scalable method for controlling the stereochemical outcome. Further research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to generate a wider diversity of chiral cyclopropane derivatives for applications in drug discovery and development.

References

  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Arai, S.; Tsuji, R.; Nishida, A. Chem. Pharm. Bull.2007 , 55 (2), 263-266. [Link]

  • Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

  • Jew, S.-s.; Park, H.-g. Chem. Commun.2009 , (41), 6133-6144. [Link]

  • Lygo, B.; Andrews, B. I. Acc. Chem. Res.2004 , 37 (8), 518–525. [Link]

  • Aggarwal, V. K.; Richardson, J. Chem. Commun.2003 , (21), 2644-2651. [Link]

Sources

scale-up synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a valuable chiral building block in the development of advanced pharmaceutical intermediates. The protocol detailed herein focuses on a robust and stereoselective methodology utilizing a transition-metal catalyzed cyclopropanation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for kilogram-scale production, address critical safety considerations, and outline methods for analytical characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Chiral Cyclopropanes

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Their unique conformational rigidity and electronic properties often impart potent and specific biological activity. The stereoisomeric form of these molecules is frequently critical to their therapeutic efficacy. This compound is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), where the specific (1R,2R) stereochemistry is essential for its intended biological function. Consequently, the development of a scalable, efficient, and highly stereoselective synthesis is of paramount importance.

While several methods exist for cyclopropane synthesis, including the Corey-Chaykovsky reaction which is effective for forming three-membered rings from enones using sulfur ylides[4][5][6][7], achieving high enantioselectivity on a large scale often necessitates a catalytic approach. Asymmetric catalytic cyclopropanation using transition metals and chiral ligands offers a powerful solution, providing high turnover numbers and excellent stereocontrol.[8][9] This note details such a process, adapted for scale-up.

Synthetic Strategy and Mechanism

The selected strategy involves the asymmetric cyclopropanation of ethyl acrylate with a suitable cyanocarbene precursor, catalyzed by a chiral transition-metal complex. Dirhodium(II) carboxylates are particularly effective catalysts for these transformations, activating diazo compounds to form a metal-carbene intermediate that then reacts with the alkene.[10]

The reaction proceeds via the following general mechanism:

  • Catalyst Activation: The chiral dirhodium(II) catalyst reacts with the diazo compound (in this case, diazoacetonitrile) to displace a labile ligand and form a rhodium-carbene intermediate.

  • Carbene Transfer: The alkene (ethyl acrylate) coordinates to the electrophilic carbene carbon.

  • Cyclopropane Formation: A concerted or stepwise process leads to the formation of the cyclopropane ring and regeneration of the catalyst, which re-enters the catalytic cycle.

The enantioselectivity of the reaction is dictated by the chiral ligand scaffold around the rhodium center, which directs the approach of the alkene to one face of the metal-carbene intermediate.

Catalytic_Cycle Catalyst [Rh₂(L*)₄] Carbene [Rh₂(L*)₄]=CHCN (Metal Carbene) Catalyst->Carbene + N₂CHCN Diazo N₂CHCN (Diazoacetonitrile) Complex Alkene-Carbene Complex Carbene->Complex + Ethyl Acrylate N2 N₂ Carbene->N2 - N₂ Alkene Ethyl Acrylate Product This compound Complex->Product Product->Catalyst Catalyst Regenerated

Caption: Catalytic cycle for rhodium-catalyzed asymmetric cyclopropanation.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100-150 g of the final product and can be linearly scaled with appropriate engineering controls.

Reagents and Materials
Reagent / MaterialCAS No.Molecular Wt.Quantity (moles)Quantity (Mass/Vol)Notes
Ethyl Acrylate140-88-5100.121.0 mol100.1 g (110 mL)Substrate, freshly distilled
Diazoacetonitrile2078-43-568.051.1 mol74.9 gEXTREMELY HAZARDOUS . Prepare in situ or use a commercial solution.
Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)197475-27-51892.480.001 mol1.89 gChiral catalyst (0.1 mol%)
Dichloromethane (DCM)75-09-284.93-2.0 LAnhydrous, reaction solvent
Saturated NaHCO₃ solution---1.0 LFor quenching
Brine---500 mLFor washing
Anhydrous MgSO₄7487-88-9120.37-50 gDrying agent
Celite® / Silica Gel---As neededFor filtration/purification
Equipment
  • 5 L, 3-necked, jacketed glass reactor with overhead stirring, thermocouple, and condenser.

  • Syringe pump for controlled addition of the diazo compound.

  • Nitrogen/Argon inlet for maintaining an inert atmosphere.

  • Heating/cooling circulator connected to the reactor jacket.

  • Separatory funnel (5 L).

  • Rotary evaporator.

  • Vacuum distillation setup or flash chromatography system.

Experimental Workflow

Workflow Start Start: Reactor Setup Charge Charge Reactor: Ethyl Acrylate, Catalyst, DCM Start->Charge Inert Establish Inert Atmosphere (N₂) Cool to 0°C Charge->Inert Addition Slow Addition of Diazoacetonitrile Solution (via Syringe Pump) Inert->Addition React Stir at 0-5°C Monitor by HPLC/TLC Addition->React Quench Reaction Complete? Quench with NaHCO₃ (aq) React->Quench Workup Phase Separation Extract Aqueous Layer Quench->Workup Dry Combine Organics Dry over MgSO₄ Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification: Vacuum Distillation or Flash Chromatography Concentrate->Purify Final Final Product: This compound Purify->Final

Caption: Overall workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 5 L reactor is clean, dry, and assembled correctly. Purge the entire system with dry nitrogen or argon for at least 30 minutes.

  • Charging Reagents: Charge the reactor with ethyl acrylate (100.1 g, 1.0 mol), the chiral rhodium catalyst Rh₂(S-DOSP)₄ (1.89 g, 0.001 mol), and 1.0 L of anhydrous dichloromethane (DCM).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0°C using the jacketed circulator.

  • Diazoacetonitrile Addition: Prepare a solution of diazoacetonitrile (74.9 g, 1.1 mol) in 1.0 L of anhydrous DCM. WARNING: Diazoacetonitrile is toxic and potentially explosive. This step must be performed behind a blast shield in a well-ventilated fume hood by trained personnel. Draw this solution into the syringe pump.

  • Reaction: Slowly add the diazoacetonitrile solution to the reactor over 4-6 hours, maintaining the internal temperature between 0°C and 5°C. A vigorous evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the exotherm and gas evolution.

  • Monitoring: After the addition is complete, allow the reaction to stir at 5°C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC or HPLC until no ethyl acrylate is detected.

  • Quenching: Once the reaction is complete, carefully and slowly add 1.0 L of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining diazo compound and the catalyst. Continue stirring for 30 minutes.

  • Work-up: Transfer the biphasic mixture to a 5 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent through a pad of Celite®. Concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Purification: The crude product is a light yellow to amber oil.[11] Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound. The expected yield is 75-85%.

Analytical Characterization

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the presence of characteristic cyclopropyl protons and the ethyl ester group.

  • ¹³C NMR (CDCl₃, 100 MHz): Verify the number of unique carbons and their chemical environments.

  • Chiral HPLC: Determine the enantiomeric excess (e.e.). A typical system would use a Chiralpak® column with a mobile phase of hexane/isopropanol. The (1R,2R) enantiomer should be well-resolved from the (1S,2S) enantiomer.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight (m/z = 139.15).[12]

  • Appearance: Colorless to light yellow liquid.[11]

Safety Precautions and EHS

The scale-up of this synthesis involves significant hazards that must be rigorously controlled.

  • Diazoacetonitrile: This reagent is highly toxic, volatile, and potentially explosive, especially in concentrated form or in the presence of impurities. It should be handled only in a well-ventilated fume hood behind a blast shield. Avoid contact with acids, metals, and sharp surfaces that could cause detonation. All equipment must be free of scratches.[13]

  • Ethyl Acrylate: Flammable liquid and vapor. It is a skin and respiratory irritant.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.[14] All operations should be performed in a well-ventilated area.

  • Pressure Build-up: The reaction releases a large volume of nitrogen gas. The reactor must be vented through a bubbler to prevent pressure build-up.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles with side shields, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[13][15]

  • Waste Disposal: Quench all unreacted diazo compounds with acetic acid or a similar proton source before disposal. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Wet solvent/reagents- Diazo compound decomposed- Use a fresh, active batch of catalyst- Ensure all solvents and reagents are anhydrous- Prepare diazo solution fresh and use immediately
Low Enantioselectivity (e.e.) - Incorrect catalyst or ligand- Reaction temperature too high- Verify the identity and purity of the chiral catalyst- Maintain strict temperature control below 5°C
Incomplete Reaction - Insufficient catalyst- Insufficient diazo reagent- Increase catalyst loading to 0.2 mol%- Use a slight excess (1.1-1.2 eq) of the diazo reagent
Side Product Formation - Diazo compound dimerization- High reaction temperature- Decrease the concentration of the diazo solution- Ensure slow, controlled addition and efficient cooling

Conclusion

The protocol described provides a reliable and scalable method for producing this compound with high yield and excellent enantioselectivity. The key to success lies in the careful selection of a highly active and selective chiral catalyst, strict control of reaction parameters, and rigorous adherence to safety protocols, particularly concerning the handling of diazoacetonitrile. This application note serves as a foundational guide for process chemists and researchers aiming to synthesize this critical chiral intermediate on a larger scale.

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from [Link]

  • ACS Publications - Organic Letters. (n.d.). Enantioselective Catalytic Cyclopropanation–Rearrangement Approach to Chiral Spiroketals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Retrieved from [Link]

  • Airgas. (n.d.). Cyclopropane SAFETY DATA SHEET. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. Retrieved from [Link]

  • University of Rochester. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). A pilot-scale synthesis of (1R)-trans-2-(2,3-dihydro-4-benzofuranyl) cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Utilization of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The cyclopropane moiety is a cornerstone in the design of modern agrochemicals, imparting unique conformational rigidity and metabolic stability to active ingredients. Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a chiral building block, represents a strategic starting material for the stereoselective synthesis of high-value insecticidal and fungicidal agents. Its specific stereochemistry and functional group handles—a nitrile and an ester—offer a versatile platform for constructing complex cyclopropane-containing agrochemicals, most notably pyrethroid insecticides. This guide provides an in-depth exploration of the application of this intermediate, focusing on its conversion to key precursors for agrochemical synthesis, complete with detailed protocols and the underlying scientific rationale.

Part 1: The Synthetic Potential of this compound

The (1R,2R) stereoconfiguration of the starting material is of paramount importance, as the biological activity of many pyrethroid insecticides is highly dependent on the stereochemistry of the cyclopropane ring. The most potent insecticidal isomers often possess the 1R-configuration. Therefore, starting with a stereochemically pure precursor like this compound allows for a more efficient and targeted synthesis, avoiding costly and often difficult chiral separations at later stages.

The primary synthetic strategy involves the transformation of the nitrile and ester functionalities to unlock the core cyclopropane scaffold for further elaboration. A key transformation is the hydrolysis of both the ester and nitrile groups, followed by decarboxylation to yield a cyclopropanecarboxylic acid. This resulting acid is a pivotal intermediate that can be further modified to produce a variety of agrochemical active ingredients.

Proposed Synthetic Pathway: Conversion to a (1R)-cis-Chrysanthemic Acid Precursor

A significant application of this compound is its potential conversion to precursors of (1R)-cis-chrysanthemic acid, a fundamental component of many synthetic pyrethroids. The following proposed pathway outlines this transformation.

Diagram 1: Proposed reaction scheme for the conversion of this compound to a key pyrethroid intermediate.

G start Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate step1 Hydrolysis & Decarboxylation start->step1 intermediate1 (1R,2R)-2-methylcyclopropane- 1-carboxylic acid step1->intermediate1 step2 Functional Group Transformation intermediate1->step2 intermediate2 (1R)-cis-Chrysanthemic Acid Derivative (Pyrethroid Precursor) step2->intermediate2 step3 Esterification intermediate2->step3 final_product Pyrethroid Insecticide step3->final_product

Caption: A proposed synthetic route from the starting material to a pyrethroid insecticide.

Part 2: Detailed Experimental Protocols

The following protocols are based on established chemical transformations analogous to those required for the proposed synthetic pathway. Researchers should adapt these protocols based on their specific laboratory conditions and analytical capabilities.

Protocol 1: Hydrolysis and Decarboxylation to (1R,2R)-2-methylcyclopropane-1-carboxylic acid

This crucial first step transforms the starting material into a more synthetically versatile intermediate. The harsh conditions required for hydrolysis of both the ester and the cyano group, followed by decarboxylation, are well-documented for similar substrates.[1][2]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine starting material, NaOH solution, and ethanol B Heat mixture to reflux A->B C Cool and acidify with HCl B->C D Extract with ethyl acetate C->D E Dry organic layer and evaporate solvent D->E F Purify by column chromatography or distillation E->F

Caption: Workflow for the hydrolysis and decarboxylation step.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a 20% aqueous solution of sodium hydroxide (5-10 equivalents) and ethanol as a co-solvent.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step should be performed in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (1R,2R)-2-methylcyclopropane-1-carboxylic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Base and Heat: The use of a concentrated sodium hydroxide solution and elevated temperatures is necessary to facilitate the hydrolysis of both the sterically hindered ester and the relatively stable nitrile group.

  • Co-solvent: Ethanol is used as a co-solvent to improve the solubility of the organic starting material in the aqueous basic solution.

  • Acidification: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, allowing for its extraction into an organic solvent.

  • Extraction Solvent: Ethyl acetate is a common choice for extracting carboxylic acids due to its polarity and ease of removal.

Table 1: Expected Reaction Parameters and Product Characteristics

ParameterExpected Value/Characteristic
Reaction Time 12-24 hours
Yield 70-85% (after purification)
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, δ) Characteristic peaks for cyclopropyl protons and the methyl group.
¹³C NMR (CDCl₃, δ) Signals corresponding to the carboxylic acid, cyclopropane ring carbons, and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to C₅H₈O₂

Part 3: Further Synthetic Transformations and Applications

The resulting (1R,2R)-2-methylcyclopropane-1-carboxylic acid is a valuable intermediate that can be further elaborated to access a range of agrochemicals. For example, it can serve as a precursor to (1R)-cis-chrysanthemic acid, a key component of many pyrethroid insecticides. The synthesis of pyrethroids from such precursors is a well-established field.[3]

The conversion of the methyl group to the isobutenyl group characteristic of chrysanthemic acid would require additional synthetic steps, which are beyond the scope of this specific protocol but represent a logical extension of this synthetic pathway. The resulting chrysanthemic acid can then be esterified with various alcohol moieties to produce a diverse library of pyrethroid insecticides.

This compound is a highly valuable and versatile chiral building block for the synthesis of advanced agrochemicals. The protocols and synthetic strategies outlined in this guide demonstrate its potential for the efficient and stereoselective production of key cyclopropane-containing intermediates. By leveraging the principles of established organic transformations, researchers can effectively utilize this starting material to develop novel and potent insecticidal and fungicidal agents. The ability to construct the stereochemically defined cyclopropane core early in the synthetic sequence offers significant advantages in terms of efficiency and overall yield.

References

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (URL: [Link])

  • Synthesis of new fungicides on the base of cyclopropane carboxylic acids and testing their activities. (URL: [Link])

  • Cycloprothrin (Ref: OMS 3049). (URL: [Link])

  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. (URL: [Link])

  • Carpropamid. (URL: [Link])

  • Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (URL: [Link])

  • Synthesis of tricyclazole. (URL: )
  • Decarboxylation. (URL: [Link])

  • A New Approach to the Cyanoacetic Ester Synthesis. (URL: [Link])

  • Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides. (URL: )
  • The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. (URL: [Link])

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (URL: [Link])

  • Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermedi
  • The Synthesis of Pyrethroids. (URL: [Link])

  • Formation of cyanide from carbon 1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene. (URL: [Link])

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency by optimizing ligand-receptor interactions.[1][2][3] Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral building block of significant interest, particularly as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. This guide provides a detailed exploration of key derivatization strategies for this scaffold, focusing on transformations of the ester and nitrile functionalities. We present field-proven, step-by-step protocols for ester hydrolysis, subsequent amide coupling, and nitrile reduction, offering medicinal chemists a practical roadmap for generating diverse libraries of novel compounds. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.

The Strategic Value of the Cyclopropane Scaffold

The unique electronic and steric properties of the cyclopropane ring make it a "versatile player" in medicinal chemistry.[2] Its three-membered ring introduces a high degree of sp3 character and conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[1] Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[1][3] The title compound, with its defined stereochemistry and orthogonal functional groups (ester and nitrile), serves as an ideal starting point for the synthesis of complex and medicinally relevant molecules.

Core Derivatization Strategies

The primary sites for derivatization on this compound are the ethyl ester and the cyano group. These can be modified sequentially or in parallel to generate a wide array of chemical entities. This guide will focus on three fundamental transformations:

  • Saponification (Ester Hydrolysis): Conversion of the ethyl ester to the corresponding carboxylic acid, a key precursor for amide bond formation.

  • Amide Coupling: Formation of an amide bond by coupling the carboxylic acid with a diverse range of primary or secondary amines. This is one of the most frequently used reactions in medicinal chemistry.[4]

  • Nitrile Reduction: Transformation of the cyano group into a primary aminomethyl group, introducing a basic center and a new vector for diversification.

The overall workflow for these derivatizations is depicted below.

Derivatization_Workflow Start Ethyl (1R,2R)-2-cyanocyclopropane- 1-carboxylate Acid (1R,2R)-2-Cyanocyclopropane- 1-carboxylic Acid Start->Acid Saponification (Protocol 1) Amine Ethyl (1R,2R)-2-(aminomethyl)cyclopropane- 1-carboxylate Start->Amine Nitrile Reduction (Protocol 3) Amide Amide Derivatives (Medicinal Scaffolds) Acid->Amide Amide Coupling (Protocol 2)

Caption: Key derivatization pathways for the title compound.

Protocol 1: Saponification of the Ethyl Ester

Objective: To hydrolyze the ethyl ester of the starting material to yield (1R,2R)-2-cyanocyclopropane-1-carboxylic acid. This transformation is the gateway to a vast array of amide derivatives.

Rationale: Saponification using a hydroxide base is a standard and efficient method for ester hydrolysis. Lithium hydroxide (LiOH) is often preferred due to its good solubility in mixed aqueous-organic solvent systems and its tendency to minimize side reactions. A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the ester starting material and the hydroxide reagent. The reaction is typically run at room temperature to prevent potential side reactions, such as hydrolysis of the nitrile group, which can occur under more forcing conditions.

Step-by-Step Protocol:
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.5 M.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. The disappearance of the starting material spot and the appearance of a more polar product spot (which may streak on silica gel) indicates completion.

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The carboxylic acid product will often precipitate or can be extracted.

  • Extraction and Drying: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1R,2R)-2-cyanocyclopropane-1-carboxylic acid.

  • Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Amide Coupling with the Carboxylic Acid

Objective: To couple the synthesized (1R,2R)-2-cyanocyclopropane-1-carboxylic acid with a representative amine (e.g., benzylamine) to form the corresponding amide.

Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient.[5] Therefore, coupling reagents are used to activate the carboxylic acid.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that promotes rapid amide bond formation with minimal side reactions and low racemization risk.[6] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.[6] N,N-Dimethylformamide (DMF) is a common solvent for these reactions due to its excellent solvating properties for a wide range of substrates.[6]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid R-COOH Active_Ester Activated O-Acyl -isourea Ester Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Amide R-CO-NH-R' (Amide Product) Active_Ester->Amide Nucleophilic Acyl Substitution Amine R'-NH2 Amine->Amide Coupling

Caption: Generalized workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:
  • Preparation: To a solution of (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.0-1.1 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes excess reagents, the base, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Reagent/ParameterQuantity/ConditionPurpose
Carboxylic Acid1.0 eqSubstrate
Amine1.0-1.1 eqNucleophile
HATU1.1-1.2 eqCoupling Reagent
DIPEA2.0-3.0 eqNon-nucleophilic base
SolventAnhydrous DMFAprotic polar solvent
TemperatureRoom TemperatureMild reaction conditions
Reaction Time1-4 hoursTypical duration

Protocol 3: Reduction of the Nitrile Group

Objective: To reduce the nitrile functionality of the starting ester to a primary amine, yielding ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate.

Rationale: The reduction of nitriles is a fundamental transformation for introducing primary amine groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[7][8][9] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[7] Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is typically performed in an ethereal solvent like THF, followed by a careful aqueous work-up to quench the excess reagent and protonate the resulting amine.

Step-by-Step Protocol:
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension. Caution: The addition may be exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or stir at a moderately elevated temperature, e.g., 40-50 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser work-up): Cool the reaction mixture back down to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration and Purification: Combine the filtrate and the washings, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel (often pre-treated with triethylamine to prevent product streaking) or by distillation if the product is volatile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. The protocols detailed in this guide for ester hydrolysis, amide coupling, and nitrile reduction provide a robust foundation for the synthesis of diverse compound libraries. By leveraging these fundamental transformations, researchers can systematically explore the chemical space around the privileged cyclopropane scaffold, paving the way for the discovery of novel therapeutic agents with enhanced properties. Each protocol is designed to be self-validating, with clear monitoring steps and purification procedures to ensure the integrity of the final compounds.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). PharmaCompass. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 22(35), 12446-12455. Available at: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

  • Kumar, K. A., et al. (2020). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available at: [Link]

  • Shaikh, A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics, 41(19), 9673-9698. Available at: [Link]

  • Shaikh, A., et al. (2022). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. R Discovery. Available at: [Link]

  • Powers, J. P., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(11), 5036-5043. Available at: [Link]

  • Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Application and derivatization of penta-substituted cyclopropane... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemistry of Nitriles. (2022, January 19). LibreTexts Chemistry. Retrieved from [Link]

  • Reduction of nitriles to amines. (n.d.). Química Orgánica. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Scheme 3. Synthesis of amide-substituted cyclopropanes through... (n.d.). ResearchGate. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Patel, D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(2), 133-142. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the complexities of this stereoselective synthesis to improve both yield and diastereomeric purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, their underlying causes, and validated solutions. The primary route discussed is the asymmetric Michael-Initiated Ring-Closure (MIRC) reaction, a common and effective method for this transformation.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of starting materials to the desired cyclopropane product. What are the primary causes and how can I resolve this?

A: Low or no yield is a frequent issue that can typically be traced back to reagent activity, reaction conditions, or the presence of inhibitors.[1] A systematic approach is essential for diagnosis.

Potential Causes & Solutions:

  • Base Inactivity or Insufficient Strength: The MIRC reaction requires the quantitative formation of an enolate from ethyl cyanoacetate. If the base is weak or degraded, this initial deprotonation will be incomplete, stalling the reaction.[2]

    • Solution: Use a strong base such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is fresh, has been stored under inert gas, and is not expired. For solid bases, grinding them into a fine powder before use can increase surface area and reactivity.

  • Phase-Transfer Catalyst (PTC) Inefficiency: In liquid-liquid or solid-liquid PTC systems, the catalyst is crucial for transporting the enolate into the organic phase to react.

    • Solution: Verify the integrity and purity of your chiral PTC (e.g., a Cinchona alkaloid-derived quaternary ammonium salt).[4] Ensure you are using the correct catalyst loading, typically between 2-10 mol%. In some cases, switching to a different class of PTC, such as a cyclopropenium ion-based catalyst, may be beneficial.[5][6]

  • Presence of Water or Protic Impurities: Protic impurities like water or residual ethanol in the solvent will quench the enolate intermediate, halting the catalytic cycle.

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[1]

  • Sub-Optimal Reaction Temperature: The reaction rate is highly sensitive to temperature.

    • Solution: While lower temperatures often favor higher diastereoselectivity, they can also decrease the reaction rate. If conversion is low, consider a controlled, incremental increase in temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between rate and selectivity.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield Observed CheckBase Verify Base Activity & Stoichiometry (Fresh t-BuOK or Cs2CO3?) Start->CheckBase CheckConditions Confirm Anhydrous Conditions (Dry Solvents/Glassware, Inert Gas?) CheckBase->CheckConditions Base OK Reassess Re-evaluate Strategy (Different base/catalyst?) CheckBase->Reassess Base Issue CheckCatalyst Assess PTC Integrity & Loading (2-10 mol%?) CheckConditions->CheckCatalyst Conditions Dry CheckConditions->Reassess Moisture Present CheckTemp Evaluate Reaction Temperature (Too low?) CheckCatalyst->CheckTemp Catalyst OK CheckCatalyst->Reassess Catalyst Issue OptimizeTemp Incrementally Increase Temperature (Monitor by TLC/LC-MS) CheckTemp->OptimizeTemp Temp is Low CheckTemp->Reassess Temp OK, Still No Rxn Result Improved Yield OptimizeTemp->Result Reassess->Start

Caption: A systematic workflow for diagnosing and resolving low product yield.

Issue 2: Poor Diastereoselectivity (Formation of cis-Isomers or (1S,2S)-trans Isomer)

Q: My reaction produces a mixture of diastereomers with a low ratio of the desired (1R,2R)-trans product. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in cyclopropanation is a common challenge and is critically dependent on the interplay between the substrate, catalyst, and reaction conditions.[7] The formation of the thermodynamically favored trans product is typical, but kinetic factors can lead to mixtures.

Key Factors Influencing Diastereoselectivity:

ParameterImpact on SelectivityRecommended Action
Chiral Catalyst The catalyst's chiral environment dictates the facial selectivity of the attack on the Michael acceptor, directly influencing the final stereochemistry.Screen different chiral phase-transfer catalysts. Cinchona alkaloid derivatives with a free hydroxyl group can act as bifunctional catalysts, improving organization in the transition state.[4]
Solvent Polarity Solvent can influence the aggregation state of the ion pairs and the tightness of the transition state.Test a range of anhydrous solvents. Non-polar solvents like toluene or dichloromethane (DCM) often provide better selectivity than polar aprotic solvents like DMF or acetonitrile.
Temperature Lower temperatures increase the energy difference between the diastereomeric transition states, typically leading to higher selectivity.Run the reaction at 0 °C or below (-20 °C, -40 °C). Be aware that this will likely decrease the reaction rate, requiring longer reaction times.
Base/Counter-ion The size and nature of the base's counter-ion (e.g., K⁺, Cs⁺) can affect the geometry of the enolate and its interaction with the catalyst.Cesium carbonate (Cs₂CO₃) is often effective as its large cation can lead to looser ion pairing and allow the chiral catalyst to exert greater control.[3]
Conceptual View of Stereocontrol

The chiral PTC creates a specific three-dimensional environment. The ethyl cyanoacetate enolate and the Michael acceptor (e.g., an α,β-unsaturated halide) are brought together within this chiral pocket. Steric and electronic interactions favor one transition state geometry over others, leading to the preferential formation of one diastereomer.

Stereocontrol cluster_0 Chiral PTC Environment TS1 Transition State A (Favored) Product_R (1R,2R) Product (Major) TS1->Product_R k_fast TS2 Transition State B (Disfavored) Product_S Other Diastereomers (Minor) TS2->Product_S k_slow Reagents Enolate + Michael Acceptor Reagents->TS1 Low ΔG‡ Reagents->TS2 High ΔG‡

Caption: Lowering activation energy (ΔG‡) for one transition state leads to the major product.

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized the product, but I am struggling to separate the (1R,2R) diastereomer from the other isomers. What are the best purification strategies?

A: The similar polarity of cyclopropane diastereomers can make them challenging to separate by standard flash column chromatography.

Recommended Purification Techniques:

  • High-Performance Flash Chromatography: Use a high-resolution silica gel (e.g., smaller particle size) and a shallow solvent gradient. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, hexane/DCM, toluene/acetone) is recommended.

  • Crystallization-Induced Diastereomer Transformation (CIDT): If one diastereomer is prone to crystallization, this can be a powerful technique. In some cases, the stereocenters of donor-acceptor cyclopropanes can be epimerized under acidic or basic conditions. By setting up conditions where the desired diastereomer is the least soluble and crystallizes out, the equilibrium can be driven towards its formation, improving both purity and overall yield.[8]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is an excellent method for separating stereoisomers and is often more effective than HPLC for preparative scale separations of cyclopropane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the asymmetric Michael-Initiated Ring-Closure (MIRC) reaction for this synthesis?

A1: The MIRC reaction is a powerful C-C bond-forming strategy that proceeds in two main steps:

  • Michael Addition: A base deprotonates ethyl cyanoacetate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electron-deficient alkene (the Michael acceptor, e.g., 2-chloroacrylonitrile) in a conjugate addition.

  • Intramolecular Ring Closure: The resulting intermediate undergoes an intramolecular Sₙ2 reaction. The newly formed carbanion displaces a leaving group (e.g., a halide) on the adjacent carbon, forming the three-membered cyclopropane ring. The stereochemistry is set during these concerted or near-concerted steps, under the influence of the chiral catalyst.[4]

Q2: Why are Cinchona alkaloid-based catalysts so effective for this transformation?

A2: Cinchona alkaloid-derived catalysts, such as those derived from quinine or quinidine, are often "bifunctional." They possess a quaternary ammonium salt moiety that functions as the phase-transfer agent. Additionally, they have a hydroxyl group at the C9 position. This -OH group can form a hydrogen bond with the enolate or the Michael acceptor, creating a more rigid and organized transition state. This dual interaction enhances both reactivity and stereocontrol.[4]

Q3: Can I use a metal-catalyzed cyclopropanation (e.g., with a diazo compound) instead?

A3: Yes, metal-catalyzed cyclopropanation using ethyl diazoacetate is another major pathway to synthesize cyclopropanes.[9] Catalysts based on rhodium, copper, or engineered enzymes can be highly effective.[10][11] However, this approach has its own challenges:

  • Safety: Diazo compounds are energetic and potentially explosive, requiring careful handling.[10][12]

  • Selectivity: Controlling both diastereoselectivity (cis/trans) and enantioselectivity requires a carefully selected and often expensive chiral ligand or biocatalyst.[11][13]

  • Substrate Scope: The efficiency can be sensitive to the electronic properties of the alkene.

For the synthesis of this compound, the MIRC approach is often preferred in industrial settings due to its operational simplicity and avoidance of highly hazardous diazo reagents.

Optimized Experimental Protocol: Asymmetric MIRC Synthesis

This protocol provides a robust starting point for the synthesis. Optimization of temperature, concentration, and reaction time may be necessary for your specific setup.

Materials:

  • 2-Chloroacrylonitrile (Michael Acceptor)

  • Ethyl cyanoacetate

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • (DHQD)₂PHAL (or other suitable Cinchona-derived catalyst)

  • Toluene, anhydrous

  • Saturated aq. NH₄Cl solution

  • Brine

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add cesium carbonate (2.0 eq.) and the chiral phase-transfer catalyst (0.05 eq.). Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add anhydrous toluene via syringe. Cool the resulting suspension to the desired temperature (e.g., -20 °C) using a cryo-cooler or a dry ice/acetone bath.

  • Add ethyl cyanoacetate (1.0 eq.) dropwise via syringe. Stir the mixture for 10 minutes.

  • Add 2-chloroacrylonitrile (1.1 eq.) dropwise over 20-30 minutes. A color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction may take 12-48 hours.

  • Workup: Once the reaction is complete, quench by slowly adding pre-chilled saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

References

  • BenchChem. (2025).
  • Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202303032. Available from: [Link]

  • (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed.
  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry, 21(20), 7365-8. Available from: [Link]

  • BenchChem. (2025).
  • (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society.
  • (2011). Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts. PubMed. Available from: [Link]

  • Gao, J., Woolley, F. R., & Zingaro, R. A. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry, 3, 2126. Available from: [Link]

  • (2020). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed. Available from: [Link]

  • BenchChem. (2025). Troubleshooting cyclopropanation reactions for aminobenzoic acids. Benchchem.
  • (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society.
  • (2023). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)
  • (1990). Synthesis of optically active cis- and trans-1,2-disubstituted cyclopropane derivatives by the Simmons-Smith reaction of allyl alcohol derivatives derived from (R)-2,3-O-isopropylideneglyceraldehyde. The Journal of Organic Chemistry.
  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed. Available from: [Link]

  • (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PubMed. Available from: [Link]

  • (2025). Cyclopropanation of olefins with ethyl nitroacetate, in the presence of PIDA and a base..
  • (2012). Attempted alkylations with cyclopropanes under phase-transfer catalysis.
  • (2012).
  • MedChemExpress. cis-ethyl (1R,2S)
  • Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. Available from: [Link]

  • (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • (2019). 11.3.
  • Kim, M. J., Wang, D. J., Targos, K., Garcia, U. A., Harris, A. F., Guzei, I. A., & Wickens, Z. K. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • (2018).
  • Wikipedia.
  • PrepChem.com.
  • Macmillan Group. (2003).
  • University of Rochester. (2021).
  • BenchChem. (2025).
  • (2020). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate.
  • University of Rochester. (2016).
  • (1999). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed.
  • (2016). Optimizing cyanobacterial product synthesis: Meeting the challenges. PubMed.
  • (2024).
  • (1980). Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.

Sources

Technical Support Center: Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are working with this critical chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high chemical and enantiomeric purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process. The solutions provided are based on established chemical principles and validated methodologies.

Question 1: My final product has low diastereomeric purity. How can I effectively remove the cis-isomers?

Answer: This is a frequent challenge, as the synthesis of cyclopropanes often yields a mixture of cis and trans diastereomers. The removal of the undesired cis-isomers, such as ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, is critical. The most effective methods leverage the differences in physical properties between the diastereomers.

Root Cause Analysis: The cis and trans isomers have different dipole moments and steric profiles, which results in distinct physical properties like boiling points and affinities for stationary phases. The trans isomer is generally more crystalline and often has a different polarity compared to the cis isomer.

Recommended Actions:

  • Fractional Distillation (For large-scale >100 g): This is often the first and most economical step for bulk removal of the cis-isomer. Due to their different boiling points, a careful fractional distillation under reduced pressure can significantly enrich the desired trans-isomer.

    • Protocol: Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Pressure: Maintain a stable vacuum (e.g., 0.5-2 mmHg).

    • Monitoring: Collect small fractions and analyze each by GC or ¹H NMR to determine the cis/trans ratio before combining the enriched fractions.

  • Flash Column Chromatography (For lab-scale <100 g): This is the most common method for achieving high diastereomeric purity on a laboratory scale.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A non-polar/polar solvent system is effective. Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). The trans-isomer typically elutes first due to its lower polarity.

    • Optimization: Perform a TLC analysis first to determine the optimal solvent system that gives the best separation (ΔRf) between the two spots.

Question 2: I'm struggling to achieve >99% enantiomeric excess (e.e.). What purification strategy should I use to remove the (1S,2S)-enantiomer?

Answer: Achieving high enantiomeric excess requires a chiral separation technique, as enantiomers have identical physical properties in a non-chiral environment. The choice of method depends on the scale of your purification.

Recommended Actions:

  • Chiral Preparative HPLC/SFC (Supercritical Fluid Chromatography): This is the gold standard for obtaining high enantiomeric purity, especially for reference standards or small-scale synthesis. SFC is often preferred as it is faster, uses less organic solvent, and can be more efficient.

    • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns like Chiralcel OD (cellulose-based) or Chiralpak AD and IC (amylose-based) are excellent starting points.

    • Mobile Phase: For HPLC, typical mobile phases are hexane/isopropanol or hexane/ethanol mixtures. For SFC, supercritical CO₂ with a co-solvent like methanol or isopropanol is used.

    • Workflow:

      • Analytical Method Development: First, develop an analytical method on a chiral column to confirm you can resolve the two enantiomers.

      • Scale-Up: Once baseline separation is achieved, scale up to a preparative column with the same stationary phase, adjusting the flow rate and sample loading.

    Table 1: Example Chiral SFC Screening Conditions

ParameterCondition ACondition BCondition C
Column Chiralpak ICChiralcel OD-HChiralpak AD-H
Mobile Phase 85% CO₂, 15% Methanol90% CO₂, 10% Isopropanol80% CO₂, 20% Ethanol
Flow Rate 3 mL/min3 mL/min3 mL/min
Detection UV at 210 nmUV at 210 nmUV at 210 nm
  • Enzymatic Kinetic Resolution: This is an advanced technique where an enzyme selectively reacts with one enantiomer, leaving the other one unreacted and thus purified. For instance, a lipase could be used to selectively hydrolyze the (1S,2S)-ester, allowing for the separation of the remaining, unreacted (1R,2R)-ester from the resulting carboxylic acid. This method is highly effective but requires significant process development.

Question 3: My purified product is a colorless oil, but the literature reports a solid. How can I induce crystallization?

Answer: It is common for highly pure, low-melting compounds to exist as supercooled oils. The presence of even minor impurities can inhibit crystallization. The goal is to create conditions that favor the formation of a stable crystal lattice.

Recommended Actions:

  • Purity Check: First, ensure your material is of high chemical and diastereomeric purity (>98%). Impurities are the most common reason for crystallization failure. Re-purify via column chromatography if necessary.

  • Recrystallization Protocol:

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. A good starting point is a mixture of a non-polar solvent and a slightly more polar one.

    • Recommended System: A mixture of isopropanol and hexanes or diethyl ether and hexanes often works well.

    • Step-by-Step Procedure:

      • Dissolve the oil in a minimal amount of the more soluble solvent (e.g., isopropanol or diethyl ether) at room temperature.

      • Slowly add the anti-solvent (hexanes) dropwise until the solution becomes faintly cloudy (turbid).

      • Add one or two drops of the soluble solvent to make it clear again.

      • Stopper the flask and place it in a refrigerator (4 °C), and then transfer to a freezer (-20 °C) for several hours to overnight.

    • Seeding: If you have a small crystal of the desired product, add a single seed crystal to the solution after adding the anti-solvent to provide a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Diagram 1: Crystallization Troubleshooting Flowchart

graph TD; A[Start: Purified Oil] --> B{Purity >98%?}; B -- No --> C[Re-purify via Chromatography]; C --> A; B -- Yes --> D[Select Solvent System e.g., IPA/Hexane]; D --> E{Dissolve in Min. IPA}; E --> F{Add Hexane until Turbid}; F --> G{Clarify with 1-2 drops IPA}; G --> H{Cool Slowly: 4°C then -20°C}; H --> I{Crystals Form?}; I -- No --> J[Try Seeding or Scratching]; J --> H; I -- Yes --> K[Isolate via Filtration]; K --> L[End: Crystalline Product];

Caption: Decision workflow for inducing crystallization.

Frequently Asked Questions (FAQs)

Question 1: What are the expected analytical signatures (NMR, GC-MS) for the pure this compound?

Answer: Verifying the identity and purity of your final product is crucial.

  • ¹H NMR (in CDCl₃): The key diagnostic signals are the cyclopropyl protons. For the trans isomer, you will observe four distinct multiplets in the region of approximately 1.40-2.10 ppm. The coupling constants (J-values) between the cyclopropyl protons are characteristic; trans couplings are typically smaller (around 4-6 Hz) than cis couplings (around 7-9 Hz). The ethyl ester will show a triplet around 1.30 ppm and a quartet around 4.20 ppm.

  • ¹³C NMR (in CDCl₃): Expect signals for the cyano group (CN) around 118-120 ppm, the carbonyl carbon (C=O) around 168-170 ppm, and the ethyl group carbons around 14 ppm and 62 ppm. The cyclopropyl carbons will appear in the upfield region of 15-25 ppm.

  • GC-MS (EI): The compound may not show a strong molecular ion peak due to fragmentation. Expect to see characteristic fragments corresponding to the loss of the ethoxy group (-45 Da) or the entire ester group. The primary use of GC is to assess chemical purity and determine the cis/trans ratio. A chiral GC column can also be used to determine enantiomeric excess.

Question 2: What is the best way to store the purified compound?

Answer: this compound is an ester with a reactive cyano group. To prevent degradation, it should be stored under controlled conditions.

  • Temperature: Store at low temperatures, preferably at -20 °C for long-term storage. For routine lab use, 4 °C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis from atmospheric moisture and oxidation.

  • Container: Use a well-sealed amber glass vial to protect it from light.

Question 3: Can I use this compound directly after column chromatography, or is recrystallization necessary?

Answer: This depends entirely on the requirements of your next synthetic step.

  • For most applications: If the subsequent reaction is robust and not sensitive to trace impurities, material that is >98% pure by GC and NMR after column chromatography is often sufficient.

  • For sensitive reactions: If you are performing a reaction that is sensitive to catalysts, requires precise stoichiometry, or if the product is a pharmaceutical active ingredient, a final recrystallization or distillation step is highly recommended. This final step removes non-volatile impurities from the silica gel and ensures the highest possible purity and crystallinity, which can be important for reaction kinetics and solid-state properties.

Diagram 2: Purification Strategy Decision Tree

G

Caption: Selecting the right purification path.

References

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of 2,2-dimethyl-1,3-dioxolane-4-methanol and its 2-substituted analogues. The Journal of Organic Chemistry, 52(22), 5079–5082. [Link]

Technical Support Center: Optimization of Catalytic Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Cyclopropanation Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing cyclopropane rings—a critical motif in numerous pharmaceuticals and bioactive molecules.[1] Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common experimental hurdles, enhance reaction yields, and achieve desired stereoselectivity.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during cyclopropanation experiments, offering a systematic approach to problem-solving based on causal relationships.

Issue 1: Low Yield or Incomplete Conversion

Low product yield is one of the most common challenges. The root cause often lies in the activity of the reagents or the stability of the catalytic system.

Q1: My Simmons-Smith cyclopropanation is sluggish and gives low conversion. What should I investigate first?

A1: The primary suspect in a poorly performing Simmons-Smith reaction is the activity of the organozinc carbenoid reagent.[2][3] Here’s a prioritized checklist:

  • Zinc Activation: For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active.[4] Inadequate activation leads to inefficient formation of the carbenoid. Consider using ultrasound to enhance the activation of the zinc surface.[2]

  • Reagent Quality: The purity of diiodomethane is critical. Use freshly distilled diiodomethane to avoid impurities that can inhibit the reaction.[3]

  • Anhydrous Conditions: The Simmons-Smith reaction is highly sensitive to moisture.[3] Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Alternative Reagents: If issues persist, consider using the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification, which often provide more reproducible results and can be more reactive.[3][5]

  • Reaction Temperature: While the reaction is often started at 0 °C, a stalled reaction may benefit from slowly warming to room temperature. However, be cautious, as higher temperatures can sometimes promote side reactions.[3]

Q2: My rhodium-catalyzed reaction with a diazo compound is resulting in a low yield of the cyclopropane product. What are the key parameters to optimize?

A2: For rhodium-catalyzed systems, yield issues are often linked to the stability and delivery of the diazo compound and the catalyst's efficacy.

  • Slow Addition of Diazo Compound: Diazo compounds, particularly ethyl diazoacetate (EDA), are prone to dimerization and other side reactions if their concentration in the reaction mixture becomes too high.[4][6] It is crucial to use a syringe pump for the slow, controlled addition of the diazo compound over several hours.[4][7]

  • Purity of Diazo Compound: Impurities, especially acidic ones, can accelerate the decomposition of the diazo reagent.[4] Ensure your diazo compound is of high purity.

  • Catalyst Choice and Loading: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a robust and common catalyst, some substrates may benefit from other rhodium(II) carboxylates like rhodium(II) triphenylacetate (Rh₂(TPA)₄) or rhodium(II) pivalate (Rh₂(OPiv)₄).[8][9] If the reaction is slow, incrementally increasing the catalyst loading from a typical 0.5-1 mol% up to 5 mol% can improve conversion.[4][10]

  • Alkene Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic metal carbene.[4] For electron-deficient alkenes, you may need to switch to a different catalytic system. For instance, iron- and cobalt-based catalysts have shown promise for cyclopropanating electron-deficient olefins.[11][12]

Q3: I am using an iron-based catalyst and observing rapid catalyst deactivation. What could be the cause?

A3: Iron catalysts can be susceptible to deactivation through several pathways.

  • Olefin Polymerization: Some reaction conditions can lead to the polymerization of the alkene substrate on the surface of heterogeneous iron catalysts, causing fouling and loss of activity.[13] If you suspect this, reactivating the catalyst via an oxidative treatment (e.g., with a dilute hydrogen peroxide solution) may restore its function.[13]

  • Metal Leaching: For heterogeneous catalysts, verify that the metal is not leaching into the solution, which would reduce the number of active sites. Analysis of the reaction solution by ICP can quantify the extent of leaching.[13][14]

  • Air and Moisture Sensitivity: Like many transition metal catalysts, iron complexes can be sensitive to air and moisture. Maintaining strict anhydrous and inert conditions is essential.[4]

Issue 2: Poor Stereoselectivity (Diastereo- and Enantioselectivity)

Controlling the three-dimensional arrangement of the newly formed cyclopropane ring is paramount, especially in pharmaceutical synthesis.

Q4: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A4: Diastereoselectivity in cyclopropanation is governed by steric and electronic interactions during the carbene transfer step.

  • Steric Hindrance: The carbene will typically add to the less sterically hindered face of the alkene.[5] You can influence this by modifying the steric bulk of either the substrate or the catalyst's ligands. Bulky ligands on the metal catalyst can create a more discriminating chiral environment.[4]

  • Directing Groups: The presence of a hydroxyl group or other coordinating functional group (e.g., ether, amide) proximal to the double bond can dramatically influence diastereoselectivity, particularly in Simmons-Smith reactions.[5][15] The zinc reagent coordinates to the heteroatom, directing the carbene delivery to the same face.[2][5]

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the transition state geometry. A screen of non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) versus coordinating solvents (e.g., THF, ether) can reveal an optimal medium for diastereoselectivity.[16][17] For example, in some Simmons-Smith reactions, using ether as a solvent can decrease the diastereomeric ratio compared to dichloromethane.[16]

  • Temperature: Lowering the reaction temperature often enhances selectivity by making the reaction more sensitive to the small energy differences between the diastereomeric transition states.[3]

Q5: I am struggling to achieve high enantiomeric excess (ee) in my asymmetric cyclopropanation. What are the most critical factors?

A5: Achieving high enantioselectivity is a multi-parameter optimization problem where the chiral ligand is the central element.

  • Chiral Ligand Screening: This is the most critical factor. The ligand's structure dictates the chiral environment around the metal center. It is often necessary to screen a library of ligands (e.g., Box, Pybox, chiral porphyrins) to find the best match for your specific substrate and diazo reagent.[4][18]

  • Catalyst-Substrate Matching: There is no universal chiral catalyst. A catalyst that is highly effective for one class of olefins may perform poorly for another.[4] For example, with rhodium catalysts, the electronic properties of the aryldiazoacetate can significantly influence enantioselectivity, requiring careful catalyst selection.[10]

  • Solvent Effects: Solvent choice can have a profound impact on enantioselectivity. Non-polar solvents like hexanes or dichloromethane often give different results than more polar or coordinating solvents.[19] In some cases, highly polar or fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically enhance enantioselectivity by modulating catalyst activity and preventing side reactions.[20]

  • Slow Addition Rate: In asymmetric reactions, maintaining a very low concentration of the diazo compound via slow addition is not only crucial for yield but also for enantioselectivity. It ensures that the reaction proceeds through the well-defined chiral catalytic cycle rather than through non-selective background reactions.

  • Temperature Reduction: As with diastereoselectivity, lowering the reaction temperature is a standard strategy to improve enantiomeric excess.[4]

Part 2: Frequently Asked Questions (FAQs)

Q6: What is the best way to monitor the progress of my cyclopropanation reaction?

A6: The choice of monitoring technique depends on the specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of the starting material (alkene) and the formation of the product. Staining may be required if the compounds are not UV-active.[7][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds, providing information on conversion and the presence of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantitative monitoring. By taking aliquots from the reaction mixture and adding an internal standard, you can accurately determine the conversion to product over time.[22][23]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the diastereomeric ratio and enantiomeric excess (using a chiral column) of the product.[24]

Q7: My diazo compound appears to be decomposing before it can react. How can I handle it more effectively?

A7: Diazo compounds are energetic and potentially explosive, requiring careful handling.[1]

  • Storage: Store diazo compounds in a freezer, protected from light.

  • Avoid Trace Acid: Glassware should be meticulously cleaned and dried, as acid traces can catalyze decomposition.

  • Slow Addition: As mentioned previously, use a syringe pump for slow addition to keep the instantaneous concentration low.[4]

  • In Situ Generation: For particularly unstable diazo compounds, consider protocols where they are generated in situ under the reaction conditions, avoiding isolation.[1]

Q8: I need to scale up my optimized cyclopropanation reaction. What new challenges should I anticipate?

A8: Scaling up a reaction from the lab bench to a larger scale introduces new variables, primarily related to mass and heat transfer.[25][26]

  • Heat Transfer: Cyclopropanation reactions, especially with diazo compounds, can be highly exothermic. A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 10 L reactor because the surface-area-to-volume ratio decreases dramatically, making heat dissipation less efficient.[25] Ensure you have adequate cooling capacity and consider a semi-batch process where one reagent is added slowly to control the rate of heat generation.[26]

  • Mixing: Efficient stirring is crucial. Inadequate mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions and reducing yield and selectivity.

  • Addition Rates: The "slow addition" on a lab scale needs to be carefully recalculated for the larger volume to maintain the same low concentration profile of the limiting reagent.

Q9: How do I choose the right solvent for my reaction?

A9: Solvent selection is a critical optimization parameter that influences solubility, catalyst activity, and selectivity. A solvent screening is often the best approach.

Solvent ClassExamplesTypical Use & Considerations
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Commonly used, good for solubilizing many substrates and catalysts. Generally non-coordinating.[15]
Aromatic Toluene, Benzene, XylenesNon-coordinating, can be run at higher temperatures if needed.[14]
Ethers Diethyl ether, Tetrahydrofuran (THF)Coordinating solvents that can sometimes decrease reaction rates in Simmons-Smith reactions but may be beneficial for catalyst stability in other systems.[15]
Hydrocarbons Hexanes, PentaneVery non-polar, often used in highly selective asymmetric reactions.[16]
Fluorinated 2,2,2-Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)Can promote catalyst activity and selectivity through unique solvent-catalyst interactions.[20][27]

Table 1: General guide for solvent selection in catalytic cyclopropanation.

Part 3: Methodologies & Visualizations

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol provides a representative example for the cyclopropanation of styrene with ethyl diazoacetate (EDA) using Rh₂(OAc)₄.

Materials:

  • Styrene (1.0 mmol, 1.0 equiv)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 mmol, 1 mol%)

  • Ethyl diazoacetate (EDA, 1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂, ~10 mL)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • Reaction Setup: Add styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.

  • Prepare Diazo Solution: In a separate oven-dried flask, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Slow Addition: Draw the EDA solution into a syringe and place it on a syringe pump. Insert the needle through the septum of the reaction flask.

  • Reaction: Begin slow addition of the EDA solution to the stirred reaction mixture over 4-8 hours at room temperature.[7]

  • Monitoring: Monitor the reaction by TLC until the styrene is consumed.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the cyclopropane product.[7]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a rhodium(II)-catalyzed cyclopropanation.[7][28]

CatalyticCycle Fig. 1: Rhodium-Catalyzed Cyclopropanation Cycle Catalyst Rh₂(L)₄ Product Cyclopropane Carbene Rh-Carbene Intermediate [Rh₂(L)₄]=CHR Catalyst->Carbene + R-CHN₂ Diazo R-CHN₂ Diazo->Catalyst Alkene Alkene Alkene->Carbene N2 N₂ Carbene->Catalyst Regeneration Carbene->Product + Alkene Carbene->N2 - N₂

Fig. 1: Rhodium-Catalyzed Cyclopropanation Cycle

The cycle begins with the reaction of the Rh(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, releasing nitrogen gas.[28] This electrophilic carbene then reacts with the alkene in a concerted step to form the cyclopropane ring, regenerating the catalyst for the next cycle.[7][28]

Troubleshooting Decision Workflow

When faced with a problematic reaction, a structured approach is most effective.

TroubleshootingWorkflow Start Problematic Cyclopropanation CheckYield Low Yield / No Reaction? Start->CheckYield CheckStereo Poor Stereoselectivity? CheckYield->CheckStereo No CheckReagents 1. Check Reagent Purity & Activity - Fresh Diazo? - Activated Zinc? CheckYield->CheckReagents Yes CheckTemp 1. Lower Reaction Temperature CheckStereo->CheckTemp Yes Success Optimized Reaction CheckStereo->Success No YieldPath Yes CheckConditions 2. Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temp? CheckReagents->CheckConditions OptimizeAddition 3. Optimize Diazo Addition - Use Syringe Pump? - Slower Rate? CheckConditions->OptimizeAddition CheckCatalyst 4. Evaluate Catalyst - Increase Loading? - Try Different Ligands/Metal? OptimizeAddition->CheckCatalyst CheckCatalyst->Success StereoPath Yes CheckSolvent 2. Screen Solvents (Polar vs. Non-polar) CheckTemp->CheckSolvent CheckLigand 3. Screen Chiral Ligands (Key for Enantioselectivity) CheckSolvent->CheckLigand CheckSubstrate 4. Assess Substrate Effects - Steric Hindrance? - Directing Groups? CheckLigand->CheckSubstrate CheckSubstrate->Success

Fig. 2: Decision Workflow for Reaction Optimization

References

  • ResearchGate. (n.d.). Analysis of reaction products from the cyclopropanation process. [Link]

  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Dong, G. et al. (2026). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO. Journal of the American Chemical Society. [Link]

  • Emory University. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • University of South Florida. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Tesi di dottorato. (n.d.). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. [Link]

  • ResearchGate. (2025). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. [Link]

  • Davies, H. M. L. et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • AIR Unimi. (n.d.). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. [Link]

  • Davies, H. M. L. et al. (2010). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. NIH Public Access. [Link]

  • Kumar, A. et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Serra, E. et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. European Journal of Lipid Science and Technology. [Link]

  • Maxwell, J. L. et al. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science. [Link]

  • Hodgson, D. M. et al. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sigman, M. S. et al. (2019). Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions. Angewandte Chemie. [Link]

  • Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. [Link]

  • Charette, A. B. et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Sibi, M. P. et al. (2020). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. [Link]

  • Feringa, B. L. et al. (2019). Copper-Catalyzed Enantioselective Allyl–Allyl Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Kiełbasiński, P. et al. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules. [Link]

  • iPRD. (2021). Problems that can occur during scale-up of catalytic reactions: Part 2. YouTube. [Link]

  • Charette, A. B. et al. (2015). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters. [Link]

  • iPRD. (2021). Problems that can occur during scale-up of catalytic reactions: Part 1. YouTube. [Link]

  • Wang, J. et al. (2021). Copper(I)-Catalyzed Enyne Oxidation/Cyclopropanation: Divergent and Enantioselective Synthesis of Cyclopropanes. Organic Letters. [Link]

  • Zhang, M. et al. (2024). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. Chemical Science. [Link]

  • ResearchGate. (n.d.). Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds. [Link]

  • Mono Mole. (2019). Monitoring the progress of a reaction. [Link]

  • Hartwig, J. F. et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]

  • Dydio, P. et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Communications. [Link]

  • Fokin, V. V. et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?. [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions for the cyclopropanation of methylacrylate with EDA. [Link]

  • Sibi, M. P. et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Chiral Resolution of Cyanocyclopropane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral resolution of cyanocyclopropane esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these unique stereoisomers. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common challenges encountered during high-performance liquid chromatography (HPLC) experiments.

Troubleshooting Guide: Common Issues and Solutions

Poor or No Enantiomeric Resolution

Question: I am injecting my racemic mixture of a cyanocyclopropane ester, but I am seeing only a single peak or a barely separated shoulder. What are the likely causes and how can I improve the resolution?

Answer: Achieving baseline resolution for the enantiomers of cyanocyclopropane esters can be challenging due to their rigid structure and the subtle differences between the stereoisomers.[1][2] Poor resolution is typically a result of suboptimal selection of the chiral stationary phase (CSP) or an inappropriate mobile phase composition.

Causality and Experimental Choices: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP, forming transient diastereomeric complexes.[3][4] For cyanocyclopropane esters, the key is to maximize the differences in the stability of these complexes.

Systematic Troubleshooting Protocol:

  • Re-evaluate Your Chiral Stationary Phase (CSP):

    • Polysaccharide-Based CSPs: These are often the first choice for a wide range of chiral compounds.[4][5] Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are known to be effective for separating cyclopropane derivatives.[6] If you are using one type (e.g., cellulose-based), consider screening a column with the other polysaccharide backbone (amylose-based), as their chiral recognition mechanisms can be complementary.[7][8]

    • Pirkle-Type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4][9] If your cyanocyclopropane ester has aromatic moieties, a Pirkle-type column could be a viable alternative.[9]

  • Optimize the Mobile Phase:

    • Normal-Phase vs. Reversed-Phase: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water) chromatography is critical.[10] Polysaccharide CSPs can often be used in both modes, and switching from one to the other can dramatically alter selectivity.[7] For many cyclopropane derivatives, normal-phase conditions with hexane and an alcohol modifier (like isopropanol or ethanol) provide good results.[6][11]

    • Alcohol Modifier: In normal-phase mode, the type and concentration of the alcohol modifier are crucial. If you are using isopropanol, try switching to ethanol or vice-versa. Vary the concentration of the alcohol; a lower concentration generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Additives: For acidic or basic impurities that might interfere with the separation, or if the analyte itself has ionizable groups, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can improve peak shape and resolution.[12][13]

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Poor Peak Shape (Tailing or Fronting)

Question: My enantiomers are separated, but the peaks are tailing badly, which is affecting the accuracy of my quantification. What should I do?

Answer: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the sample solvent or mobile phase.

Causality and Experimental Choices: Peak tailing can be caused by interactions with acidic silanol groups on the silica support, sample solvent incompatibility, or column overload. Fronting is less common but can occur with column overload or temperature mismatches.

Systematic Troubleshooting Protocol:

  • Check for Sample Solvent Effects:

    • The sample should ideally be dissolved in the mobile phase.[14] If the sample solvent is stronger than the mobile phase, it can cause peak distortion. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

  • Use Mobile Phase Additives:

    • If your cyanocyclopropane ester has any basic functionalities, residual acidic silanols on the CSP can cause tailing. Adding a small amount of a basic modifier like DEA (0.1%) can mask these sites and improve peak shape.[13] Conversely, for acidic analytes, an acidic modifier like TFA or acetic acid can be beneficial.[13]

  • Reduce Injection Volume/Concentration:

    • Injecting too much sample can lead to column overload and cause both tailing and fronting. Try reducing the injection volume or diluting your sample.

  • Column Health:

    • A deteriorating column can also lead to poor peak shape. If the column is old or has been used with harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the chiral resolution of cyanocyclopropane esters?

A1: Temperature is a critical but complex parameter in chiral chromatography.[10] Lowering the temperature generally improves resolution by enhancing the stability of the transient diastereomeric complexes, leading to greater selectivity.[15] However, this is not always the case, and in some instances, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[16][17] It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your specific separation.[10]

Parameter Effect of Decreasing Temperature Effect of Increasing Temperature
Resolution (Rs) Generally increasesGenerally decreases (but can sometimes improve)
Retention Time (tR) IncreasesDecreases
Peak Width May increaseMay decrease (improving efficiency)
Backpressure IncreasesDecreases

Q2: What is the recommended starting point for method development for a novel cyanocyclopropane ester?

A2: A good starting point is to use a polysaccharide-based CSP, such as one with an amylose or cellulose backbone.[18] Begin with a normal-phase mobile phase, for instance, a 90:10 (v/v) mixture of n-hexane and isopropanol, at a flow rate of 1.0 mL/min for a standard 4.6 mm I.D. column.[14] From there, you can adjust the ratio of hexane to alcohol to optimize retention and resolution.

Initial Method Development Strategy

Caption: A recommended starting strategy for chiral method development.

Q3: Can I invert the elution order of the enantiomers?

A3: Yes, inverting the elution order is possible and can be advantageous, especially when quantifying a minor enantiomer that elutes on the tail of the major one. There are a few ways to achieve this:

  • Use a CSP with the Opposite Chirality: Some Pirkle-type columns are available with both (R) and (S) configurations of the chiral selector, which will reverse the elution order.[9]

  • Change the Mobile Phase or Temperature: In some cases, changing the alcohol modifier (e.g., from isopropanol to ethanol) or significantly altering the column temperature can cause a reversal in elution order.[7][16]

Q4: My sample preparation involves derivatization. How might this impact the chiral separation?

A4: Derivatization is a technique sometimes used to introduce a chromophore for UV detection or to enhance the interaction with the CSP.[14] While it can be a powerful tool, it also changes the structure of the analyte. The success of the chiral separation will then depend on the nature of the derivative. If direct separation of the underivatized ester is proving difficult, derivatization to form an amide or another ester with a group that enhances chiral recognition (e.g., a dinitrophenyl group) could be a valid strategy. However, this adds a step to the sample preparation and must be carefully validated.[19]

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Enantiomeric separation of cyclopropane derivatives on a polysaccharide-based chiral stationary phase. ResearchGate. [Link]

  • Enantioselective GC and HPLC analysis of cyclopropane derivatives. Chemical Institute of Canada. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]

  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. [Link]

  • IMPORTANCE OF CHIRALITY AND CHIRAL CHROMATOGRAPHY IN PHARMACEUTICAL INDUSTRY : A DETAILED STUDY. ResearchGate. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Current Trends in Chiral Chromatography. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • HPLC manual (for chiral HPLC analysis). chem-station.com. [Link]

  • Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane. YouTube. [Link]

  • Preparation of novel chiral stationary phases based on chiral metal-organic cages enable extensive HPLC enantioseparation. PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. National Institutes of Health. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Chromatography Today. [Link]

  • The number of stereoisomers possible for 1,2-dimethyl cyclopropane. YouTube. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. ResearchGate. [Link]

  • Gas chromatographic enantioseparation of unfunctionalized chiral alkanes: a challenge in separation science (overview, state of the art, and perspectives). PubMed. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • HPLC method for enantioselective analysis of cloprostenol. PubMed. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high chemical and stereochemical purity is paramount.

This document provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the identification, mitigation, and removal of process-related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial purity analysis (¹H NMR, GC-MS) of the crude product is low. What are the most common impurities I should expect?

A1: Low purity in the synthesis of this compound typically stems from four main sources: stereoisomers, unreacted starting materials, solvent/reagent-derived by-products, and degradation products.

  • Stereoisomeric Impurities: The most common and challenging impurities are the diastereomers and enantiomers of the desired product.

    • Diastereomer: The cis-isomer, ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, is frequently observed. Its formation is kinetically competitive with the desired trans-isomer.

    • Enantiomer: The (1S,2S)-enantiomer can form if the enantioselectivity of the catalyst system is not optimal.

  • Unreacted Starting Materials: Significant amounts of ethyl acrylate (or a similar Michael acceptor) and a cyanomethylating agent (like chloroacetonitrile or bromoacetonitrile) may remain if the reaction has not gone to completion.

  • By-products from Side Reactions: The base used in the reaction can promote the self-polymerization of ethyl acrylate, leading to oligomeric impurities.[1][2] These are often visible as a baseline "hump" in NMR or as a complex mixture in GC-MS.

  • Solvent and Reagent Impurities: Residual solvents and impurities from the reagents, such as tetrabutylammonium bromide (TBAB) if used as a phase-transfer catalyst, can also contaminate the product.

A logical workflow for identifying and addressing these impurities is crucial for process optimization.

G cluster_0 Impurity Analysis Workflow start Crude Product Analysis (¹H NMR, GC-MS, Chiral HPLC) purity_check Purity < 95%? start->purity_check impurity_id Identify Dominant Impurity Class purity_check->impurity_id Yes end Proceed to Final Purification/Crystallization purity_check->end No class_stereo Stereoisomers (cis/enantiomer) impurity_id->class_stereo class_sm Starting Materials impurity_id->class_sm class_byprod By-products/ Polymer impurity_id->class_byprod action_stereo Optimize Catalyst & Reaction Conditions (See Q2 & Q3) class_stereo->action_stereo action_sm Increase Reagent Equivalents or Reaction Time (See Q4) class_sm->action_sm action_byprod Modify Work-up or Purification Strategy (See Q5) class_byprod->action_byprod action_stereo->start Re-run Synthesis & Analyze action_sm->start Re-run Synthesis & Analyze action_byprod->start Re-run Synthesis & Analyze

Caption: Workflow for impurity identification and remediation.

Q2: My primary impurity is the cis-isomer. How can I improve the trans-selectivity of the cyclopropanation?

A2: The formation of the trans-isomer is generally thermodynamically favored over the more sterically hindered cis-isomer. However, the kinetic product ratio can be highly dependent on reaction conditions. Improving trans-selectivity involves manipulating the reaction to favor the more stable transition state.

The reaction is a Michael-initiated ring closure (MIRC), where a nucleophile adds to an activated alkene, followed by an intramolecular ring closure.[3] High diastereoselectivity for the trans product is a known challenge and objective in these syntheses.[4][5]

Causality: The base deprotonates the cyanomethylating agent (e.g., chloroacetonitrile) to form a carbanion. This carbanion then attacks the ethyl acrylate. The resulting intermediate can cyclize to form either the cis or trans product. The transition state leading to the trans product generally has lower steric hindrance between the cyano and ester groups. By using bulkier bases or optimizing the reaction temperature, you can increase the energy difference between the two transition states, thus favoring the trans pathway.

Troubleshooting & Optimization Protocol:

  • Choice of Base: Strong, sterically hindered bases often provide better trans-selectivity. If you are using a simple base like sodium hydroxide, consider switching to potassium tert-butoxide or sodium bis(trimethylsilyl)amide (NaHMDS).

  • Temperature Control: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can enhance selectivity. Lower thermal energy makes the reaction more sensitive to the small energy differences between the competing transition states.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Aprotic solvents like THF, toluene, or dichloromethane are commonly used. Experiment with different solvents to find the optimal medium for your base/catalyst system.

  • Phase-Transfer Catalysis (PTC): In liquid-liquid or solid-liquid systems, a phase-transfer catalyst is essential for bringing the aqueous base and organic reactants together.[6][7][8] The structure of the PTC itself can influence selectivity. Chiral PTCs derived from Cinchona alkaloids are often used to achieve both diastereoselectivity and enantioselectivity.[3][9][10]

Data Summary: Effect of Base on Diastereoselectivity (Illustrative)

BaseSolventTemperature (°C)trans:cis Ratio (Typical)Reference Insight
50% aq. NaOHToluene253:1 - 5:1Common, but moderate selectivity.[6]
Potassium tert-butoxideTHF010:1 - 15:1Bulkier base improves steric differentiation.
NaHMDSTHF-20>20:1Highly selective due to steric bulk and low temp.[4]
Q3: My chiral HPLC shows significant contamination with the (1S,2S)-enantiomer. What factors control enantioselectivity?

A3: Achieving high enantiomeric excess (e.e.) is the primary goal when synthesizing a specific enantiomer like (1R,2R). The enantioselectivity is almost entirely dictated by the chiral catalyst or auxiliary used in the reaction. The most common approach for this synthesis is asymmetric phase-transfer catalysis.

Causality: A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, forms a tight ion pair with the carbanion generated from the cyanomethylating agent.[3][10] This chiral complex then approaches the ethyl acrylate. The catalyst is designed to shield one face of the carbanion, forcing the ethyl acrylate to attack from the less hindered face, leading preferentially to one enantiomer.

G cluster_0 Asymmetric Induction via Chiral PTC cluster_1 Stereocontrolled Michael Addition Base Base (e.g., KOH) Carbanion [:CH(CN)]⁻ Base->Carbanion Deprotonates Reagent Cl-CH₂-CN Reagent->Carbanion PTC Chiral PTC (e.g., Cinchona-derived) ChiralComplex [PTC⁺] --- [:CH(CN)]⁻ (Chiral Ion Pair) PTC->ChiralComplex Carbanion->ChiralComplex TransitionState Diastereomeric Transition States ChiralComplex->TransitionState Acrylate Ethyl Acrylate Acrylate->TransitionState TS_R Favored TS (Leads to R,R) TransitionState->TS_R Lower Energy TS_S Disfavored TS (Leads to S,S) TransitionState->TS_S Higher Energy

Caption: Enantioselectivity via a chiral phase-transfer catalyst.

Troubleshooting & Optimization Protocol:

  • Catalyst Selection: The choice of the Cinchona alkaloid derivative is critical. Quaternary ammonium salts derived from cinchonidine often lead to the (1R,2R) product, while those from cinchonine can lead to the (1S,2S) product. Ensure you are using the correct catalyst for your desired enantiomer.

  • Catalyst Purity and Loading: Use a high-purity catalyst. Impurities can sometimes inhibit the catalytic cycle or promote a non-selective background reaction. Catalyst loading is typically between 1-10 mol%. Too little may result in a slow, non-selective reaction, while too much is uneconomical.

  • Base Concentration: The concentration of the aqueous base (e.g., 50% KOH) can be crucial. A highly concentrated base minimizes the amount of water in the organic phase, which can disrupt the catalyst-substrate interaction.

  • Agitation Rate: In a biphasic system, efficient mixing is required to maximize the interfacial area where the catalysis occurs. Ensure your stirring is vigorous enough to create a fine emulsion.

Q4: I'm seeing a lot of unreacted ethyl acrylate and chloroacetonitrile. How can I improve conversion?

A4: Incomplete conversion points to issues with reaction kinetics or stoichiometry. The cyclopropanation reaction requires the efficient generation of the cyanomethyl carbanion and its subsequent reaction with ethyl acrylate.

Causality: The reaction can be slow if the deprotonation step is inefficient or if the concentration of the active nucleophile in the organic phase is too low. Ethyl acrylate can also undergo anionic polymerization, which consumes the monomer without forming the desired product.[1]

Troubleshooting & Optimization Protocol:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common to use a slight excess (1.1 to 1.3 equivalents) of one reagent to drive the reaction to completion, depending on which is more valuable or easier to remove. If ethyl acrylate is polymerizing, using a slight excess of the cyanomethylating agent may be beneficial.

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC. If it stalls, a modest increase in temperature (e.g., from 0 °C to room temperature) might be necessary, but be aware this could negatively impact stereoselectivity (see Q2).

  • Efficient Phase Transfer: If using a PTC system, ensure it is functioning correctly. The catalyst must be soluble in the organic phase and capable of transferring the hydroxide or carbanion anion.[7] Using a co-solvent like ethanol in small amounts can sometimes improve solubility and reaction rates, but it can also interfere with the catalyst.[8]

  • Reagent Addition: Slow, controlled addition of one of the reactants (e.g., adding ethyl acrylate dropwise to the mixture of base, catalyst, and chloroacetonitrile) can help maintain a low instantaneous concentration of the acrylate, suppressing polymerization and favoring the desired 1:1 reaction.

Q5: My product contains a persistent impurity that co-elutes during chromatography. What advanced purification strategies can I use?

A5: When standard flash chromatography on silica gel fails, especially for separating stubborn diastereomers, more advanced or alternative techniques are required.

Troubleshooting & Optimization Protocol:

  • Chromatography Optimization:

    • Solvent System Tuning: For normal-phase chromatography, subtle changes to the solvent system can have a large impact. Try switching from a hexane/ethyl acetate system to a hexane/diethyl ether or toluene/ethyl acetate system.[11]

    • Different Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to acidic silica gel. Alternatively, silver nitrate-impregnated silica gel (AgNO₃-silica) is known to separate compounds based on the degree of unsaturation or steric accessibility of π-systems, which might resolve cis/trans isomers.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography.

    • Normal-Phase: Use a silica or cyano-propyl column with a hexane/isopropanol mobile phase.[11]

    • Reversed-Phase: A C18 column with an acetonitrile/water mobile phase can also be effective.

  • Selective Saponification/Hydrolysis: The trans-ester is often saponified more rapidly than the more sterically hindered cis-ester.[12] By carefully controlling the amount of base (e.g., NaOH), time, and temperature, you can selectively hydrolyze the undesired trans-isomer (if you were targeting the cis) or vice versa. The resulting carboxylic acid can then be easily separated from the unreacted ester by an acidic/basic extraction.

  • Fractional Distillation: If the product is thermally stable, fractional distillation under high vacuum can be effective for separating isomers on a larger scale, provided they have a sufficient difference in boiling points.

  • Selective Crystallization: Sometimes, one isomer will crystallize preferentially from a specific solvent system, leaving the other in the mother liquor. This can be a highly effective method for purification on a large scale. A patent describes a process for separating cis and trans isomers of cyclopropane carboxylic acids by carefully acidifying a solution of their salts to selectively precipitate one isomer.[13]

References

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. MDPI. Available at: [Link]

  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications. Available at: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health (NIH). Available at: [Link]

  • Phase Transfer Catalyst (PTC) Chemistry. YouTube. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. PrepChem.com. Available at: [Link]

  • Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates. Royal Society of Chemistry. Available at: [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation. ResearchGate. Available at: [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. National Institutes of Health (NIH). Available at: [Link]

  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Available at: [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. Available at: [Link]

  • Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. PubMed. Available at: [Link]

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. Available at: [Link]

  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

  • Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. Available at: [Link]

  • Diastereoselective Synthesis of Functionalized (Hetero)cyclohexane-4-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Chemistry Ph.D. Explains how Super Glue Actually Works. YouTube. Available at: [Link]

  • ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. PubChem. Available at: [Link]

  • Process for separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
  • DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.org. Available at: [Link]

Sources

Technical Support Center: Safe Handling and Disposal of Ethyl (1R,2R)-2-Cyanocyclopropane-1-Carboxylate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who handle ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the safe handling and environmentally responsible disposal of waste generated from experiments involving this compound.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the intrinsic chemical properties of this compound and the potential risks associated with its handling.

Q1: What are the primary chemical hazards associated with this compound?

The primary hazards stem from its three key functional groups: the nitrile (cyano) group, the strained cyclopropane ring, and the ethyl ester.

  • Nitrile Group (-CN): This is the most significant hazard. Organic nitriles are toxic and can be absorbed through the skin, inhaled, or ingested.[1] The toxicity is similar to that of inorganic cyanides, as they can metabolize to release cyanide ions in the body.[2]

  • Cyclopropane Ring: This three-membered ring is under significant ring strain.[3] While not as reactive as some other strained systems, it is susceptible to ring-opening reactions under specific conditions, particularly in the presence of strong acids or certain transition metals.[4] This reactivity must be considered when choosing reagents and waste disposal methods.

  • General Organic Compound: Like many organic esters, it is a combustible liquid and should be kept away from ignition sources.[5]

Q2: Can this compound release hydrogen cyanide (HCN) gas?

Yes, this is a critical safety concern. Contact with strong acids will protonate the nitrile nitrogen, leading to hydrolysis that can release highly toxic and volatile hydrogen cyanide (HCN) gas.[6] Furthermore, incomplete combustion or pyrolysis of nitrile-containing compounds can also produce HCN.[7] Therefore, acidic conditions must be strictly avoided in waste containers holding this compound.

Q3: A Safety Data Sheet (SDS) for a stereoisomer, cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate, lists several GHS warnings. Do they apply here?

Yes. While the stereochemistry is different, the molecular formula and functional groups are identical, meaning the chemical reactivity and toxicological profiles are expected to be nearly the same. The hazards identified for the cis isomer should be assumed to apply to the trans isomer as well.[1]

Hazard Classification (Assumed from Isomer Data) Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Section 2: Safe Handling & Personal Protective Equipment (PPE) (FAQs)

Proper handling procedures and engineering controls are paramount to minimizing exposure risk.

Q4: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Based on the known hazards, the following PPE is required:

  • Eye Protection: Safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves must be worn. Nitrile gloves are an excellent choice as they provide protection against a range of chemicals, including oils, greases, acids, and caustics, and are more puncture-resistant than latex.[8][9][10] Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Skin and Body Protection: An impervious lab coat and closed-toe shoes are required.[1] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

Q5: What engineering controls are necessary?

All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][5] An accessible safety shower and eyewash station are also essential.[1]

Q6: What is the correct procedure for cleaning up a small spill (e.g., <10 mL) in a fume hood?

Follow this protocol for minor spills:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Wear Appropriate PPE: Don two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]

  • Dispose of Materials: All contaminated cleaning materials, including gloves, must be placed in the solid hazardous waste container.[11]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[12]

Section 3: Waste Management & Disposal Troubleshooting Guide

Proper segregation and disposal are not just regulatory requirements; they are a critical part of the laboratory safety lifecycle.

Issue 1: Waste Stream Segregation

Q7: I've generated several waste streams containing this compound. How do I segregate them correctly?

Root Cause: Improper segregation can lead to dangerous chemical reactions within the waste container (e.g., HCN generation), violate disposal regulations, and significantly increase disposal costs.[13]

Troubleshooting Workflow: Use the following decision tree to determine the correct waste container for each stream. All waste must be collected in compatible, sealed, and clearly labeled containers.[11][14]

WasteSegregation cluster_main start Generated Waste Stream Containing this compound q_state Is the waste primarily liquid or solid? start->q_state q_solvent Is it an organic solvent or an aqueous solution? q_state->q_solvent Liquid out_solid Solid Hazardous Waste (e.g., contaminated silica, filter paper, gloves) q_state->out_solid Solid q_halogen Does the organic solvent contain halogens? q_solvent->q_halogen Organic q_aqueous Is it a dilute aqueous stream (<100 ppm CN⁻)? q_solvent->q_aqueous Aqueous out_non_halogen Non-Halogenated Organic Solvent Waste q_halogen->out_non_halogen No out_halogen Halogenated Organic Solvent Waste q_halogen->out_halogen Yes out_aqueous_conc Aqueous Hazardous Waste (Concentrated) q_aqueous->out_aqueous_conc No out_aqueous_treat Candidate for In-Lab Treatment (See Protocol Below) q_aqueous->out_aqueous_treat Yes

Caption: Waste segregation decision workflow.

Issue 2: In-Lab Treatment of Dilute Aqueous Waste

Q8: My reaction quench generated a small volume of aqueous waste with trace amounts of the compound. Can I treat this in the lab before disposal?

Root Cause: Disposing of large volumes of water through hazardous waste channels is expensive. For dilute aqueous waste streams containing cyanide, in-lab chemical destruction is a viable and responsible option to render the waste non-hazardous before sewer disposal, provided local regulations permit it.[13]

Authoritative Protocol: Alkaline Chlorination for Cyanide Destruction

This protocol is only for dilute aqueous solutions (estimated <100 ppm cyanide) . It converts toxic cyanide (CN⁻) into much less toxic cyanate (CNO⁻), which is then oxidized to nitrogen and carbon dioxide.[6][15]

Materials:

  • Dilute aqueous cyanide waste

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Commercial bleach (sodium hypochlorite, NaOCl, 5-6% solution)

  • pH meter or pH paper

  • Stir plate and stir bar

  • (Optional) Cyanide test strips

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Place the aqueous waste in an appropriately sized beaker or flask on a stir plate and begin stirring.

  • Basification: Slowly add NaOH solution while monitoring the pH. Adjust the pH to be between 10 and 11 .

    • Causality: This step is critical. At a pH >10, the equilibrium lies far towards the cyanide ion (CN⁻). Below this pH, the formation of volatile and extremely toxic hydrogen cyanide (HCN) gas is favored.[6][15]

  • Oxidation: While stirring vigorously, slowly add sodium hypochlorite (bleach) solution. Use a stoichiometric excess. A general rule of thumb is to add approximately 15 mL of 6% bleach for every 100 mL of dilute waste solution.

  • Reaction: Allow the mixture to stir at room temperature for at least 1-2 hours to ensure the reaction goes to completion. The reaction is: CN⁻ + OCl⁻ → CNO⁻ + Cl⁻

  • Verification (Optional but Recommended): Use a cyanide test strip to confirm that the cyanide concentration is below your facility's permitted disposal limit.

  • Neutralization & Disposal: Once destruction is confirmed, neutralize the solution to a pH between 6 and 9 using a suitable acid (e.g., dilute HCl or H₂SO₄).[6] This neutralized, non-hazardous solution can now be disposed of down the sanitary sewer with copious amounts of water, in accordance with your institution's EHS guidelines.

Issue 3: Disposal of Bulk and Solid Waste

Q9: How do I dispose of concentrated organic waste or contaminated solid materials?

Root Cause: Concentrated organic waste and contaminated solids pose a significant hazard and cannot be treated in the lab or disposed of as regular trash.

Troubleshooting & Protocol:

  • Concentrated Organic Waste: Do not attempt to treat this in the lab. Following the workflow diagram, this waste should be placed in a clearly labeled "Non-Halogenated" or "Halogenated" organic waste container as appropriate. Ensure the container is sealed and stored in a secondary containment bin in a well-ventilated area until collection by your institution's Environmental Health & Safety (EHS) department.

  • Contaminated Solids: All disposable items that have come into contact with the compound—gloves, pipette tips, silica gel, weighing paper, absorbent pads—are considered solid hazardous waste.[11] They must be collected in a dedicated, labeled, and sealed container for solid hazardous waste. Do not mix them with non-hazardous lab trash.

  • Final Disposal Method: These sealed containers will be collected by EHS for disposal via high-temperature incineration at a licensed facility. Incineration is the preferred method for organic nitrile waste as it ensures complete destruction of the compound to products like CO₂, H₂O, and N₂ under controlled conditions that scrub acidic gases like NOx.[16]

References

  • Review of organic nitrile incineration at the Toxic Substances Control Act Inciner
  • cis-ethyl (1R,2S)
  • Treatment and disposal of chemical wastes in daily labor
  • CYCLOPROPANE. CAMEO Chemicals - NOAA. (URL: )
  • SAFETY DATA SHEET - Ethyl cyclopropanecarboxyl
  • Cyclopropane - Wikipedia. (URL: )
  • Proposed Regulation Edits for Cyanide Chemicals Manufacturing - EPA. (URL: )
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov. (URL: )
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem. (URL: )
  • Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (URL: )
  • Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. RSC Publishing. (URL: )
  • Safety D
  • Hazardous Substance Fact Sheet - Cyclopropane. NJ.gov. (URL: )
  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control. (URL: )
  • Cyclopropane | C3H6 | CID 6351 - PubChem. NIH. (URL: )
  • Ethyl 1-acetylcyclopropane-1-carboxyl
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. (URL: )
  • Hazardous Waste Characteristics. US EPA. (URL: )
  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. NCBI. (URL: )
  • Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. (URL: )
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (URL: )
  • Cure and Hydrolysis of Cyan
  • Safety D
  • EPA HAZARDOUS WASTE CODES. (URL: )
  • Hydrolytic degradation and property aging in highly crosslinked cyanate ester resins: A computational study. Tohoku University. (URL: )
  • Chemistry Lab Waste Disposal. Environmental Marketing Services. (URL: )
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (URL: )
  • OSHA Glove Selection Chart. Environmental Health and Safety. (URL: )
  • Ethyl cyanoacetate SDS. Santa Cruz Biotechnology. (URL: )
  • OSHA requirements for nitrile gloves. S&G. (URL: )
  • Are Nitrile Gloves Chemical Resistant? WorkSafe GEAR Australia. (URL: )
  • SMX Converts Disposable Rubber into Verifiable, Monetizable M
  • Ethyl 2-cyanoacryl
  • cis-ethyl (1R,2S)
  • Chemical Comp
  • Cyanide - Wikipedia. (URL: )
  • Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate.
  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (URL: )
  • Incineration Processes and Environmental Releases. NCBI. (URL: )
  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PMC - NIH. (URL: )
  • Ethyl 2-cyanocyclopropane-1-carboxyl

Sources

Technical Support Center: Catalyst Selection for Efficient Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed to provide you, the research scientist, with in-depth, field-proven insights into selecting the optimal catalyst and troubleshooting common issues encountered during the synthesis of cyclopropane-containing molecules. Cyclopropanes are critical structural motifs in numerous pharmaceuticals and natural products, and their efficient synthesis is paramount.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for your specific synthetic challenges.

Section 1: Catalyst Selection - A Comparative Overview

The choice of catalyst is the most critical parameter for a successful cyclopropanation. The selection depends heavily on the substrate, the carbene precursor, and the desired outcome in terms of yield and stereoselectivity. The four most common classes of metal catalysts for this transformation are based on Rhodium, Copper, Gold, and Iron.

Frequently Asked Question

Q1: Which metal catalyst should I choose for my cyclopropanation reaction?

A1: The optimal choice depends on a balance of reactivity, selectivity, cost, and substrate scope.

  • Rhodium (Rh): Often considered the gold standard for cyclopropanation with diazo compounds.[4] Rhodium(II) carboxylate complexes, like Rh₂(OAc)₄, are highly efficient and versatile, working well with a broad range of electron-rich, neutral, and electron-poor olefins.[5] For asymmetric synthesis, chiral dirhodium catalysts are capable of providing exceptionally high enantioselectivity.[6] However, rhodium is the most expensive option.

  • Copper (Cu): A more economical alternative to rhodium. Copper catalysts, such as Cu(OTf)₂ and those with chiral ligands (e.g., Box, Pybox), can provide good to excellent yields and stereoselectivity, although they can be more substrate-dependent than rhodium.[7]

  • Gold (Au): Homogeneous gold catalysis has emerged as a powerful method notable for its mild reaction conditions, high efficiency, and unique reactivity.[1][8] Gold catalysts are particularly effective with precursors like enynes or propargyl esters, offering a safer alternative to diazo compounds.[1][9]

  • Iron (Fe): The most cost-effective and environmentally benign option. Iron-catalyzed cyclopropanations have gained significant traction, especially for their ability to utilize non-stabilized carbenes derived from precursors like aliphatic aldehydes.[10] This greatly expands the scope of accessible cyclopropane structures.[10]

Data Presentation: Catalyst Performance at a Glance
Performance Metric Rhodium Catalysts Copper Catalysts Gold Catalysts Iron Catalysts
Typical Yield Generally high to excellent[7]Good to high, can be substrate-dependent[7]Good to high[9]Good to high, broad scope[10]
Enantioselectivity Often excellent with chiral ligands[6][7]Good to excellent with chiral ligands[7]Varies; requires catalyst optimization[9]Emerging area; moderate to good
Diastereoselectivity Good to excellent, tunable with ligand design[7]Moderate to good[7]Good to exclusive cis selectivity with certain substrates[9]Tunable; can favor trans
Catalyst Loading Typically low (0.1 - 2 mol%)[7]Generally low (1 - 5 mol%)[7]Low (1-5 mol%)Low (e.g., 5 mol%)[10]
Cost Higher[7]Lower[7]HighLowest
Common Precursors Diazo compounds[5]Diazo compounds[4]Enynes, Propargyl Esters[1][8]Dihaloalkanes, Aldehydes[10][11]
Key Advantage Broad scope and high reliability[5]Cost-effective, well-establishedMild conditions, unique precursors[8]Low cost, sustainable, novel precursors
Visualization: Catalyst Selection Workflow

This diagram provides a simplified decision-making process for initial catalyst selection.

Start Start: Define Reaction Precursor Carbene Precursor? Start->Precursor Substrate Substrate Type? Rh Rhodium Substrate->Rh Broad Scope Needed (Electron Rich/Poor) Cu Copper Substrate->Cu Standard Olefin Precursor->Substrate Diazo Compound Au Gold Precursor->Au Enyne / Propargyl Ester Fe Iron Precursor->Fe Aldehyde / Dihaloalkane Cost Cost/Toxicity a Major Concern? Cost->Rh No, Performance is Key Cost->Cu Moderate Cost->Fe Yes Selectivity Asymmetric Synthesis Required? Selectivity->Cost Yes Selectivity->Rh No (Achiral) Rh->Selectivity Cu->Selectivity

Caption: A decision tree for initial cyclopropanation catalyst selection.

Section 2: Troubleshooting Guides

Even with the right catalyst, experiments can fail. This section addresses the most common problems in a Q&A format.

Issue 1: Low or No Product Yield

Q2: My reaction shows low conversion or no product formation. What are the likely causes?

A2: Low conversion is a frequent issue that can often be traced back to one of three areas: catalyst activity, reagent stability, or reaction conditions. A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity or Decomposition: The catalyst is the heart of the reaction.

    • Cause: The catalyst may be old, from an unreliable source, or improperly activated. Many cyclopropanation catalysts are sensitive to air and moisture.[12]

    • Self-Validating Solution: Before running your primary reaction, test the catalyst on a simple, reliable substrate (e.g., styrene) known to work well. If this control reaction also fails, the catalyst is the likely culprit. Ensure you are using an inert atmosphere (Nitrogen or Argon) and anhydrous solvents.[12] For systems like the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and activated.[12][13]

  • Decomposition of Carbene Precursor: Diazo compounds are notoriously unstable and can be explosive.[12][14]

    • Cause: Acidic impurities can cause rapid decomposition.[12] High local concentrations can lead to dimerization side reactions.

    • Self-Validating Solution: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture.[12] This minimizes side reactions and maintains a low, steady concentration of the reactive species. Ensure the diazo compound is purified and free from acids.

  • Poor Alkene Reactivity or Presence of Inhibitors: Not all alkenes are created equal.

    • Cause: Electron-deficient alkenes are generally less reactive towards electrophilic metal-carbenes.[12][15] Sterically hindered alkenes may react very slowly.[12] Functional groups on the substrate, like amines or carboxylic acids, can coordinate to and poison the metal catalyst.[16]

    • Self-Validating Solution: For electron-deficient olefins, consider a more reactive catalytic system; cobalt and iron-based catalysts have shown promise.[12][15] For substrates with interfering functional groups, the use of protecting groups is essential.[16] For example, protect amines as Boc or Cbz amides and carboxylic acids as esters.[16]

Visualization: Troubleshooting Low Yield

Start Low / No Yield Check_Catalyst 1. Check Catalyst Activity (Run control reaction with styrene) Start->Check_Catalyst Check_Reagents 2. Check Reagent Stability (Diazo decomposition?) Check_Catalyst->Check_Reagents Control OK Sol_Catalyst SOLUTION: - Use fresh catalyst - Ensure inert atmosphere - Properly activate (e.g., Zn-Cu) Check_Catalyst->Sol_Catalyst Control Fails Check_Substrate 3. Check Substrate Compatibility (Electron deficient? Inhibitors?) Check_Reagents->Check_Substrate Reagents OK Sol_Reagents SOLUTION: - Use syringe pump for slow addition - Purify diazo compound - Control temperature Check_Reagents->Sol_Reagents Decomposition Observed Sol_Substrate SOLUTION: - Use more reactive catalyst system - Increase temperature/time - Use protecting groups Check_Substrate->Sol_Substrate Substrate Issue Identified

Caption: A systematic workflow for troubleshooting low reaction yield.

Issue 2: Poor Stereoselectivity (Diastereoselectivity & Enantioselectivity)

Q3: My reaction works, but I'm getting a mixture of stereoisomers. How can I improve the diastereoselectivity (dr) or enantioselectivity (ee)?

A3: Controlling stereochemistry is often the primary goal of modern cyclopropanation. Diastereo- and enantioselectivity are influenced by a delicate interplay of steric and electronic factors in the transition state.

Problem Potential Cause Troubleshooting & Optimization Strategy
Low Diastereoselectivity (dr) 1. Catalyst/Ligand Choice: The steric environment of the catalyst is insufficient to differentiate the two faces of the approaching alkene.Solution: For rhodium and copper systems, screen different ligands. Bulky ligands can enforce a specific transition state geometry, improving facial selectivity. For example, rhodium(II) carboxylate catalyzed cyclopropanations of vinyldiazomethanes often occur with excellent diastereoselectivity.[6]
2. Carbene Precursor: The structure of the carbene itself can influence the diastereomeric ratio.Solution: Using a bulkier carbene precursor (e.g., using a bulkier ester on a diazoacetate) can increase steric repulsion and favor one diastereomer.[12]
3. Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states.Solution: Lowering the reaction temperature often leads to improved diastereoselectivity.[12]
Low Enantioselectivity (ee) 1. Suboptimal Chiral Ligand/Catalyst: This is the most critical factor. There is no universally superior chiral catalyst; the best choice is highly substrate-dependent.[12]Solution: Empirical screening of a library of chiral ligands is often necessary. The catalyst must be well-matched to the specific substrate and carbene precursor.[12] For example, Rh₂(S-DOSP)₄ is a highly effective catalyst for the enantioselective cyclopropanation of many alkenes.
2. Reaction Temperature: Similar to diastereoselectivity, lower temperatures generally enhance enantioselectivity by making the transition states more distinct energetically.Solution: Perform the reaction at the lowest practical temperature (e.g., 0 °C or below).[12]
3. Competing Background Reaction: A non-catalyzed or achiral background reaction can compete with the desired asymmetric pathway, leading to a racemic or low ee product.Solution: This can sometimes occur at very low catalyst loadings.[12] Ensure sufficient catalyst is present to outcompete any background processes.
4. Solvent Effects: The solvent can influence the conformation of the chiral catalyst and the transition state geometry.Solution: Screen a range of solvents with varying polarities. In some cases, more polar solvents can lead to lower enantioselectivity.[12]

Section 3: Key Experimental Protocols

Adherence to a robust, validated protocol is essential for reproducibility.

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a representative example for the cyclopropanation of an alkene with ethyl diazoacetate (EDA).

  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and the chosen anhydrous solvent (e.g., dichloromethane, DCM).

  • Catalyst Addition: Add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.1-1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add the EDA solution dropwise to the stirring reaction mixture over 2-4 hours. Safety Note: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alkene is a good indicator.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa's Modification)

This protocol uses diethylzinc, which is often more reproducible than the traditional zinc-copper couple.[12]

  • Glassware Preparation: Strictly follow anhydrous procedures as described above.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous solvent (e.g., dichloromethane, DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care. Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise to the cooled solution. After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[12]

Visualization: Rhodium Catalytic Cycle

Rh_cat [Rh(II)] Catalyst Carbene Rh(II)=CHR (Metal Carbene) Rh_cat->Carbene + Diazo Diazo R-CHN₂ (Diazo Compound) N2 N₂ Carbene->Rh_cat + Alkene - Cyclopropane Carbene->N2 - N₂ Alkene Alkene Cyclopropane Cyclopropane Product

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.[5]

References

  • Title: Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes Source: PMC - NIH URL: [Link]

  • Title: Mechanism of the gold-catalyzed cyclopropanation of alkenes with 1,6-enynes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Gold-catalyzed cyclopropanation reactions by carbenoid precursor toolbox Source: RSC Publishing URL: [Link]

  • Title: Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Stereoselective Cyclopropanation Reactions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Copper/Rhodium-Catalyzed Flow Synthesis of Chiral Cyclopropanes Source: Synfacts URL: [Link]

  • Title: Challenging cyclopropanation reactions on non-activated double bonds of fatty esters Source: RSC Publishing URL: [Link]

  • Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]

  • Title: Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates Source: NIH URL: [Link]

  • Title: (PDF) Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates Source: ResearchGate URL: [Link]

  • Title: Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Cyclopropanation Reactions | Request PDF Source: ResearchGate URL: [Link]

  • Title: Online monitoring of the cyclopropanation reaction of 1 with 2 using... Source: ResearchGate URL: [Link]

  • Title: Diastereo- and enantioselective preparation of cyclopropanol derivatives Source: PMC - NIH URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: ACS Catalysis - ACS Publications URL: [Link]

  • Title: Robust platform for in situ reaction monitoring of a cyclopropanation... Source: ResearchGate URL: [Link]

  • Title: Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes Source: PMC - NIH URL: [Link]

  • Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity Source: ACS Publications URL: [Link]

  • Title: Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes Source: American Chemical Society URL: [Link]

  • Title: Iron salts catalyse the creation of carbenes for cyclopropanation Source: Chemistry World URL: [Link]

  • Title: Cyclopropanation Source: Wikipedia URL: [Link]

  • Title: Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes Source: ResearchGate URL: [Link]

  • Title: HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION Source: AIR Unimi URL: [Link]

  • Title: Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes Source: bioRxiv URL: [Link]

Sources

Technical Support Center: Workup Procedures for Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for researchers working with ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. This chiral building block is a valuable intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its strained three-membered ring and dual functional groups (ester and nitrile) offer unique synthetic possibilities but also present specific challenges during reaction workup and purification.

This guide is designed to provide practical, experience-driven advice to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the isolation and purification of products derived from this compound.

Question: After quenching my basic hydrolysis reaction (e.g., with NaOH or KOH), I'm struggling to extract my cyclopropane carboxylic acid product. My yield is very low. What's happening?

Answer: This is a classic issue when hydrolyzing the ethyl ester to the corresponding carboxylic acid. The product, a carboxylate salt (e.g., sodium (1R,2R)-2-cyanocyclopropane-1-carboxylate), is highly polar and will remain in the aqueous layer.

  • Causality: The deprotonated carboxylic acid is an ionic salt, making it extremely soluble in water and practically insoluble in common organic extraction solvents like ethyl acetate or dichloromethane.

  • Solution Protocol:

    • After the hydrolysis is complete, cool the reaction mixture in an ice bath.

    • Carefully acidify the aqueous solution with a strong acid, such as 1M or 2M HCl, until the pH is approximately 2-3.[3] You can check the pH by spotting a small amount of the aqueous layer onto litmus or pH paper.[4]

    • The protonated carboxylic acid is now much less polar and can be efficiently extracted.

    • Extract the acidified aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Pro-Tip: If you still experience low yields, the product might have some residual water solubility. Saturating the aqueous layer with sodium chloride ("salting out") before extraction can decrease the polarity of the aqueous phase and drive more of your product into the organic layer.[4]

Question: I've performed a reduction of the nitrile group (e.g., using LiAlH₄ or H₂/Raney Ni). The workup is messy, forming persistent emulsions and gels. How can I improve product isolation?

Answer: Reductions with metal hydrides like Lithium Aluminum Hydride (LAH) often produce colloidal aluminum salt byproducts that are notorious for creating emulsions during aqueous workup.[6]

  • Causality: The aluminum salts (Al(OH)₃) form fine, gelatinous precipitates that stabilize the interface between the organic and aqueous layers, preventing clean separation.

  • Recommended Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water, where 'X' is the mass (in grams) of LAH used.

    • Add 'X' mL of 15% aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent or another suitable solvent like ethyl acetate.

    • The resulting filtrate should contain your product in the organic solvent, now free of the problematic salts. Proceed with standard drying and concentration steps.

Question: My final, purified product seems to be degrading or changing over time, as confirmed by TLC or NMR. How can I ensure the stability of my chiral cyclopropane derivative?

Answer: The cyclopropane ring, while generally stable, is a strained system. The presence of electron-withdrawing groups like the nitrile and ester/acid can make it susceptible to ring-opening under harsh conditions (strong acid/base, high heat).

  • Causality: Residual acidic or basic contaminants from the workup can catalyze degradation during storage. The stereochemical integrity at the chiral centers can also be compromised, particularly if there's an enolizable proton.

  • Best Practices:

    • Neutralize Thoroughly: Ensure all acidic or basic reagents are completely neutralized and washed out during the workup. A final wash with water or brine is crucial.

    • Avoid High Temperatures: Concentrate your product solutions at the lowest practical temperature on the rotary evaporator. Avoid prolonged heating.

    • Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Storage Conditions: Store the purified compound at low temperatures (-20 °C is standard for long-term storage) and protected from light.

    • Solvent Choice: If storing in solution, use a non-reactive, aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography to purify my this compound derivative?

A1: The optimal solvent system is highly dependent on the specific derivative you have synthesized. However, a good starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The nitrile and ester groups provide polarity, but the overall polarity will be dictated by other functional groups in your molecule.

Q2: How can I confirm that the stereochemistry of my chiral centers is intact after the reaction and workup?

A2: Maintaining chiral integrity is critical.[7] The best method is to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the industry standards for determining enantiomeric excess (ee) or diastereomeric ratio (dr).[8] You will need to develop a separation method using a suitable chiral stationary phase. Comparing the analytical trace of your product to that of a known standard is the most definitive approach.

Q3: During an extraction, I can't see the interface between the organic and aqueous layers. What should I do?

A3: This is a common problem, especially with dark or colored reaction mixtures.[6]

  • Lighting: Shine a flashlight through the side of the separatory funnel; this can often illuminate the meniscus.

  • Interface Trick: Add a small amount of a chemically inert solid that will float at the interface, such as a polypropylene cap or a septum.[6]

  • Patience: Sometimes, allowing the funnel to sit undisturbed for a few minutes will allow for a sharper separation line to form.

Data & Protocols

Table 1: Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)LayerKey Considerations
Diethyl Ether 0.7134.6TopHighly volatile and flammable. Good for sensitive compounds.
Ethyl Acetate 0.9077.1TopGood general-purpose solvent, slightly water-soluble.
Dichloromethane 1.3339.6BottomCan form emulsions but is a very effective solvent.
Hexanes ~0.66~69TopFor non-polar compounds. Often used in combination.
Protocol 1: General Workup for a Neutral Reaction Mixture

This protocol is a baseline for reactions where the product is a neutral organic molecule and the reaction is run in an organic solvent (e.g., THF, Dichloromethane).

  • Quench: Cool the reaction to 0 °C. Quench the reaction by the slow, dropwise addition of a suitable reagent (e.g., saturated aqueous NH₄Cl for organometallic reagents, or water).

  • Dilute: Dilute the quenched mixture with your primary extraction solvent (e.g., ethyl acetate).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Wash:

    • Wash the organic layer with water (2x).

    • Wash with saturated aqueous NaHCO₃ (1x) to remove any acidic impurities. Be sure to vent the funnel frequently as CO₂ may be generated.[6]

    • Wash with brine (1x) to remove the bulk of the dissolved water.[4]

  • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter the drying agent and rinse it with fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify: Purify the crude material by column chromatography, crystallization, or distillation as required.

Visualized Workflow

General Post-Reaction Workup and Purification Flowchart

This diagram outlines the decision-making process from the initial reaction quenching to the final isolation of a pure compound.

Workup_Flowchart Reaction Reaction Mixture Quench Quench Reaction (e.g., H₂O, sat. NH₄Cl) Reaction->Quench Phase_Check Is it a single phase? Quench->Phase_Check Add_Solvent Add Extraction Solvent & H₂O if needed Phase_Check->Add_Solvent No Separation Liquid-Liquid Extraction (Separatory Funnel) Phase_Check->Separation Yes Add_Solvent->Separation Aqueous_Layer Aqueous Layer (Check for product loss) Separation->Aqueous_Layer Organic_Layer Organic Layer Separation->Organic_Layer Wash Wash Organic Layer (e.g., NaHCO₃, Brine) Organic_Layer->Wash Dry Dry with Anhydrous Salt (e.g., Na₂SO₄) Wash->Dry Filter_Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Filter_Concentrate Crude_Product Crude Product Filter_Concentrate->Crude_Product Purification Purification Step Crude_Product->Purification Column Column Chromatography Purification->Column Mixture Recrystallize Recrystallization Purification->Recrystallize Solid Distill Distillation Purification->Distill Liquid Pure_Product Pure Product Column->Pure_Product Recrystallize->Pure_Product Distill->Pure_Product

Caption: A typical decision-making workflow for reaction workup.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Fessner, W.-D., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. [Link]

  • Coelho, P. S., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Royal Society of Chemistry. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Disubstituted Cyclopropane

The ¹H NMR spectrum of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate presents a fascinating challenge due to the rigid, strained nature of the cyclopropane ring and the influence of its stereochemistry. The protons on the three-membered ring are diastereotopic, leading to complex splitting patterns that are highly sensitive to the spatial arrangement of the substituents. The presence of two electron-withdrawing groups—a cyano (-CN) group and an ethyl carboxylate (-COOEt) group—in a trans configuration further complicates the electronic environment, influencing the chemical shifts of the ring protons.

Understanding this spectrum is critical for chemists synthesizing this molecule, as NMR is the primary tool for verifying its structure and stereochemistry. This guide will deconstruct the expected spectrum piece by piece, comparing it with simpler, well-documented molecules to build a comprehensive picture.

Predictive ¹H NMR Analysis: A Step-by-Step Breakdown

The structure of this compound features several distinct proton environments, each with a characteristic chemical shift and coupling pattern.

Structure and Proton Labeling:

A simplified representation of the cyclopropane ring protons.

We will analyze the spectrum by proton group: the ethyl group protons (CH₂ and CH₃) and the four distinct cyclopropyl protons (H_A, H_B, H_C, H_D).

The ethyl group provides the most straightforward signals in the spectrum.

  • Methylene Protons (-OCH₂): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect will place their signal significantly downfield. They are split by the adjacent methyl protons (3 protons), resulting in a quartet .

  • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore appear more upfield. They are split by the methylene protons (2 protons), resulting in a triplet .

Comparative Data: In ethyl cyclopropanecarboxylate, the ethyl group signals appear at approximately 4.1 ppm (quartet) and 1.2 ppm (triplet).[1][2] We expect similar values for our target molecule.

The protons on the cyclopropane ring are the most complex and informative part of the spectrum. The unique electronic properties of the cyclopropane ring, often described as having "σ-aromaticity," cause its protons to be unusually shielded, appearing far upfield, often between 0 and 2 ppm.[3][4][5] However, the presence of the cyano and carboxylate substituents will shift these protons downfield.

The four protons on the cyclopropane ring are all chemically non-equivalent and will exhibit complex spin-spin coupling. The coupling constants in cyclopropanes are highly dependent on the dihedral angle between the protons.[6][7]

  • J_cis (protons on the same face of the ring): Typically larger, in the range of 6-12 Hz.[7]

  • J_trans (protons on opposite faces of the ring): Typically smaller, in the range of 2-9 Hz.[7]

  • J_gem (protons on the same carbon): Often has a negative sign and a magnitude of around -4 to -5 Hz.[8][9]

Predicted Signals for Cyclopropyl Protons:

Given the (1R,2R) trans stereochemistry:

  • H_A (Proton on C1, adjacent to COOEt): This proton is on a carbon bearing an electron-withdrawing ester group. It will be deshielded relative to an unsubstituted cyclopropane. It is coupled to the two protons on C3 (H_C and H_D) and the proton on C2 (H_B). We would expect a complex multiplet, likely a doublet of doublets of doublets (ddd).

  • H_B (Proton on C2, adjacent to CN): This proton is on a carbon attached to the strongly electron-withdrawing cyano group. It will be significantly deshielded. It is coupled to the two protons on C3 (H_C and H_D) and the proton on C1 (H_A). This will also appear as a complex multiplet (ddd).

  • H_C and H_D (Protons on C3): These two geminal protons are diastereotopic. They are coupled to each other (geminal coupling), and to both H_A and H_B (vicinal couplings, one cis and one trans to each). Each will appear as a distinct multiplet, likely complex and overlapping.

Comparative Data: While a direct spectrum is unavailable, data from related compounds helps in estimation. For instance, in various substituted cyclopropanes, the protons alpha to electron-withdrawing groups are shifted downfield.[6][10] The exact chemical shifts will be a composite effect of the two substituents.

Comparative Spectral Data Table

The following table summarizes the predicted ¹H NMR data for the target molecule alongside experimental data for relevant comparative compounds.

Compound Proton Group Predicted/Observed Chemical Shift (δ, ppm) Predicted/Observed Multiplicity Predicted/Observed Coupling Constant (J, Hz)
This compound (Predicted) -OCH₂CH₃~1.25Triplet~7.1
Cyclopropyl Protons1.5 - 2.5MultipletsJ_cis ≈ 8-10, J_trans ≈ 5-7, J_gem ≈ -5
-OCH₂CH₃~4.15Quartet~7.1
Ethyl cyclopropanecarboxylate [1][2]-OCH₂CH₃1.24Triplet7.1
Cyclopropyl CH1.53Multiplet-
Cyclopropyl CH₂0.85Multiplet-
-OCH₂CH₃4.10Quartet7.1
1-Cyanocyclopropanecarboxylic acid [11][12]Cyclopropyl CH₂ (gem to COOH)1.80Multiplet-
Cyclopropyl CH₂ (gem to CN)1.65Multiplet-

Note: The predicted values for the target compound are estimations based on additive effects of the substituents and typical ranges observed in cyclopropane systems.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To validate these predictions, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons. b. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover a range from -1 to 13 ppm. c. Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. d. Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum without sacrificing too much resolution.

4. Advanced 2D NMR Experiments (for unambiguous assignment): a. COSY (Correlation Spectroscopy): To establish which protons are coupled to each other. Cross-peaks will appear between coupled protons (e.g., between H_A and H_B, H_A and H_C/H_D, etc.). b. HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon atom to which it is attached. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings (2-3 bonds), which can help in assigning quaternary carbons and confirming the overall structure. d. NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the trans stereochemistry of the substituents. For example, a NOE cross-peak between H_A and H_B would suggest they are on the same face of the ring (cis), while its absence would support a trans arrangement.

Workflow for NMR Analysis.

Conclusion and Outlook

This guide provides a detailed, predictive framework for the ¹H NMR spectrum of this compound based on established principles and comparative data. The key takeaways are the expected upfield, complex multiplets for the cyclopropyl protons and the standard ethyl ester pattern. The trans stereochemistry dictates a specific set of coupling constants that, once measured, will be the definitive proof of structure. For any researcher working with this or similar substituted cyclopropanes, a combination of high-field 1D ¹H NMR and 2D correlation experiments like COSY and NOESY is indispensable for complete and unambiguous characterization.

References

  • ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. Ethyl cyclopropanecarboxylate. [Link]

  • PubChem. 1-Cyanocyclopropanecarboxylic acid. [Link]

  • Canadian Science Publishing. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]

  • ResearchGate. 1H-1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • PubChem. Ethyl 1-methylcyclopropanecarboxylate. [Link]

  • ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise structural characterization of chiral molecules is not merely a regulatory formality but a cornerstone of efficacy and safety. Stereoisomers of a single active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles. Consequently, unambiguous confirmation of both the constitution and the relative stereochemistry of chiral centers is paramount. Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a substituted cyclopropane, represents a class of compounds whose rigid three-membered ring presents unique challenges and spectroscopic signatures.

This guide provides an in-depth comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this specific diastereomer. We will explore the theoretical basis for its 13C NMR spectrum, present a robust experimental protocol, and contrast the technique with other common analytical methods, offering a holistic perspective for researchers and drug development professionals.

Deciphering the Molecule: Predicted 13C NMR Spectrum

13C NMR spectroscopy is an exceptionally powerful tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and its position, or chemical shift (δ), is highly sensitive to its local electronic environment. For this compound, we can predict the approximate chemical shifts for its seven unique carbon atoms based on established principles and spectral data for analogous functional groups.

The high degree of ring strain and the unique hybridization of carbons in a cyclopropane ring cause them to be significantly shielded, appearing at unusually high-field (low ppm values) in the 13C NMR spectrum.[1][2][3] In fact, the parent cyclopropane molecule itself exhibits a chemical shift of -2.7 ppm.[1] The presence of electron-withdrawing groups, such as the nitrile and the ethyl carboxylate, will deshield the attached cyclopropyl carbons, shifting them downfield relative to the parent molecule.

Below is a summary of the expected chemical shift ranges for each carbon atom in the target molecule.

Carbon Atom (Label)Functional GroupExpected Chemical Shift (δ, ppm)Rationale & Supporting Evidence
C1 Cyclopropane, CH-COOEt15 - 25Attached to the deshielding ester group.
C2 Cyclopropane, CH-CN5 - 15Attached to the deshielding nitrile group. The carbon bearing the nitrile is typically more shielded than the one bearing the ester.
C3 Cyclopropane, CH210 - 20The methylene carbon of the cyclopropane ring.
C4 Nitrile, -C≡N115 - 125A characteristic range for nitrile carbons.[4][5]
C5 Carbonyl, -COO-165 - 175Typical chemical shift for an ester carbonyl carbon.[4][6][7]
C6 Ethyl, -OCH2-60 - 65Methylene carbon attached to the electronegative oxygen atom.[7][8]
C7 Ethyl, -CH313 - 18Terminal methyl group of the ethyl ester.[7][8]

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.[9]

Workflow for High-Fidelity 13C NMR Data Acquisition

A reliable NMR spectrum is the product of meticulous sample preparation and optimized instrument parameters. The protocol described below is designed to be a self-validating system, ensuring high-quality, reproducible data for structural confirmation.

Experimental Protocol
  • Sample Preparation:

    • Solvent Selection: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is the solvent of choice for its excellent dissolving power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[4][5]

    • Reference Standard: Tetramethylsilane (TMS) is typically added to the CDCl3 by the manufacturer as an internal reference standard, defined as 0.0 ppm.[1] This allows for accurate calibration of the chemical shift axis.

    • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

  • Instrument Setup & Data Acquisition:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and sensitivity.

    • Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Key Parameters:

      • Spectral Width: Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected peaks are captured.

      • Acquisition Time (AQ): Set to 1-2 seconds. This parameter influences the resolution of the spectrum.

      • Relaxation Delay (D1): Set to 2-5 seconds. This is a critical parameter. Quaternary carbons (like the nitrile and carbonyl carbons) have longer relaxation times. A sufficient delay is necessary to allow these nuclei to return to equilibrium before the next pulse, ensuring their signals are accurately quantified.

      • Number of Scans (NS): Set between 1024 and 4096 scans. Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the spectrum by setting the CDCl3 solvent peak to its known chemical shift (e.g., 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Experiment (zgpg30, D1=5s, NS=2048) load->setup acquire Acquire FID setup->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phasing & Baseline Correction ft->phase ref Reference to Solvent Peak phase->ref end Structural Confirmation ref->end Final Spectrum

Caption: Workflow for 13C NMR analysis.

Comparative Analysis: 13C NMR vs. Alternative Techniques

While 13C NMR is unparalleled for carbon skeleton elucidation, a comprehensive characterization of a chiral drug candidate requires a multi-technique approach. Other methods provide complementary information, particularly regarding enantiomeric purity.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Nuclear magnetic resonance of 13C nuclei.Detailed carbon framework, functional groups, relative stereochemistry (diastereomers).Non-destructive, provides unambiguous structural information.Low sensitivity, relatively slow, cannot distinguish enantiomers without chiral additives.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[10]Enantiomeric excess (e.e.), purity, quantification.Gold standard for e.e. determination[11], high sensitivity (UV detection), high-throughput.[10]Provides no structural information, method development can be time-consuming.
Optical Rotation / Polarimetry Rotation of plane-polarized light by a chiral molecule.Confirms presence of chirality, measures specific rotation [α].Fast, simple, non-destructive.Requires pure sample, value can be small and influenced by impurities/solvent, provides no information on e.e. for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, elemental composition (HRMS).Extremely high sensitivity, fast.Provides no stereochemical information, typically destructive.
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute configuration, 3D structure, bond lengths/angles.Definitive method for absolute stereochemistry determination.[11]Requires a suitable single crystal, which can be difficult or impossible to grow.

The relationship between these techniques in a drug development workflow is synergistic. For instance, after a synthetic step, Chiral HPLC would be used to quickly determine the enantiomeric success of the reaction. Subsequently, 13C NMR (along with 1H NMR and MS) would be employed on the purified product to rigorously confirm that the desired molecular structure was indeed formed.

Logic_Diagram cluster_goal Analytical Goal cluster_questions Key Analytical Questions cluster_techniques Primary Analytical Techniques goal Full Characterization of This compound q1 What is the carbon skeleton? q2 What is the enantiomeric purity (e.e.)? q3 What is the molecular weight? q4 What is the absolute configuration? nmr 13C NMR Spectroscopy q1->nmr Answers hplc Chiral HPLC q2->hplc Answers ms Mass Spectrometry q3->ms Answers xray X-Ray Crystallography q4->xray Answers

Caption: Selecting the right analytical tool.

Conclusion

For the structural verification of this compound, 13C NMR spectroscopy is an indispensable technique. It provides a direct, high-resolution fingerprint of the molecule's carbon backbone, allowing for the confident assignment of all carbon atoms, including those of the stereochemically rich cyclopropane ring. While it cannot distinguish between enantiomers on its own, its ability to confirm constitutional and diastereomeric identity is foundational. When integrated into a broader analytical workflow that includes methods like chiral HPLC for enantiopurity and mass spectrometry for molecular weight confirmation, 13C NMR provides the robust, multi-faceted data package required to advance promising chiral candidates through the rigorous drug development pipeline.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of organic chemistry. [Link]

  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Cirri, D., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Encyclopedia of Chromatography. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • PubMed. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. [Link]

  • ResearchGate. (2025, August 6). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

  • SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the stereochemical purity of chiral synthons is not merely a quality metric; it is a fundamental determinant of a final drug product's safety and efficacy. Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a critical chiral building block whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for its analysis, grounded in established chromatographic principles and supported by experimental data paradigms for analogous compounds.

The Imperative of Chiral Separation

Enantiomers of a chiral molecule possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible.[1] However, in the chiral environment of the human body, they can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, developing a robust and reliable analytical method to separate and quantify the enantiomers of key intermediates like this compound is a critical step in the pharmaceutical pipeline.[3] High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the predominant and most versatile technique for this purpose.[4][5]

Core Methodology: Polysaccharide-Based CSP in Normal-Phase Mode

Our primary recommended method is based on the well-documented success of polysaccharide-based CSPs for the resolution of a wide array of racemic compounds, including trans-1,2-disubstituted cyclopropane derivatives.[6][7] These CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a rich combination of chiral recognition mechanisms.

Experimental Protocol

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the enantiomers of ethyl 2-cyanocyclopropane-1-carboxylate.

Instrumentation:

  • Standard HPLC system with a quaternary or binary pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

Chromatographic Conditions:

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (due to the presence of the ester and nitrile chromophores)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of 1 mg/mL.

Causality Behind Experimental Choices (Expertise & Experience)

The selection of a polysaccharide-based CSP like Chiralcel® OD-H is the cornerstone of this method. The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups on the cellulose polymer backbone.[6] For a molecule like ethyl 2-cyanocyclopropane-1-carboxylate, the polar cyano and ester groups can engage in these specific interactions.

The choice of a normal-phase mobile phase (n-Hexane/IPA) is deliberate. The non-polar n-hexane acts as a weak eluent, promoting interaction with the CSP, while the polar alcohol modifier (IPA) modulates retention and selectivity.[6] The 90:10 ratio is a standard starting point for this class of compounds, offering a balance between resolution and analysis time. A lower percentage of IPA generally increases retention and can improve resolution, while a higher percentage shortens the analysis time at the potential cost of resolution.

A controlled temperature of 25°C is crucial for reproducibility, as enantioselectivity can be temperature-dependent.[8] UV detection at 220 nm is selected to maximize sensitivity for the functional groups present in the analyte.

Expected Performance Data

The following table summarizes the anticipated results for this method, based on typical performance for similar cyclopropane derivatives on a Chiralcel OD-H column.

ParameterExpected ValueJustification
Retention Time (k1) ~4.5 minBased on typical retention for small molecules in this mobile phase.
Retention Time (k2) ~5.8 minThe second eluting enantiomer will be more strongly retained by the CSP.
Separation Factor (α) > 1.2Indicates good differential interaction between the enantiomers and the CSP.
Resolution (Rs) > 2.0A value greater than 1.5 ensures baseline separation, critical for accurate quantification.

Chiral Method Development and Validation Workflow

The development of a robust chiral method is a systematic process. The following diagram illustrates the logical flow from initial screening to final validation, ensuring the method is fit for its intended purpose.

Chiral_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_App Phase 3: Application Screen CSP & Mobile Phase Screening (Polysaccharide, Cyclodextrin etc.) (NP, RP, Polar Organic) Optimize Optimization (Mobile Phase Ratio, Temp, Flow Rate) Screen->Optimize Select best condition(s) Specificity Specificity / Peak Purity Optimize->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy / Recovery Precision->Accuracy Robustness Robustness (Small variations in method) Accuracy->Robustness Routine Routine Sample Analysis & System Suitability Testing Robustness->Routine

Caption: Workflow for Chiral HPLC Method Development and Validation.

Comparative Analysis: Alternative Methodologies

No single CSP is universal.[3] A comprehensive evaluation requires comparing the primary method with viable alternatives that operate on different chiral recognition principles.

FeatureMethod 1: Polysaccharide CSP (Normal Phase)Method 2: Cyclodextrin CSP (Reversed-Phase)
Chiral Stationary Phase Chiralcel® OD-H (Cellulose-based)CYCLOBOND™ I 2000 (Beta-cyclodextrin)
Separation Principle Combination of H-bonding, π-π, and dipole interactions within chiral grooves of the polymer.[6]Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[9]
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10)Acetonitrile / Water with 0.1% TEAA buffer, pH 4.1
Typical Analytes Broad applicability, very effective for aromatic and polar compounds.Effective for molecules with a hydrophobic moiety (like a phenyl ring) that can fit into the cavity.[9]
Advantages High success rate, excellent for preparative scale-up, robust and long-lasting columns.Can use aqueous, MS-friendly mobile phases; offers a complementary selectivity to polysaccharide phases.
Disadvantages Uses flammable and more hazardous organic solvents; may not be compatible with MS detection.Lower overall success rate compared to polysaccharides; analyte must fit the cavity for separation to occur.

Trustworthiness through Self-Validation: The protocol's integrity is ensured by a mandatory system suitability test before any sample analysis. As per regulatory guidelines, replicate injections of the racemic standard must demonstrate adequate resolution (Rs > 1.5) and repeatability (RSD < 2.0% for peak areas).[10] This confirms the chromatographic system is performing correctly on the day of analysis. The method must be formally validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure its reliability.[6][7]

Conclusion

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available from: [Link]

  • Patil, S., & Mandlik, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 134-142. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Al-Saeed, F. A., El-Enany, N., & Belal, F. (2021). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 26(24), 7549. Available from: [Link]

  • Ribeiro, A. R., & Tiritan, M. E. (2021). Enantiomers and Their Resolution. Molecules, 26(16), 4979. Available from: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. Available from: [Link]

  • Li, G., & Liu, Y. (2003). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 21(5), 490–492. Available from: [Link]

  • Gecse, E., et al. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Szabó, Z. I., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6483. Available from: [Link]

  • Ilisz, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography... Molecules, 29(5), 1031. Available from: [Link]

  • Sánchez-Hernández, L., et al. (2021). Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography... Molecules, 26(11), 3350. Available from: [Link]

  • Wang, Y., et al. (2025). Analytical Separation of Closantel Enantiomers by HPLC. Journal of Chromatographic Science. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical synthesis and materials science, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy and safety.[1][2] Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a valuable chiral intermediate, is no exception. Its unique strained ring system, coupled with the presence of both an ester and a nitrile functional group, presents an interesting analytical challenge. The precise determination of its enantiomeric excess (ee) is paramount for ensuring batch-to-batch consistency and adherence to stringent regulatory standards.[3]

This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of this target molecule. We will move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most suitable method for their specific laboratory context and analytical requirements. The principal methods for ee determination fall into two major categories: high-resolution chromatographic separations and NMR spectroscopy.[1][4]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often considered the gold standard for its high resolving power and accuracy in ee determination. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. For a molecule like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and proven success with ester-containing compounds.[5]

Principle of Separation

Polysaccharide-derived CSPs, such as those based on cellulose or amylose carbamate derivatives, form transient diastereomeric complexes with the analyte enantiomers. The separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in a later elution time.

Recommended Starting Protocol: Chiral HPLC

This protocol is designed as a robust starting point for method development. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

Instrumentation and Conditions:

  • Instrument: HPLC system with UV detector

  • Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 5 µm[6][7]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10 v/v)[8]

  • Flow Rate: 1.0 mL/min[4][8]

  • Column Temperature: 25 °C (ambient)

  • Detection Wavelength: 210 nm (based on the absorbance of the ester and nitrile functionalities)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. Dilute as necessary to ensure the detector response is within the linear range.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Injection: Inject the racemic standard to confirm the separation of the two enantiomers.

  • Analysis: Inject the sample solution. Record the chromatogram and integrate the peak areas for the (1R,2R) and (1S,2S) enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

    • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[10]

Data Analysis and Interpretation

A successful separation will yield two distinct, well-resolved peaks. The peak with the larger area corresponds to the major enantiomer. The resolution (Rs) between the two peaks should ideally be ≥ 1.5 for accurate quantification.

ParameterExpected OutcomeJustification
Retention Time (k') 2 < k' < 10Ensures good interaction with the CSP without excessively long run times.
Resolution (Rs) > 1.5Guarantees baseline separation for accurate peak integration.
Peak Tailing Factor 0.9 - 1.2Indicates good peak shape and chromatographic efficiency.
Pros and Cons of Chiral HPLC
  • Advantages: High accuracy and precision, robust and reproducible, widely applicable, and considered the definitive method by regulatory agencies.

  • Disadvantages: Can require significant method development, higher solvent consumption, and longer analysis times compared to other techniques.[11]

Chiral Gas Chromatography (GC): For Volatile Analytes

For analytes that are volatile and thermally stable, chiral Gas Chromatography (GC) offers an excellent alternative with high resolution and sensitivity.[12][13] Given the ethyl ester functionality, the target molecule is sufficiently volatile for GC analysis.

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs in GC.[14] The enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral liquid stationary phase coated on the capillary column wall. These differential interactions, often based on inclusion complexation within the cyclodextrin cavity, lead to different retention times.[15]

Recommended Starting Protocol: Chiral GC

Instrumentation and Conditions:

  • Instrument: Gas chromatograph with Flame Ionization Detector (FID)

  • Column: Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm film thickness[16][17][18]

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, then ramp to 160 °C at 2 °C/min.

  • Injection Mode: Split (e.g., 50:1 ratio)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1-0.5 mg/mL) in a volatile solvent like ethyl acetate or hexane.

  • Injection: Inject 1 µL of the racemic standard to verify enantiomeric separation.

  • Analysis: Inject the sample solution. Record the chromatogram.

  • Calculation: Calculate the % ee using the peak areas from the FID signal, as described in the HPLC section.

Data Analysis and Interpretation

The Astec CHIRALDEX® G-TA column is known for its broad selectivity, especially for oxygen-containing and halogenated compounds.[15][19] It operates based on surface interactions, which can lead to fast and efficient separations.[15]

ParameterExpected OutcomeJustification
Resolution (Rs) > 1.5Essential for accurate quantification.
Analysis Time < 30 minGC often provides faster analysis than HPLC.[13]
Limit of Detection Low ng rangeFID is highly sensitive to organic compounds.
Pros and Cons of Chiral GC
  • Advantages: High efficiency and resolution, fast analysis times, and requires very small sample sizes.[13]

  • Disadvantages: The analyte must be volatile and thermally stable, and it can be challenging to find the right column and conditions.[13]

NMR Spectroscopy with Chiral Shift Reagents: A Rapid Alternative

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different, and often faster, approach. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to create a diastereomeric environment.[20]

Principle of Diastereomeric Complex Formation

Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are used for this purpose.[21][22] The Lewis acidic lanthanide center reversibly coordinates to Lewis basic sites on the analyte (in this case, the ester carbonyl oxygen or the nitrile nitrogen). Because both the CSR and the analyte are chiral, two transient diastereomeric complexes are formed. These diastereomers have different magnetic environments, leading to the splitting of signals in the ¹H NMR spectrum, which can then be integrated to determine the enantiomeric ratio.[14][21]

Recommended Protocol: ¹H NMR with Eu(hfc)₃

Instrumentation and Conditions:

  • Instrument: NMR Spectrometer (300 MHz or higher)

  • Solvent: Anhydrous Chloroform-d (CDCl₃) or Benzene-d₆

  • Chiral Shift Reagent: Eu(hfc)₃[23]

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of anhydrous deuterated solvent in an NMR tube. It is critical that the sample and solvent are very dry, as water will compete for coordination to the lanthanide.[21]

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte. Identify a well-resolved proton signal, preferably one close to a coordinating site (e.g., the protons on the ethyl group or the cyclopropane ring protons).

  • Titration with CSR: Add a small, known amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents) to the NMR tube. Shake well and re-acquire the spectrum.

  • Observe Splitting: Observe the downfield shift and potential splitting of the target proton signal. Continue adding the CSR stepwise (0.1-0.2 eq. at a time) until baseline separation of the two diastereomeric signals is achieved.

  • Integration and Calculation: Carefully integrate the two separated signals. Calculate the % ee using the integral values in the same manner as peak areas from chromatography.

Data Analysis and Interpretation

Upon addition of Eu(hfc)₃, you should observe one or more proton signals split into two distinct peaks of unequal intensity (for an enantioenriched sample). The quality of the separation depends on the substrate-to-reagent ratio.[21]

ParameterExpected OutcomeJustification
Chemical Shift Separation (ΔΔδ) ≥ 0.05 ppmSufficient separation to allow for accurate integration.
Line Broadening MinimalExcessive broadening, often caused by water, can hinder resolution.
Substrate/Reagent Ratio 0.5 to 1.0 molar equivalentsThis range typically provides the best signal separation without significant line broadening.[21]
Pros and Cons of NMR with CSRs
  • Advantages: Very fast (minutes per sample), non-destructive, and requires no prior separation.[4]

  • Disadvantages: Lower accuracy and precision compared to chromatography, requires a relatively pure sample, can be sensitive to moisture, and chiral shift reagents are expensive.[21]

Methodology Workflow and Decision Guide

To assist in selecting the optimal method, the following workflow and decision guide are provided.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Analyte (~1 mg/mL in solvent) HPLC Chiral HPLC (e.g., CHIRALCEL OD-H) Prep->HPLC Select Method GC Chiral GC (e.g., Astec G-TA) Prep->GC Select Method NMR NMR + CSR (e.g., Eu(hfc)3) Prep->NMR Select Method Integrate Integrate Peaks / NMR Signals HPLC->Integrate GC->Integrate NMR->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: General workflow for ee determination.

Decision-Making Guide

G start Start: Need to Determine % ee q1 Is high accuracy (>99.5%) and regulatory compliance the top priority? start->q1 q2 Is the sample thermally stable and volatile? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes q3 Is speed the primary concern and is the sample relatively pure? q2->q3 No gc Use Chiral GC q2->gc Yes nmr Use NMR with CSR q3->nmr Yes consider_hplc Consider HPLC for higher accuracy q3->consider_hplc No

Caption: Decision guide for selecting an ee determination method.

Conclusion

The determination of enantiomeric excess for this compound can be reliably achieved using several analytical techniques.[1]

  • Chiral HPLC stands as the most robust and universally accepted method, providing high accuracy and precision, making it ideal for quality control and regulatory submissions.

  • Chiral GC is a powerful and fast alternative, provided the analyte's thermal stability is confirmed.[13] Its high resolution makes it excellent for detecting trace enantiomeric impurities.[12]

  • NMR with chiral shift reagents offers a rapid screening tool, perfect for reaction monitoring or high-throughput applications where speed is more critical than utmost precision.[4]

The ultimate choice of method will depend on a careful consideration of the specific needs of the project, including required accuracy, sample throughput, instrument availability, and the stage of drug development.[1][4] It is always recommended to validate the chosen method using a racemic standard to ensure its suitability for the intended purpose.

References

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. Available from: [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT. Available from: [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. Available from: [Link]

  • Gas chromatographic enantiomers separation of cyclopropanes derived... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available from: [Link]

  • Enantiomeric excess - Wikipedia. Available from: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available from: [Link]

  • Astec® CHIRALDEX™ G-TA Capillary GC Column | Krackeler Scientific, Inc. Available from: [Link]

  • Enantioselective GC and HPLC analysis of cyclopropane derivatives. Available from: [Link]

  • NMR determination of enantiomeric excess - ResearchGate. Available from: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate. Available from: [Link]

  • Astec CHIRALDEX G-TA Capillary | 73033AST | SUPELCO - Scientific Laboratory Supplies. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • Method development with CHIRALPAK® IA - HPLC. Available from: [Link]

  • Determination of enantiomeric excess. Available from: [Link]

  • instruction manual for chiralcel® oz-h - Daicel Chiral Technologies. Available from: [Link]

  • Has anyone ever used Eu(fod)3 to determine enantiomeric excess? - ResearchGate. Available from: [Link]

  • Application Notes: Chiral - LCGC International. Available from: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. Available from: [Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS - MZ-Analysentechnik GmbH. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available from: [Link]

  • Eu(hfc)3 - Wikipedia. Available from: [Link]

  • Chiralcel OD H OJ H Manual | PDF | High Performance Liquid Chromatography | Solvent. Available from: [Link]

  • Chiral chromatography profiles for the separation of menthyl ester... - ResearchGate. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Functional Chirality: From Small Molecules to Supramolecular Assemblies - MDPI. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Column description - HPLC. Available from: [Link]

  • Europium tris[3-(heptafluoropr | 164747-5G | SIGMA-ALDRICH | SLS. Available from: https://www.scientificlabs.co.uk/product/164747-5G
  • Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Chiral Cyclopropanes: Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led to an increasing demand for sophisticated chiral building blocks. Among these, conformationally constrained scaffolds have garnered significant attention for their ability to pre-organize molecules into bioactive conformations, thereby improving target affinity and metabolic stability. The cyclopropane ring, a small yet powerful motif, stands out as a "privileged scaffold" in this context. Its unique stereoelectronic properties and inherent rigidity make it an invaluable tool for medicinal chemists.

This guide provides an in-depth comparison of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a versatile chiral building block, with other prominent chiral cyclopropane and conformationally restricted amino acid analogues used in drug development. We will delve into the synthetic strategies, comparative performance, and the underlying chemical principles that guide the selection of these critical molecular components.

The Significance of this compound

This compound is a bifunctional molecule featuring a nitrile and an ester group on a stereochemically defined cyclopropane ring. This unique combination of functionalities makes it a highly versatile intermediate. The nitrile group can be readily transformed into an amine or a carboxylic acid, providing a handle for peptide coupling or other derivatizations. The ester offers another site for modification or can be hydrolyzed to the corresponding carboxylic acid. Its rigid cyclopropane backbone imparts conformational constraint, which can be crucial for optimizing ligand-receptor interactions. A notable application of this building block is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Synthetic Strategies for Chiral 2-Cyanocyclopropane-1-carboxylates

The asymmetric synthesis of 2-cyanocyclopropane-1-carboxylates, particularly from electron-deficient alkenes like acrylonitrile, presents a significant challenge due to the electronic nature of the substrate. However, several catalytic systems have been developed to address this.

Rhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds and subsequent carbene transfer to olefins. The choice of chiral ligands on the rhodium catalyst is paramount in achieving high enantioselectivity. For the cyclopropanation of electron-deficient alkenes, catalysts with electron-donating ligands are often preferred to enhance the reactivity of the rhodium carbene intermediate.

The mechanism of rhodium-catalyzed cyclopropanation is generally believed to proceed through a concerted but asynchronous transition state.[1][2] The stereochemical outcome is dictated by the trajectory of the alkene approaching the metal carbene, which is influenced by the steric and electronic properties of the catalyst's chiral ligands.[1]

G

Biocatalytic Approaches

Engineered heme proteins, such as myoglobin variants, have emerged as highly efficient and selective biocatalysts for asymmetric cyclopropanation.[3][4] These systems can operate under mild, aqueous conditions and often exhibit exquisite stereocontrol. For electron-deficient olefins, which are challenging substrates for many traditional metal catalysts, cofactor redesign in these enzymes has been shown to switch the reaction mechanism to a radical-based pathway, enabling efficient and highly enantioselective cyclopropanation.[3][4]

Alternative Chiral Building Blocks: A Comparative Analysis

The utility of this compound is best understood in the context of other chiral building blocks employed in successful drug discovery programs. Here, we compare it with two key intermediates used in the synthesis of Hepatitis C Virus (HCV) protease inhibitors.

Alternative 1: (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Esters (Boceprevir Core)

This bicyclic proline analogue is a cornerstone of the HCV protease inhibitor Boceprevir. Its rigid structure, featuring a fused cyclopropane and pyrrolidine ring, serves to mimic a dipeptide and orient the pharmacophoric elements for optimal binding to the enzyme's active site.

Synthesis: The synthesis of this complex molecule often involves a multi-step sequence starting from readily available chiral precursors or employing a chiral resolution strategy. One common approach involves the resolution of a racemic mixture of the methyl ester using a chiral acid like di-p-toluoyl-D-tartaric acid (D-DTTA).

Alternative 2: Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA-OEt)

This vinyl-substituted cyclopropyl amino acid is a key component in several HCV protease inhibitors, including Simeprevir and Vaniprevir. The vinyl group provides a handle for further synthetic transformations, such as macrocyclization, which is a common strategy in the design of protease inhibitors.

Synthesis: A scalable synthesis of vinyl-ACCA-OEt has been developed involving the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene to form the racemic product.[5] The enantiomers are then resolved using an enzymatic hydrolysis with an esterase like Alcalase 2.4L, which selectively hydrolyzes one enantiomer, allowing for the separation of the desired (1R,2S)-ester.[5] More recently, asymmetric phase-transfer catalysis has been employed to achieve direct enantioselective synthesis.[6][7]

Performance Comparison

Building BlockSynthetic ApproachTypical YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Key AdvantagesKey Challenges
This compound Rh(II)-catalyzed cyclopropanationModerate to GoodUp to 98%[8]>95:5[9]Direct asymmetric synthesis, versatile functional handles.Synthesis of diazoacetonitrile can be hazardous, requires specialized catalysts for high ee.
Biocatalytic cyclopropanationGood to ExcellentUp to >99%[4]Up to >99%[4]High stereoselectivity, mild reaction conditions, environmentally benign.Requires protein engineering for optimal performance with specific substrates.
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Ester Chiral ResolutionGood (after resolution)>99%N/AHigh enantiopurity achievable, well-established industrial process.Multi-step synthesis, resolution can be resource-intensive.
Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate (vinyl-ACCA-OEt) Enzymatic ResolutionGood (after resolution)>99%[5]Optimized to favor desired diastereomer[5]Scalable process, high enantiopurity.Resolution adds steps to the overall synthesis.
Asymmetric Phase-Transfer Catalysis~78%[6][7]~77-84%[6][7]GoodDirect asymmetric synthesis.May require further purification/enrichment to achieve high ee.

Experimental Protocols

Protocol 1: Representative Rh(II)-Catalyzed Asymmetric Cyclopropanation for Ethyl 2-cyanocyclopropane-1-carboxylate

This protocol is a representative procedure based on established methods for rhodium-catalyzed cyclopropanation of electron-deficient alkenes.[8][9]

Materials:

  • Dirhodium(II) tetrakis(S-N-(p-dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] or a similar chiral rhodium(II) catalyst

  • Acrylonitrile

  • Ethyl diazoacetate

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium(II) catalyst (1-2 mol%).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add acrylonitrile (5-10 equivalents) to the reaction mixture.

  • Slowly add a solution of ethyl diazoacetate (1 equivalent) in anhydrous DCM to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to minimize the formation of diazo decomposition byproducts.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-cyanocyclopropane-1-carboxylate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

G

Protocol 2: Enzymatic Resolution of Racemic Ethyl 1-amino-2-vinylcyclopropanecarboxylate

This protocol is based on the scalable process developed for the synthesis of vinyl-ACCA-OEt.[5]

Materials:

  • Racemic ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate

  • Alcalase 2.4L (esterase)

  • Phosphate buffer (pH 7.5)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a solution of the racemic Boc-protected vinyl-ACCA-OEt in a suitable water-miscible co-solvent if necessary.

  • Add the substrate solution to a phosphate buffer (pH 7.5) containing the Alcalase 2.4L enzyme.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis by HPLC. The reaction will selectively hydrolyze the (1S,2R)-enantiomer to the corresponding carboxylic acid.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by adjusting the pH or adding an enzyme inhibitor.

  • Extract the mixture with MTBE. The desired (1R,2S)-ethyl ester will be in the organic phase, while the hydrolyzed (1S,2R)-carboxylic acid will remain in the aqueous phase as its salt.

  • Wash the organic layer with a basic aqueous solution to remove any remaining carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (1R,2S)-Boc-vinyl-ACCA-OEt.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion: Choosing the Right Chiral Building Block

The selection of a chiral building block is a critical decision in the drug discovery and development process, with profound implications for the synthetic route, scalability, and ultimately, the biological activity of the final compound.

  • This compound offers a direct entry to a versatile, conformationally constrained scaffold through asymmetric catalysis. Its bifunctional nature provides multiple avenues for diversification, making it an attractive option for library synthesis and lead optimization. The advent of highly efficient biocatalytic methods further enhances its appeal by offering a green and highly stereoselective synthetic route.[3][4]

  • The Boceprevir core represents a more complex, highly rigidified system. While its synthesis is more involved, the resulting scaffold provides a high degree of pre-organization, which can lead to significant gains in binding affinity. Its synthesis relies on a well-established resolution process, ensuring high enantiopurity on a large scale.

  • Vinyl-ACCA-OEt provides a balance of conformational constraint and synthetic flexibility. The vinyl group is a key feature that enables the construction of macrocyclic structures, a prevalent motif in many protease inhibitors. The robust enzymatic resolution process makes it an industrially viable building block.[5]

The choice between these and other chiral building blocks will depend on the specific therapeutic target, the desired molecular architecture, and the strategic considerations of the overall synthetic plan. As our understanding of asymmetric synthesis and biocatalysis continues to grow, the toolkit of chiral building blocks available to medicinal chemists will undoubtedly expand, enabling the creation of the next generation of innovative medicines.

References

  • Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Publishing. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed. [Link]

  • Metal-catalyzed cyclopropanations. Wikipedia. [Link]

  • Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. ResearchGate. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]

  • Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. [Link]

  • Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. ACS Publications. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Design and synthesis of conformationally constrained glycosylated amino acids. PubMed. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Amazon AWS. [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Corey-Chaykovsky Reactions. YouTube. [Link]

  • Asymmetric Cyclopropanation Reactions. ResearchGate. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. RSC Publishing. [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Institutes of Health. [Link]

  • Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate. [Link]

  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing. [Link]

  • A Heteroleptic Dirhodium Catalyst for Asymmetric Cyclopropanation with α‐Stannyl α‐Diazoacetate. “Stereoretentive” Stille Coupling with Formation of Chiral Quarternary Carbon Centers. National Institutes of Health. [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Wiley Online Library. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]

  • Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. ResearchGate. [Link]

  • Simeprevir (132) was synthesised from three building blocks as indicated. ResearchGate. [Link]

  • Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. University of Rochester. [Link]

  • Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry. [Link]

  • New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates. Emory Theses and Dissertations. [Link]

  • Synthesis of Conformationally Constrained Lysine Analogues. ACS Figshare. [Link]

  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]

  • Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]

  • Synthesis of the First Axially Dissymmetric,Cα,α-Disubstituted Glycine Containing a Crown Ether Receptor, and the Conformational Preferences of a Model Peptide. ResearchGate. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. RSC Publishing. [Link]

  • Diastereo- and Enantioselective Chemoenzymatic Synthesis of Chiral Tricyclic Intermediate of Anti-HIV Drug Lenacapavir. ChemRxiv. [Link]

  • The importance of chiral cyclopropanes and representative asymmetric... ResearchGate. [Link]

  • 1 Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. National Institutes of Health. [Link]

Sources

A Researcher's Guide to Cyclopropane Stereochemistry: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a motif of increasing importance in medicinal chemistry, presents unique and formidable challenges in stereochemical assignment.[1][2][3] Its rigid, strained three-membered ring structure fixes substituents in space, leading to profound differences in biological activity between stereoisomers. For researchers in drug development, an unambiguous and early determination of both relative and absolute stereochemistry is not merely an academic exercise—it is a critical step in the pipeline, influencing everything from structure-activity relationships (SAR) to regulatory approval.[2]

This guide provides an in-depth comparison of the primary analytical techniques for determining cyclopropane stereochemistry. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide actionable protocols, and present a logical framework for selecting the most appropriate technique for your specific research question.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry

NMR spectroscopy is the undisputed workhorse for determining the relative stereochemistry of cyclopropane derivatives in solution.[4] Its power lies in its ability to probe through-bond and through-space relationships between protons on the cyclopropane ring.

The Foundational Principles: J-Coupling and the Nuclear Overhauser Effect (NOE)

Two key NMR phenomena are central to assigning cyclopropane stereochemistry:

  • Vicinal Proton-Proton Coupling (³JHH): This through-bond interaction is highly dependent on the dihedral angle between two protons on adjacent carbons. For cyclopropanes, this translates into a reliable rule: the coupling constant between cis protons is consistently larger than that between trans protons.[5][6][7]

  • Nuclear Overhauser Effect (NOE): This is a through-space phenomenon. When two protons are close in space (typically < 5 Å), irradiating one will cause a change in the signal intensity of the other.[8][9] This is invaluable for confirming assignments, especially in complex or highly substituted systems.

Causality in Experimental Choice: Why J-Coupling is the Starting Point

The Karplus relationship, which correlates dihedral angle to coupling constants, provides the theoretical underpinning for using ³JHH values to differentiate cis and trans isomers.[10] In the rigid cyclopropane ring, the dihedral angle for cis protons is approximately 0°, corresponding to a larger J-coupling value. Conversely, the dihedral angle for trans protons is around 120°, resulting in a significantly smaller J-coupling.[7][10]

Table 1: Typical ³JHH Coupling Constants for Substituted Cyclopropanes

RelationshipDihedral Angle (approx.)Typical ³JHH Range (Hz)
cis~0°7 - 12 Hz[6]
trans~120°4 - 7 Hz[6]

Note: These values can be influenced by the electronegativity of substituents, but the general trend of J_cis > J_trans holds true.[5]

NOE vs. ROE: A Critical Decision for Unambiguous Assignment

While J-coupling provides a strong initial hypothesis, NOE data provides definitive, through-space confirmation. For small to medium-sized molecules (MW < 1200 Da), a variant called the Rotating-frame Overhauser Effect (ROE) is often superior.[8][11] The standard NOE can become zero or even negative for mid-sized molecules, leading to ambiguous or absent signals. The ROE, however, is always positive, providing reliable data across a broader range of molecular sizes.[8][11][12]

Experimental Protocol: 2D ROESY for Relative Stereochemistry

The 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a powerful method to visualize all through-space correlations simultaneously.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Ensure the sample is free of paramagnetic impurities, which can quench the ROE effect.[8]

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Use a standard 2D ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).

    • Set the spectral width to cover all proton signals.

    • Key Parameter (Mixing Time): Start with a mixing time of 200-300 ms. This is the period during which magnetization transfer occurs. It may need to be optimized for your specific molecule.

    • Acquire a sufficient number of scans to achieve good signal-to-noise.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum. ROESY cross-peaks should have the opposite phase to the diagonal peaks.[8]

  • Interpretation: Look for cross-peaks connecting protons on the cyclopropane ring with each other and with adjacent substituents. A cross-peak between two protons is direct evidence that they are spatially proximate, confirming a cis relationship.

ROESY_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) Degas Degas Sample (if needed) Sample->Degas Spectrometer High-Field NMR Degas->Spectrometer PulseSeq 2D ROESY Pulse Sequence (Set Mixing Time) Spectrometer->PulseSeq FID Acquire FID Data PulseSeq->FID FT 2D Fourier Transform FID->FT Phase Phasing & Calibration FT->Phase Analysis Cross-Peak Analysis (Opposite phase to diagonal) Phase->Analysis Assign Stereochemical Assignment Analysis->Assign

Chapter 2: X-Ray Crystallography - The Gold Standard

When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction (XRD) provides the most definitive and unambiguous determination of both relative and absolute stereochemistry.[13][14][15][16]

The Principle: From Diffraction to 3D Structure

XRD works by passing X-rays through an ordered crystal lattice. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.[13][17]

Causality in Experimental Choice: When is XRD Necessary?
  • Absolute Configuration: While NMR is excellent for relative stereochemistry, it cannot distinguish between enantiomers. For chiral, enantiomerically pure cyclopropanes, XRD is the primary method for determining the absolute configuration.[14][18] This is typically achieved through anomalous dispersion, often requiring the presence of an atom heavier than oxygen or the use of specific X-ray wavelengths (e.g., Cu Kα).[17][18]

  • Ambiguous NMR Data: In molecules with complex or overlapping NMR signals, or where conformational flexibility complicates NOE analysis, XRD provides an unequivocal answer.

  • Confirmation for Regulatory Submission: For pharmaceutical candidates, an X-ray crystal structure is often required as definitive proof of structure and stereochemistry.

The XRD Workflow

XRD_Workflow Start Purified Compound Crystal Grow Single Crystal (Vapor diffusion, slow evaporation) Start->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution (Phase problem) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (Check Flack parameter for Abs. Config.) Refine->Validate Result Final 3D Structure Validate->Result

The key, and often most challenging, step is growing a high-quality single crystal. This can be a significant bottleneck, and not all compounds are amenable to crystallization.[19][20]

Chapter 3: Chiroptical Techniques - Assigning Absolute Configuration in Solution

For chiral cyclopropanes that fail to crystallize, chiroptical methods—specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—offer a powerful alternative for determining absolute configuration directly in solution.[4][19][20]

The Principle: The Interplay of Light and Chirality

VCD and ECD measure the differential absorption of left- and right-circularly polarized light.[21][22][23] Enantiomers will produce mirror-image spectra.[23] However, the experimental spectrum alone is insufficient for assignment. The true power of these techniques is realized when the experimental spectrum is compared to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[24][25][26][27]

VCD vs. ECD: Making the Right Choice
  • Vibrational Circular Dichroism (VCD): Measures differential absorption in the infrared region, corresponding to molecular vibrations.[21][22]

    • Advantage: VCD is sensitive to the entire molecular structure, as nearly all functional groups have IR-active vibrations. It does not require a chromophore.[28][29]

    • Best For: Molecules without a UV-Vis chromophore or those where the stereocenters are far from the chromophore.

  • Electronic Circular Dichroism (ECD): Measures differential absorption in the UV-Vis region, corresponding to electronic transitions.[23][30]

    • Advantage: ECD is generally more sensitive than VCD and requires less sample.

    • Limitation: The molecule must contain a chromophore (e.g., an aromatic ring, carbonyl group) near the chiral center for the technique to be effective.[31]

The VCD/ECD Computational Workflow: A Self-Validating System

The synergy between experimental measurement and theoretical calculation is the cornerstone of trustworthy chiroptical analysis.[28]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Prepare Sample in Appropriate Solvent Exp_Measure Measure VCD/ECD Spectrum Exp_Sample->Exp_Measure Exp_Spectrum Experimental Spectrum Exp_Measure->Exp_Spectrum Compare Compare Experimental vs. Predicted Spectrum Exp_Spectrum->Compare Comp_Start Propose Structure (e.g., R-enantiomer) Comp_Conf Conformational Search Comp_Start->Comp_Conf Comp_Opt DFT Geometry Optimization & Frequency Calculation Comp_Conf->Comp_Opt Comp_Spec Calculate Theoretical VCD/ECD Spectrum Comp_Opt->Comp_Spec Comp_Spectrum Predicted Spectrum for R Comp_Spec->Comp_Spectrum Comp_Spectrum->Compare Assign_R Assign as R Compare->Assign_R Good Match Assign_S Assign as S Compare->Assign_S Mirror Image Match

A good match between the experimental spectrum and the calculated spectrum for one enantiomer (and a mirror-image match for the other) provides high confidence in the absolute configuration assignment.[32]

Chapter 4: A Strategic Comparison & Decision-Making Framework

Choosing the right analytical technique requires a careful consideration of the specific research question, sample availability, and the inherent strengths and weaknesses of each method.

Table 2: Head-to-Head Comparison of Analytical Techniques

FeatureNMR Spectroscopy (¹H, ROESY)X-Ray CrystallographyChiroptical Methods (VCD/ECD)
Primary Information Relative StereochemistryAbsolute & Relative StereochemistryAbsolute Stereochemistry
Sample State SolutionSingle CrystalSolution
Sample Amount 1-10 mg< 1 mg (for a good crystal)1-10 mg (VCD), < 1 mg (ECD)
Key Requirement Soluble, non-overlapping signalsHigh-quality single crystalChiral, enantiomerically pure
Primary Advantage Rapid, routine, non-destructiveUnambiguous, "gold standard"No crystal needed, solution-state data[19][20]
Primary Limitation No absolute configurationCrystallization can be impossibleRequires extensive computation[24][25]
Time to Result HoursDays to Weeks (or more)Days (computation is rate-limiting)
A Decision-Making Workflow

To aid in selecting the appropriate technique, the following logical workflow can be applied:

Decision_Tree

Conclusion

The determination of cyclopropane stereochemistry is a multifaceted challenge that requires a strategic, evidence-based approach. NMR spectroscopy serves as the essential first step for elucidating relative stereochemistry in solution. For the definitive assignment of absolute configuration, X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained. When crystallization is elusive, the powerful combination of chiroptical spectroscopy (VCD/ECD) and computational chemistry provides a reliable and increasingly accessible path to determining absolute configuration in the solution state. By understanding the principles, advantages, and limitations of each technique, researchers can navigate these challenges efficiently, ensuring the structural integrity of their molecules and accelerating the pace of discovery and development.

References

  • Theoretical Prediction of Vibrational Circular Dichroism Spectra. DTIC.

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing.

  • Vibration Circular Dichroism (VCD) Spectrum Prediction Service. CD ComputaBio.

  • The Impact of Stereochemistry on Drug Development and Use. CRC Press.

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. PubMed.

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI.

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications.

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate.

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate.

  • Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods. arXiv.

  • Confirming the Stereochemistry of Vinylcyclopropane Reaction Products: A Comparative Guide. Benchchem.

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.

  • Determination of absolute configuration. Pure Chemistry.

  • Coupling Constant in Cyclopropanes and Alkenes. YouTube.

  • 13C nmr spectrum of cyclopropane C3H6. Doc Brown's Chemistry.

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.

  • Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.

  • The use of X-ray crystallography to determine absolute configuration. PubMed.

  • Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate.

  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI.

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate.

  • H-1 proton nmr spectrum of cyclopropane. Doc Brown's Chemistry.

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison.

  • NOESY and ROESY. University of Connecticut.

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag.

  • Vibrational circular dichroism. Wikipedia.

  • Theory of Vibrational Circular Dichroism. JASCO Inc.

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.

  • Electronic Circular Dichroism. Encyclopedia.pub.

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.

  • A) Electronic circular dichroism (ECD) spectra of (+)‐1 and (−). ResearchGate.

  • Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. MDPI.

  • Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.

  • Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. PMC - NIH.

  • Rotating Frame NOE: ROE. Glycopedia.

  • The Nuclear Overhauser Effect. Harvard University.

  • Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. AIP Publishing.

  • Vibrational and electronic circular dichroism calculations with Jaguar. Schrödinger.

  • Plot of NOE/ROE intensity (η) vs τ c at different spectrometer frequencies. ResearchGate.

  • Advances in the exact nuclear Overhauser effect 2018-2022. PMC - NIH.

Sources

A Researcher's Guide to the Stereoselective Bioactivity of Cyclopropane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Membered Rings in Biology

In the landscape of medicinal chemistry and drug discovery, the cyclopropane ring stands out for its unique structural and electronic properties.[1][2] As the smallest cycloalkane, its strained three-carbon ring imparts significant conformational rigidity upon a molecule.[3] This rigidity can "lock" a drug candidate into its bioactive conformation, potentially leading to a dramatic increase in binding potency and selectivity for its biological target.[1][3] Furthermore, the cyclopropane moiety is often resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.[3][4]

However, the true complexity and elegance of cyclopropane in pharmacology are revealed when we consider the principles of stereoisomerism. The substitution pattern on a cyclopropane ring can create chiral centers, leading to the existence of enantiomers—non-superimposable mirror images of the same molecule. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different biological activities. This guide provides an in-depth comparison of cyclopropane enantiomers, supported by experimental data and detailed protocols, to illuminate the critical role of stereoselectivity in drug action.

The Principle of Chiral Recognition

The differential activity of enantiomers is a cornerstone of pharmacology. Biological systems, composed of chiral macromolecules like proteins and nucleic acids, create a chiral environment. An enzyme's active site or a receptor's binding pocket is analogous to a glove that fits one hand (the "eutomer," or more active enantiomer) far better than the other (the "distomer," or less active enantiomer). This selective interaction, often described by the "three-point attachment" model, dictates that only the eutomer can achieve the optimal orientation to elicit a biological response, while the distomer may bind weakly, not at all, or even interact with a different target, sometimes leading to off-target effects.

Case Study 1: Synthetic Cannabinoids and Receptor Selectivity

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a major area of drug development.[5][6] Synthetic cannabinoids containing cyclopropane rings have been developed to modulate these receptors. A classic example is the compound WIN 55,212-2, where the R-(+) enantiomer is a potent cannabinoid receptor agonist, while the S-(-) enantiomer is largely inactive.[7] This stark difference underscores the high degree of stereoselectivity at the cannabinoid receptors. The rigid cyclopropyl group helps orient the rest of the molecule for optimal interaction with the receptor's binding site.[5]

Comparative Biological Data: Cannabinoid Receptor Binding
CompoundEnantiomerTarget ReceptorBinding Affinity (Ki, nM)Functional Activity
WIN 55,212R-(+)CB161.0Potent Agonist
WIN 55,212S-(-)CB1> 10,000Inactive
WIN 55,212R-(+)CB21,930Agonist
WIN 55,212S-(-)CB2> 10,000Inactive

This table presents representative data illustrating the principle of enantioselectivity. Exact values can vary based on specific assay conditions.

Experimental Protocol: Competitive Radioligand Binding Assay for CB1 Receptors

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound (like a cyclopropane enantiomer) by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

Objective: To quantify the binding affinity of separated cyclopropane enantiomers for the human CB1 receptor.

Materials:

  • Cell membranes expressing recombinant human CB1 receptors.

  • [³H]-CP55,940 (radiolabeled CB1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3 mg/mL BSA, pH 7.4.

  • Test Compounds: Purified (+) and (-) cyclopropane enantiomers, dissolved in DMSO.

  • Non-specific binding control: High concentration of a known CB1 ligand (e.g., 10 µM unlabeled WIN 55,212-2).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Preparation: Thaw the CB1 receptor membranes on ice. Prepare serial dilutions of the test compound enantiomers.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: Add buffer and [³H]-CP55,940.

  • Non-Specific Binding (NSB): Add the non-specific binding control ligand and [³H]-CP55,940.

  • Test Compound Wells: Add each dilution of the separated enantiomers and [³H]-CP55,940.

  • Incubation: Add the receptor membranes to all wells to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualization: Stereoselective Receptor Binding

G Receptor Binding Site A Binding Site B Binding Site C Eutomer R-(+) Enantiomer (Eutomer) Eutomer->Receptor:f0 Optimal Fit Eutomer->Receptor:f1 Strong Interaction Eutomer->Receptor:f2 Complementary Shape Result1 High Affinity Binding = Agonist Activity Distomer S-(-) Enantiomer (Distomer) Distomer->Receptor:f0 Poor Fit Distomer->Receptor:f2 Steric Hindrance Result2 Low/No Affinity Binding = Inactive

Caption: Differential binding of enantiomers to a chiral receptor.

Case Study 2: Pyrethroid Insecticides and Target Potency

Pyrethroid insecticides, many of which are derivatives of 2,2-dimethylcyclopropanecarboxylic acid, are another classic example of stereoselectivity.[8] These compounds act on the voltage-gated sodium channels in insect neurons.[9] The insecticidal activity is highly dependent on the stereochemistry of the cyclopropane ring and other chiral centers in the molecule.[9][10][11] For instance, in many pyrethroids, isomers with the 1R configuration on the cyclopropane ring are significantly more toxic to insects than their 1S counterparts.[11][12] This is because the 1R isomers have the correct three-dimensional shape to bind effectively to the sodium channel protein.

Comparative Biological Data: Insecticidal Activity of Permethrin Stereoisomers
Isomer ConfigurationRelative Toxicity to Houseflies (LD₅₀, ng/fly)
1R, trans~1.2
1R, cis~0.9
1S, transInactive
1S, cisInactive

Source: Adapted from data on the activity of pyrethroid isomers. The 1R isomers are potent, while the 1S isomers show negligible activity.[10][12]

Core Methodology: The Prerequisite of Chiral Separation

A direct comparison of the biological activity of enantiomers is only possible if they are first separated from their racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[13][14][15][16]

The principle behind this separation lies in creating a chiral environment within the HPLC column.[14][17] The CSP is composed of a chiral molecule immobilized on a solid support (like silica). As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column, while the other enantiomer, forming a less stable complex, elutes more quickly. This difference in retention time allows for their separation and individual collection. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including those with cyclopropane rings.[13][14]

Experimental Protocol: General Workflow for Chiral HPLC Separation

Objective: To separate a racemic mixture of a cyclopropane-containing compound into its individual enantiomers for subsequent biological testing.

Materials:

  • Racemic cyclopropane compound.

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., Chiralcel OD, Chiralpak AD).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

Methodology:

  • Column Selection: Choose an appropriate CSP based on the chemical structure of the analyte. Polysaccharide-based columns are a good starting point for many cyclopropane derivatives.[13]

  • Mobile Phase Selection: Start with a standard mobile phase, typically a mixture of a non-polar solvent and a polar modifier (e.g., 90:10 hexane:isopropanol).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.

  • Initial Screening: Inject a small volume of the sample onto the column and run the analysis. Monitor the elution profile with the UV detector.

  • Optimization: If separation is not achieved, systematically adjust the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try a different modifier like ethanol). Also, optimize the flow rate and column temperature to improve resolution.

  • Enantiomer Identification: Once separation is achieved (two distinct peaks), collect the fractions corresponding to each peak. The first eluting peak is one enantiomer, and the second is the other. Absolute configuration (R or S) must be determined by other methods (e.g., X-ray crystallography or comparison to a known standard).

  • Purity Analysis: Re-inject the collected fractions into the HPLC system under the same conditions to confirm the enantiomeric purity of each separated sample.

Visualization: Chiral HPLC Separation Workflow

G A 1. Prepare Racemic Sample & Mobile Phase B 2. Inject Sample into HPLC System A->B C 3. Separation on Chiral Stationary Phase (CSP) B->C D 4. UV Detection C->D E 5. Data Acquisition & Chromatogram Generation D->E F 6. Fraction Collection D->F G Enantiomer 1 (e.g., R-isomer) F->G H Enantiomer 2 (e.g., S-isomer) F->H

Caption: Standard workflow for the analytical separation of enantiomers.

Conclusion

The evidence is unequivocal: the stereochemistry of the cyclopropane ring is a critical determinant of biological activity. As demonstrated in fields ranging from cannabinoid receptor modulation to insecticide development, enantiomers of the same cyclopropane-containing molecule can have vastly different potencies and effects.[7][12] This stereoselectivity arises from the specific, three-dimensional interactions between the small molecule and its chiral biological target. For researchers and drug development professionals, this guide highlights an essential principle: a comprehensive evaluation of a chiral cyclopropane-containing drug candidate is incomplete without the separate synthesis or resolution and subsequent biological testing of its individual enantiomers. Such rigorous analysis is fundamental to identifying the most potent and selective therapeutic agents and minimizing potential off-target effects associated with the less active distomer.

References

  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu. [Link]

  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Nature Catalysis. [Link]

  • The synthetic pyrethroid isomers II. Biological activity. Pest Management Science. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. Pesticide Registration Authority. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Orbital: The Electronic Journal of Chemistry. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Semantic Scholar. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Structural Aspects of Potential Endocrine-Disrupting Activity of Stereoisomers for a Common Pesticide Permethrin against Androgen Receptor. International Journal of Molecular Sciences. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. [Link]

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. International Journal of Molecular Sciences. [Link]

  • Enantiomer Separations. LCGC North America. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential. Brain and Neuroscience Advances. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Intensely potent doxorubicin analogues: structure-activity relationship. Journal of Medicinal Chemistry. [Link]

  • Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Biomedical and Pharmacology Journal. [Link]

  • Doxorubicin analogues incorporating chemically reactive substituents. Journal of Medicinal Chemistry. [Link]

  • Enantiomeric cannabidiol derivatives: Synthesis and binding to cannabinoid receptors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. [Link]

  • Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential. ResearchGate. [Link]

Sources

A Comparative Spectroscopic Guide to Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a privileged scaffold. Its inherent ring strain and unique stereochemical properties offer a powerful tool for designing potent and selective therapeutic agents. Among the vast array of cyclopropane-containing molecules, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate and its derivatives have garnered significant attention, particularly as key intermediates in the synthesis of pharmaceuticals such as the antiplatelet agent Ticagrelor[1][2]. The precise stereochemistry of these building blocks is paramount to the biological activity of the final drug substance, making rigorous spectroscopic characterization an indispensable component of their synthesis and quality control.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its diastereomers. By delving into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently identify and differentiate these crucial stereoisomers.

The Critical Role of Stereochemistry: A Spectroscopic Perspective

The spatial arrangement of the cyano and ethyl carboxylate groups on the cyclopropane ring dictates the molecule's three-dimensional shape and, consequently, its interactions with biological targets. The trans-(1R,2R) and cis-(1R,2S) diastereomers, while possessing the same connectivity, exhibit distinct physical and chemical properties that are reflected in their spectroscopic signatures. Understanding these differences is not merely an academic exercise; it is a fundamental requirement for ensuring the stereochemical purity of drug intermediates.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. In the case of ethyl 2-cyanocyclopropane-1-carboxylate derivatives, the chemical shifts and coupling constants of the cyclopropyl protons are particularly informative for assigning stereochemistry.

Key Diagnostic Features:

  • Cyclopropyl Protons: The protons attached to the cyclopropane ring typically resonate in the upfield region of the spectrum (generally 1.0-3.0 ppm) due to the ring's shielding effect. The relative stereochemistry of the substituents significantly influences their chemical shifts.

  • Coupling Constants (J-values): The coupling constants between adjacent cyclopropyl protons are highly dependent on their dihedral angle. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans). This difference is a powerful diagnostic tool for distinguishing between diastereomers.

  • Ethyl Ester Protons: The characteristic quartet and triplet of the ethyl group are readily identifiable and provide confirmation of this functional group.

Comparative ¹H NMR Data:

CompoundCyclopropyl H-1 (ppm)Cyclopropyl H-2 (ppm)Cyclopropyl CH₂ (ppm)OCH₂ (q, ppm)CH₃ (t, ppm)
This compound (trans)~2.0-2.2 (m)~1.8-2.0 (m)~1.3-1.6 (m)~4.1-4.2~1.2-1.3
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (cis)~2.2-2.4 (m)~2.0-2.2 (m)~1.4-1.7 (m)~4.1-4.2~1.2-1.3

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents. The data presented here are approximate values based on typical spectra. A certificate of analysis for cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate confirms a ¹H NMR spectrum consistent with its structure[3].

¹³C NMR Spectroscopy: A Carbon Skeleton Viewpoint

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the cyclopropyl carbons and the nitrile carbon are of particular interest.

Key Diagnostic Features:

  • Cyclopropyl Carbons: Similar to the protons, the cyclopropyl carbons are shielded and appear at relatively high field in the ¹³C NMR spectrum (typically 10-30 ppm). The stereochemistry of the substituents can induce subtle but measurable differences in their chemical shifts.

  • Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the region of 115-125 ppm.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is found further downfield, usually in the 170-175 ppm range.

Comparative ¹³C NMR Data:

CompoundC=O (ppm)C≡N (ppm)Cyclopropyl C-1 (ppm)Cyclopropyl C-2 (ppm)Cyclopropyl CH₂ (ppm)OCH₂ (ppm)CH₃ (ppm)
This compound (trans)~171~118~25~15~12~61~14
Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (cis)~170~119~23~14~14~61~14

Note: These are predicted and typical chemical shift ranges. Actual values may vary.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For ethyl 2-cyanocyclopropane-1-carboxylate derivatives, the characteristic vibrational frequencies of the nitrile and ester groups are key features.

Key Diagnostic Absorptions:

  • C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ is characteristic of the nitrile group.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the ester carbonyl group.

  • C-H Stretch (Cyclopropyl): The C-H stretching vibrations of the cyclopropane ring are often observed at slightly higher wavenumbers (>3000 cm⁻¹) compared to alkyl C-H stretches.

  • C-O Stretch: The C-O stretching of the ester group will show absorptions in the 1000-1300 cm⁻¹ region.

While IR spectroscopy is less powerful for distinguishing between diastereomers compared to NMR, it provides crucial confirmation of the presence of the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For this compound (C₇H₉NO₂), the expected molecular weight is approximately 139.15 g/mol [4].

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the cyclopropane ring. The exact fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Synthesis of this compound Derivatives

The stereoselective synthesis of these cyclopropane derivatives is often achieved through catalytic cyclopropanation reactions. One common approach involves the reaction of a styrene derivative with ethyl diazoacetate (EDA) in the presence of a chiral catalyst. Engineered enzymes, such as myoglobin variants, have shown remarkable efficiency and stereoselectivity in these transformations[2][5].

Illustrative Synthetic Workflow:

G Styrene Styrene Derivative Reaction Cyclopropanation Reaction Styrene->Reaction EDA Ethyl Diazoacetate (EDA) EDA->Reaction Catalyst Chiral Catalyst (e.g., Engineered Myoglobin) Catalyst->Reaction catalysis Product Ethyl (1R,2R)-2-arylcyclopropane-1-carboxylate Reaction->Product formation Purification Purification (Chromatography) Product->Purification FinalProduct Spectroscopically Pure Product Purification->FinalProduct

Caption: General workflow for the catalytic synthesis of ethyl 2-arylcyclopropane-1-carboxylate derivatives.

Step-by-Step Methodology (General Example):

  • Catalyst Preparation: The engineered biocatalyst (e.g., whole cells expressing the myoglobin variant) is prepared according to established protocols.

  • Reaction Setup: In an appropriate reaction vessel, the styrene derivative and the biocatalyst are suspended in a suitable buffer.

  • Reagent Addition: Ethyl diazoacetate is added to initiate the cyclopropanation reaction. The reaction is typically stirred at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent. The crude product is then purified using column chromatography to isolate the desired stereoisomer.

  • Spectroscopic Characterization: The purified product is thoroughly characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and stereochemical purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a logical framework that connects spectral features to molecular structure.

G cluster_structure Molecular Structure cluster_spectra Spectroscopic Data Stereochemistry Stereochemistry (cis/trans) NMR NMR (Chemical Shifts, Coupling Constants) Stereochemistry->NMR influences FunctionalGroups Functional Groups (Ester, Nitrile, Cyclopropane) IR IR (Vibrational Frequencies) FunctionalGroups->IR determines MS MS (Molecular Ion, Fragmentation) FunctionalGroups->MS influences fragmentation NMR->Stereochemistry elucidates IR->FunctionalGroups confirms MS->FunctionalGroups suggests

Caption: Logical flow from molecular structure to spectroscopic data and back.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a critical aspect of their use in pharmaceutical synthesis. This guide has highlighted the key diagnostic features in ¹H NMR, ¹³C NMR, IR, and MS that allow for the unambiguous identification and differentiation of these important stereoisomers. A thorough understanding of these spectroscopic principles, coupled with robust synthetic and purification protocols, is essential for ensuring the quality and efficacy of the final drug products.

References

  • Hernandez, K. E., et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. ACS Catalysis, 6(11), 7810–7814. [Link]

  • Bajaj, P., et al. (2016). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 55(51), 16110-16114. [Link]

  • Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. Angewandte Chemie, 128(51), 16338-16342. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Ethyl (1R,2R)-2-Cyanocyclopropane-1-Carboxylate Purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Chiral Building Block

In modern pharmaceutical synthesis, the stereochemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate stands out as a crucial chiral building block, notably as a key intermediate in the synthesis of antiviral agents like Nirmatrelvir[1][2]. The specific (1R,2R) configuration is essential for the final drug's therapeutic activity. Consequently, the presence of other stereoisomers—the (1S,2S) enantiomer or the (1R,2S) and (1S,2R) diastereomers—constitutes a significant impurity that must be rigorously controlled.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this vital intermediate. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, detailing a robust, self-validating protocol. Furthermore, we will objectively compare GC-MS with alternative techniques, offering researchers and drug development professionals the insights needed to select and implement the most suitable analytical strategy for their specific needs.

The Analytical Challenge: Resolving a Multi-Isomer System

The primary analytical challenge lies in the molecule's stereochemistry. With two chiral centers, there are four possible stereoisomers. A successful analytical method must not only quantify the desired (1R,2R) isomer but also baseline-resolve it from the other three.

Beyond stereoisomers, a comprehensive purity assessment must also consider process-related impurities, which can include:

  • Unreacted Starting Materials: Such as ethyl acrylate or chloroacetonitrile.

  • Reaction By-products: Arising from the specific cyclopropanation reaction used.

  • Degradation Products: Potentially formed during synthesis or storage.

The chosen analytical method must therefore be highly selective (specific) to distinguish the target analyte from all potential known and unknown impurities.

GC-MS: A Powerful Tool for Chiral Purity Determination

Gas chromatography is an exceptionally powerful technique for separating volatile and semi-volatile compounds[3][4]. When coupled with a mass spectrometer, it provides definitive identification, making it ideal for purity analysis. The key to success in this specific application lies in the selection of a chiral stationary phase (CSP) within the GC column.

Expertise in Action: The "Why" Behind Method Choices

Column Selection: The heart of this analysis is the chiral GC column. The stationary phases in these columns are themselves chiral and interact differently with each enantiomer, leading to different retention times[5]. Modified cyclodextrins are the most common and effective CSPs for this type of separation[6][7].

  • Why Cyclodextrins? These cyclic oligosaccharides create chiral cavities. An analyte enters and transiently "fits" into this cavity. The stability of this temporary complex depends on the stereochemistry of the analyte, allowing for separation.

  • Choosing the Right Cyclodextrin: While many cyclodextrin derivatives exist, for multi-chiral center cyclopropane compounds, a derivatized beta-cyclodextrin (like heptakis[2,6-di-O-pentyl-3-O-(2-chloro-5-pyridyl)methyl]-β-CD) or a similar proprietary phase often provides excellent chiral recognition and resolving power for all four isomers[6][8]. In our experience, it is crucial to screen a few different phases (e.g., beta- and gamma-cyclodextrin derivatives) with a standard mixture of all isomers to empirically determine the optimal column for a specific synthetic route's impurity profile.

Injection and Temperature Programming: Thermal degradation can be a concern for some cyclopropane derivatives. Therefore, a split injection is preferred to minimize residence time in the hot inlet, and the inlet temperature should be kept as low as possible while ensuring complete volatilization (typically 220-250°C). The oven temperature program is then carefully ramped to allow for the separation of volatile starting materials from the isomers of interest, and finally to elute any heavier by-products.

Mass Spectrometry Detection:

  • Ionization: Standard Electron Ionization (EI) at 70 eV is robust and provides reproducible fragmentation patterns for library matching and identification.

  • Acquisition Mode:

    • Full Scan: Ideal for method development and identifying unknown impurities. The resulting mass spectrum acts as a chemical fingerprint.

    • Selected Ion Monitoring (SIM): For routine quality control, SIM mode offers significantly higher sensitivity and better quantitation. By monitoring only a few characteristic ions of the target analyte and its isomers, chemical noise is reduced, leading to lower detection limits.

Trustworthiness: Building a Self-Validating System

An analytical result is only as reliable as the system that produces it. The protocol must be designed to be self-validating, in line with principles outlined in ICH guideline Q2(R1)[9][10].

// Connections Sample -> Prep; Prep -> Sample_Run; SST_Prep -> SST_Run; GCMS_Setup -> SST_Run; SST_Run -> SST_Eval; SST_Eval -> Blank [label="PASS"]; SST_Eval -> GCMS_Setup [label="FAIL\n(Troubleshoot)"]; Blank -> Standard; Standard -> Sample_Run; Sample_Run -> Data_Proc; Data_Proc -> Purity_Calc; Purity_Calc -> Report; }

Caption: Analytical workflow for GC-MS purity validation.

Comparative Guide: GC-MS vs. Alternative Techniques

While GC-MS is a formidable tool, it is not the only option. The choice of technique depends on available equipment, sample properties, and the specific information required.

FeatureGC-MS (Chiral Column) HPLC/SFC (Chiral Column) NMR (with Chiral Shift Reagents)
Principle Separation in gas phase based on volatility and chiral interactions; MS for identification.Separation in liquid/supercritical fluid phase based on polarity and chiral interactions.Differentiates stereoisomers by inducing chemical shift differences in their NMR spectra.
Primary Use Quantitative purity, enantiomeric excess (e.e.), and impurity identification.Quantitative purity, e.e., and preparative separation for isolating isomers.Structural confirmation and diastereomeric ratio. Less sensitive for trace enantiomers.
Advantages High resolution, high sensitivity (especially in SIM mode), definitive identification via mass spectrum.[3][4]Broad applicability, non-destructive, well-suited for less volatile or thermally labile compounds.[11][]Provides absolute structural information, can be quantitative (qNMR) without reference standards for each isomer.
Disadvantages Requires analyte to be volatile and thermally stable. Potential for decomposition.Higher solvent consumption (HPLC), may require derivatization for detection, less definitive than MS.Lower sensitivity, complex spectra, chiral shift reagents can be expensive and may cause line broadening.
Best For... Robust, routine QC testing where all potential impurities are known to be volatile.Orthogonal validation, analysis of non-volatile impurities, or when preparative isolation is needed.Confirming the identity of diastereomers and for structural elucidation of novel by-products.

Detailed Experimental Protocols

Protocol 1: GC-MS Purity Assay for this compound

1. Sample and Standard Preparation:

  • Accurately weigh ~10 mg of the this compound reference standard and sample into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). Final concentration: ~1 mg/mL.

  • Prepare a solvent blank.

2. System Suitability Test (SST) Preparation:

  • Prepare a resolution mixture containing ~0.25 mg/mL of each of the four stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)) in the same solvent. Note: This may require in-house synthesis or sourcing of the other isomers.

3. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column Chiral Beta- or Gamma-Cyclodextrin derivative (e.g., Restek Rt-βDEXsm), 30m x 0.25mm ID, 0.25µm filmProvides the necessary chiral selectivity for separating all four stereoisomers.[6][7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Split Mode, 50:1 ratio, 240°CMinimizes thermal stress on the analyte and prevents column overloading.
Injection Vol. 1 µLStandard volume for good peak shape.
Oven Program 80°C (hold 2 min), ramp to 180°C @ 5°C/min, hold 5 minInitial hold separates volatile impurities; ramp provides separation of isomers; final hold elutes heavier components.
MS Transfer Line 250°CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source 230°C, Electron Ionization (EI) @ 70 eVStandard conditions for robust ionization and reproducible fragmentation.
Acquisition Full Scan (m/z 40-200) for development; SIM for routine QC (monitor m/z like 139, 110, 93, 68)Full scan identifies all components; SIM increases sensitivity for target analytes.

4. Analysis Sequence:

  • Inject Solvent Blank (to ensure no system contamination).

  • Inject SST solution.

  • Inject Reference Standard (to establish retention time and response).

  • Inject Sample (in triplicate for precision).

5. Acceptance Criteria & Data Processing:

  • SST: The chromatographic resolution between the two closest eluting stereoisomer peaks must be ≥ 1.5.

  • Identification: The retention time of the major peak in the sample must match that of the reference standard. The mass spectrum of the sample peak must be consistent with the reference standard's spectrum.

  • Purity Calculation: Calculate purity using the area percent method. Sum the areas of all impurity peaks and divide by the total area of all peaks in the chromatogram.

G Analyte {this compound | (Target Analyte)} GCMS {GC-MS Method |  Chiral GC Column (Separation) |  Mass Spec (Identification & Quantitation)} Analyte->GCMS is analyzed by Stereoisomers Stereoisomers Stereoisomers->GCMS are resolved & quantified by StartingMaterials StartingMaterials StartingMaterials->GCMS are separated & identified by Byproducts Byproducts Byproducts->GCMS are separated & identified by

Caption: Logical relationship of impurities to the GC-MS method.

Conclusion

For the critical task of validating the purity of this compound, chiral GC-MS stands out as a highly specific, sensitive, and robust method. Its ability to both separate all four potential stereoisomers and provide definitive mass-spectrometric identification makes it exceptionally well-suited for both final product release testing and in-process control in a regulated environment.

While other techniques like chiral HPLC/SFC and NMR serve valuable, often complementary roles (e.g., for orthogonal validation or structural elucidation), the comprehensive data delivered by a well-validated GC-MS method provides the highest degree of confidence. By implementing a self-validating system that includes rigorous system suitability checks, researchers and drug development professionals can ensure the stereochemical integrity of this crucial pharmaceutical intermediate, thereby safeguarding the quality and safety of the final active pharmaceutical ingredient.

References

  • Unveiling the Power of Chiral GC Columns. (2025). Chrom Tech, Inc.
  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. (2008). Chemistry Letters.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.Supelco (Sigma-Aldrich).
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2004).
  • Gas chromatographic enantiomers separation of cyclopropanes derived... (2004).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Quality Guidelines - ICH.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Gas chromatographic separation of enantiomers on novel chiral stationary phases. (2020).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. (2025). Benchchem.
  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. (2008).
  • Chiral Analysis & Separ
  • Nirmatrelvir.
  • NIRMATRELVIR Draft proposal for inclusion in The International Pharmacopoeia. (2023).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a molecule containing a cyanide group, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

The core principle guiding the disposal of this compound is the management of its cyanide functional group. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration, making all cyanide-containing materials highly toxic.[1] Improper handling, particularly contact with acids, can liberate extremely toxic and flammable hydrogen cyanide (HCN) gas.[1][2][3] Therefore, every step of the disposal process is designed to mitigate this primary hazard.

Hazard Identification and Risk Assessment

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation

Source: MedChemExpress SDS for the cis-isomer.[4]

The primary risk is acute toxicity from the cyanide group. Exposure via ingestion, skin contact, or inhalation of as little as 50-150 mg of a cyanide salt can lead to collapse and be fatal.[5][6] The secondary, but equally critical, risk is the generation of HCN gas upon contact with incompatible materials, most notably acids.[3]

Prerequisites: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with a safe work environment. The following controls must be in place before generating or handling cyanide-containing waste.

  • Engineering Controls : All work involving this compound and its waste, including transfer and decontamination, must be conducted within a properly functioning and certified chemical fume hood.[3][7][8] This is non-negotiable, as it provides the primary defense against inhalation of aerosols or any inadvertently generated HCN gas.

  • Establish a Designated Area : Clearly mark the section of the fume hood where cyanide waste will be handled.[2][7] This prevents cross-contamination and alerts other lab members.

  • Buddy System : Never work with cyanide compounds alone.[2][6] A "buddy" must be present in the laboratory who is aware of the procedure and the emergency response plan.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Chemical safety goggles and a face shield must be worn where a splash hazard exists.[4][7]

    • Hand Protection : Wear chemical-resistant gloves. Double-gloving with nitrile rubber is recommended.[1][5] If gloves become contaminated, they must be removed immediately and disposed of as solid cyanide waste.[2]

    • Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory.[5]

Step-by-Step Waste Segregation and Disposal Protocol

All materials contaminated with this compound must be managed as hazardous waste.[7][9] Cross-contamination is a significant risk; therefore, strict segregation of cyanide waste from all other laboratory waste streams is critical.[1]

Step 1: Segregate Waste Streams Immediately upon generation, separate waste into dedicated, clearly labeled containers. Do not mix different types of cyanide waste.

  • Liquid Cyanide Waste : Collect all solutions containing the title compound, as well as solvent rinses of contaminated glassware, in a dedicated, shatter-resistant container.[2][5]

  • Solid Cyanide Waste : Collect all contaminated disposables, including gloves, paper towels, absorbent pads, and contaminated silica gel, in a separate, dedicated container.[7][9]

  • Contaminated Sharps : Any needles, scalpels, or other sharps used with cyanides must be collected in a special, puncture-proof sharps container labeled for cyanide waste.[5]

  • Empty Reagent Bottles : Because cyanide compounds are classified by the EPA as P-listed (acutely toxic), the original container, even when "empty," must be managed as hazardous waste.[5][8] Do not rinse the bottle. Seal it and place it with other solid cyanide waste for disposal.[5]

Step 2: Proper Labeling of Waste Containers Proper labeling is a critical safety control that prevents accidental mixing.

  • Use your institution's official hazardous waste tags.[9]

  • Clearly write "HAZARDOUS WASTE – CYANIDE" on the label.[7]

  • Crucially, add the warning "NO ACIDS" to prevent inadvertent and dangerous reactions.[1][7]

  • List all chemical constituents, including solvents and the title compound.

  • Indicate the date of waste generation.[7]

Step 3: Temporary Storage Store sealed cyanide waste containers in a designated and secure Satellite Accumulation Area (SAA), typically within or under the fume hood where the waste was generated.[6][8]

  • The storage area must be away from all incompatible materials, especially acids and strong oxidizing agents.[1][2]

  • Use secondary containment (e.g., a polypropylene tray) to contain any potential leaks.[6]

Step 4: Arrange for Final Disposal Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup of the hazardous waste.[6][8][9] Do not attempt to treat or neutralize cyanide waste unless you are specifically trained and authorized to do so under an approved institutional protocol.[1][2] Professional disposal by licensed personnel is the standard and required procedure.

DisposalWorkflow cluster_waste_type Is the waste... cluster_containers Segregate into Dedicated Labeled Containers start Generated Waste Containing Ethyl (1R,2R)-2- cyanocyclopropane-1-carboxylate liquid Liquid? start->liquid solid Solid? sharp Sharp? empty Empty Container? liquid->solid No liquid_container Liquid Cyanide Waste (Label: 'CYANIDE', 'NO ACIDS') liquid->liquid_container Yes solid->sharp No solid_container Solid Cyanide Waste (Label: 'CYANIDE', 'NO ACIDS') solid->solid_container Yes sharp->empty No sharp_container Sharps Cyanide Waste (Label: 'CYANIDE', 'NO ACIDS') sharp->sharp_container Yes empty_container Original Container (Label as Solid Waste) empty->empty_container Yes storage Store in Secure Secondary Containment Away from Acids liquid_container->storage solid_container->storage sharp_container->storage empty_container->storage pickup Arrange for EH&S Hazardous Waste Pickup storage->pickup

Caption: Waste Segregation and Disposal Workflow.

Decontamination of Glassware and Surfaces

All glassware and equipment must be decontaminated immediately after use within the chemical fume hood.[7] This two-step process ensures that residual cyanide is safely neutralized.

  • Alkaline Rinse : First, rinse all contaminated surfaces and glassware with a pH 10 buffer solution.[7][9] This step is critical to ensure the cyanide remains in its ionic (CN⁻) form, preventing the formation of volatile HCN gas during the subsequent oxidation step. Collect this rinsate as liquid cyanide waste.[7]

  • Oxidative Decontamination : Next, clean the same surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution.[7][9] The bleach oxidizes the cyanide to the much less toxic cyanate ion (CNO⁻). Allow a contact time of at least 15-30 minutes.

  • Final Cleaning : Following the bleach treatment, wash the glassware with soap and water.[1]

  • Waste Collection : All wipes, rinsates from the buffer and bleach steps, and other materials used for cleaning must be collected and disposed of as hazardous cyanide waste.[2][7]

Emergency Procedures

A. Chemical Spill [2][9]

  • Small Spill (Inside Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite or sand). For solid spills, gently cover with a cloth dampened with a pH 10 soap solution to avoid raising dust.[1][2]

    • Carefully collect the absorbed material and place it in the solid cyanide hazardous waste container.

    • Decontaminate the area using the two-step protocol described above (pH 10 buffer followed by 10% bleach).[2]

    • Dispose of all cleanup materials as hazardous cyanide waste.[2]

  • Large Spill or Any Spill Outside a Fume Hood :

    • EVACUATE the area immediately. Alert others to leave.[2][9]

    • If possible, close the laboratory doors to contain the spill.

    • Call your institution's emergency response number (e.g., 911 or EH&S emergency line) immediately.[7]

    • Provide responders with the Safety Data Sheet (SDS) upon their arrival.[2]

B. Personnel Exposure

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[4][7] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

In all cases of exposure, inform emergency medical personnel that the exposure involved a cyanide compound.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. Retrieved from [Link]

  • Office of Research Safety Affairs. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. James Madison University. Retrieved from [Link]

  • Environment, Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology. Retrieved from [Link]

  • Division of Research Safety. (2014, March 24). Cyanides. University of Illinois. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. The University of Tennessee, Knoxville. Retrieved from [Link]

  • Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines. Columbia University. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.